molecular formula C33H44N6O9 B070318 p60c-src substrate II

p60c-src substrate II

Cat. No.: B070318
M. Wt: 668.7 g/mol
InChI Key: OZPPBQMEFADOEU-QAXPSLGGSA-N
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Description

AC-Ile-tyr-gly-glu-phe-NH2 is a synthetic pentapeptide amide, N-terminally acetylated, designed for advanced biochemical and pharmacological research. This sequence is of significant interest for its potential role in modulating G-protein-coupled receptor (GPCR) signaling pathways. The specific side-chain functionalities and the C-terminal amidation contribute to its metabolic stability and receptor binding affinity, making it a valuable tool for studying peptide-receptor interactions. Researchers utilize this compound to investigate intracellular signaling cascades, calcium mobilization, and downstream effects in various cell types, particularly in the context of neurobiology and immunology. Its mechanism of action is hypothesized to involve selective engagement with specific GPCR subtypes, potentially influencing neuronal excitability, inflammatory responses, or hormone release. This high-purity peptide is essential for in vitro assays, receptor binding studies, and as a standard for mass spectrometry, providing critical insights into the structure-activity relationships (SAR) of bioactive peptides and facilitating the development of novel therapeutic agents.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPBQMEFADOEU-QAXPSLGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of p60c-src Substrate II, a synthetic peptide widely utilized in the study of the p60c-src protein tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in signal transduction and oncology research.

Introduction to p60c-src

The p60c-src proto-oncogene encodes a 60 kDa non-receptor tyrosine kinase that plays a pivotal role in the regulation of a multitude of cellular processes. As a member of the Src family of kinases, it is implicated in cell proliferation, differentiation, survival, and migration. Dysregulation of p60c-src activity has been linked to the development and progression of various human cancers, making it a significant target for therapeutic intervention. The kinase activity of p60c-src is tightly controlled through phosphorylation and protein-protein interactions, mediated by its distinct functional domains, including the SH1 (catalytic), SH2, and SH3 domains.

This compound: A Tool for Kinase Activity Assessment

This compound is an efficient and specific synthetic pentapeptide substrate designed for the in vitro assessment of p60c-src kinase activity. Its defined sequence and

The Structure and Function of p60c-src Substrate II Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and function of the p60c-src substrate II peptide, a key tool in the study of non-receptor tyrosine kinases. This document details its biochemical properties, experimental protocols for its synthesis and use, and its role within cellular signaling pathways.

Peptide Structure and Properties

The this compound is a synthetic pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. It serves as an efficient and specific substrate for the p60c-src protein tyrosine kinase, a prototypical member of the Src family of kinases that play crucial roles in cell proliferation, differentiation, and survival.

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2
Molecular Formula C33H44N6O9
Molecular Weight 668.74 g/mol
Phosphorylation Site Tyrosine (Tyr)
Comparative Kinetic Data of p60c-src Peptide Substrates

The efficiency of various peptide substrates for p60c-src can be compared using their kinetic constants, the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster rate of phosphorylation.

Table 2: Kinetic Parameters of Selected p60c-src Peptide Substrates

Peptide Substrate SequenceKm (µM)Vmax (µmol/min/mg)
Ac-Ile-Tyr-Gly-Glu-Phe-NH23681.02
Ac-Glu-Asp-Ala-Ile-Tyr-NH28801.86
YIYGSFK55Not Reported
Angiotensin I6800Not Reported[1]
cdc2(6-20) (KVEKIGEGTYGVVYK)352Not Reported

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Ile-Tyr-Gly-Glu-Phe-NH2

The this compound peptide is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Acetic anhydride

  • Ether

The following diagram outlines the key steps in the Fmoc SPPS of the this compound peptide.

spss_workflow resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 coupling_phe Couple Fmoc-Phe-OH deprotection1->coupling_phe deprotection2 Fmoc Deprotection coupling_phe->deprotection2 coupling_glu Couple Fmoc-Glu(OtBu)-OH deprotection2->coupling_glu deprotection3 Fmoc Deprotection coupling_glu->deprotection3 coupling_gly Couple Fmoc-Gly-OH deprotection3->coupling_gly deprotection4 Fmoc Deprotection coupling_gly->deprotection4 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection4->coupling_tyr deprotection5 Fmoc Deprotection coupling_tyr->deprotection5 coupling_ile Couple Fmoc-Ile-OH deprotection5->coupling_ile deprotection6 Fmoc Deprotection coupling_ile->deprotection6 acetylation N-terminal Acetylation (Acetic Anhydride) deprotection6->acetylation cleavage Cleavage & Deprotection (TFA Cocktail) acetylation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first amino acid (Fmoc-Phe-OH), HCTU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Glu, Gly, Tyr, Ile).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/water/TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

p60c-src Kinase Assay

This protocol describes a radioactive kinase assay to measure the phosphorylation of the this compound peptide.

  • Purified active p60c-src enzyme

  • This compound peptide

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

kinase_assay_workflow prepare_reaction Prepare Reaction Mix (Buffer, Src, Peptide) initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) prepare_reaction->initiate_reaction incubate Incubate (e.g., 30°C, 10-30 min) initiate_reaction->incubate stop_reaction Stop Reaction (Add Phosphoric Acid) incubate->stop_reaction spot_on_paper Spot onto P81 Paper stop_reaction->spot_on_paper wash_paper Wash Paper (Phosphoric Acid) spot_on_paper->wash_paper scintillation_count Scintillation Counting wash_paper->scintillation_count

Caption: p60c-src Radioactive Kinase Assay Workflow.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, a known concentration of the this compound peptide, and the p60c-src enzyme.

  • Initiate Reaction: Start the phosphorylation reaction by adding a solution of [γ-³²P]ATP (mixed with cold ATP to the desired specific activity).

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an excess of stopping solution (e.g., 75 mM phosphoric acid).

  • Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of peptide phosphorylated.

Signaling Pathways

p60c-src is a key mediator of signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). Upon ligand binding and receptor dimerization, Src is recruited to the activated receptor and is itself activated. Activated Src then phosphorylates various downstream substrates, leading to the activation of multiple signaling cascades that control cell growth, proliferation, and survival.

EGFR- and PDGFR-Mediated Src Activation and Downstream Signaling

The following diagram illustrates the central role of Src in relaying signals from EGFR and PDGFR to downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.

src_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ligand Binding Src c-Src EGFR->Src Recruitment & Activation PDGFR->Src Recruitment & Activation Grb2_Sos Grb2/SOS Src->Grb2_Sos Activation PI3K PI3K Src->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Src-Mediated Signaling Downstream of EGFR and PDGFR.

Three-Dimensional Structure

To date, a high-resolution three-dimensional structure of the this compound peptide, Ac-Ile-Tyr-Gly-Glu-Phe-NH2, has not been deposited in the Protein Data Bank (PDB) or extensively described in the literature. NMR studies on other Src substrate peptides, such as the 13-residue RRsrc peptide, have indicated that these peptides can exist in an equilibrium between extended and nascent helical conformations in solution[2]. The precise conformation of the this compound peptide when bound to the active site of the Src kinase remains an area for future investigation. Understanding this bound conformation is crucial for the rational design of more potent and specific Src inhibitors for therapeutic applications.

References

The Core Mechanism of p60c-src Substrate Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphorylation mechanism of substrates by p60c-src, a non-receptor tyrosine kinase pivotal in cellular signaling. Dysregulation of p60c-src is implicated in the progression of various cancers, making it a critical target for therapeutic intervention. This document details the kinase's activation, substrate recognition, and the methodologies used to study these processes, with a specific focus on the synthetic peptide, p60c-src substrate II.

Introduction to p60c-src

The proto-oncogene c-Src encodes p60c-src (Src), a 60 kDa protein that is a foundational member of the Src family of kinases (SFKs).[1][2] These kinases are crucial transducers of signals originating from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, regulating fundamental cellular processes including proliferation, survival, migration, and angiogenesis.[3][4] The structure of p60c-src includes several functional domains: an N-terminal myristoylation site for membrane association, SH3 and SH2 domains that mediate protein-protein interactions, a catalytic kinase domain (SH1), and a C-terminal regulatory tail.[1]

The Mechanism of p60c-src Activation and Phosphorylation

The catalytic activity of p60c-src is tightly controlled by a sophisticated mechanism of intramolecular inhibition and activation, primarily governed by phosphorylation at two key tyrosine residues.

  • Inactive State: In its basal, inactive state, p60c-src is phosphorylated at a C-terminal tyrosine residue (Tyr527). This phosphotyrosine binds to the kinase's own SH2 domain, inducing a "closed" conformation. This intramolecular interaction is further stabilized by the SH3 domain binding to the linker region of the kinase domain, effectively blocking substrate access to the active site.[5]

  • Activation: Activation is initiated by the dephosphorylation of Tyr527, often by protein tyrosine phosphatases. This event disrupts the intramolecular SH2-phosphotyrosine interaction, leading to an "open" and partially active conformation. Full activation is then achieved through autophosphorylation at Tyr416 within the activation loop of the kinase domain.[6][7] This intermolecular autophosphorylation event stabilizes the active conformation of the kinase, allowing it to efficiently bind and phosphorylate its substrates.[8]

Once activated, p60c-src propagates signals by phosphorylating a multitude of downstream substrates on specific tyrosine residues. This phosphorylation creates docking sites for other SH2 domain-containing proteins, assembling signaling complexes that drive various cellular responses.

p60c_src_activation cluster_inactive Inactive State cluster_active Active State Inactive_Src p60c-src (Closed) pY527 SH2_domain SH2 Inactive_Src->SH2_domain Intramolecular binding SH3_domain SH3 Inactive_Src->SH3_domain Kinase_domain_I Kinase Domain (Blocked) Inactive_Src->Kinase_domain_I Active_Src p60c-src (Open) pY416 Inactive_Src->Active_Src Autophosphorylation at Y416 Kinase_domain_A Kinase Domain (Active) Active_Src->Kinase_domain_A Substrate Substrate (e.g., Substrate II) Active_Src->Substrate Phosphorylation Kinase_domain_A->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream PTP Phosphatase (e.g., PTP1B) PTP->Inactive_Src Dephosphorylates Y527 Upstream_Signal Upstream Signal (RTK, Integrin) Upstream_Signal->PTP

Figure 1. Simplified signaling pathway of p60c-src activation and substrate phosphorylation.

Substrate Specificity and Quantitative Data

p60c-src phosphorylates a diverse range of protein substrates. While consensus sequences have been identified, substrate recognition is complex and can be influenced by regions outside the core phosphorylation site.[9] For in vitro studies, synthetic peptides are widely used to quantify kinase activity. "this compound" is an efficient pentapeptide substrate designed for this purpose.[10][11]

The table below summarizes the kinetic parameters for p60c-src with substrate II and other commonly used peptide substrates. Such data is crucial for comparing the efficacy of phosphorylation and for screening potential kinase inhibitors.

Substrate NamePeptide SequenceKm (µM)Vmax (µmol/min/mg)kcat/Km (M⁻¹s⁻¹)
This compound Ac-Ile-Tyr-Gly-Glu-Phe-NH₂3681.024.6 x 10³
Substrate 2Ac-Glu-Asp-Ala-Ile-Tyr-NH₂8801.863.5 x 10³
cdc2 (6-20) PeptideKVEKIGEGTYGVVYK494N/AN/A
RaytideN/A22005.23.9 x 10³
Casein (dephosphorylated)Protein~140-420N/AN/A

Experimental Protocols for Studying p60c-src Phosphorylation

The phosphorylation of substrates by p60c-src can be meticulously quantified using various in vitro kinase assays. Below are detailed protocols for both radioactive and non-radioactive methods commonly employed in research and drug development.

Radioactive In Vitro Kinase Assay ([³²P]-ATP Filter Binding)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified, active p60c-src enzyme

  • Src Kinase Substrate II (or other peptide substrate)

  • Src Kinase Reaction Buffer (100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)

  • [γ-³²P]ATP (3000 Ci/mmol)

  • Unlabeled ATP (500 µM)

  • 40% Trichloroacetic acid (TCA)

  • 0.75% Phosphoric acid

  • Acetone

  • P81 phosphocellulose paper squares (2cm x 2cm)

  • Scintillation vials and cocktail

  • Microcentrifuge tubes, pipettes, 30°C incubator, scintillation counter

Protocol:

  • Prepare Reagents:

    • Dilute [γ-³²P]ATP with unlabeled ATP in a solution containing 75mM MnCl₂ to a working concentration (e.g., 1 µCi/µl).

    • Reconstitute the peptide substrate in distilled water or Src Kinase Reaction Buffer to a stock concentration of 1.5 mM.

    • Dilute the p60c-src enzyme in reaction buffer to a working concentration.

  • Set Up Kinase Reaction (40 µL total volume):

    • In a microcentrifuge tube, add 10 µL of Src Kinase Reaction Buffer.

    • Add 10 µL of the substrate peptide solution (final concentration will be ~375 µM).

    • Add 10 µL of the diluted p60c-src enzyme (e.g., 10-15 Units/assay). Include a "no enzyme" control for background.

    • Pre-incubate the mixture for 5-10 minutes at 30°C.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of the diluted [γ-³²P]ATP solution.

    • Incubate for 10 minutes at 30°C. The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Spot:

    • Stop the reaction by adding 20 µL of 40% TCA.

    • Incubate for 5 minutes at room temperature.

    • Spot 25 µL of the reaction mixture onto the center of a labeled P81 paper square.

  • Wash and Count:

    • Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.

    • Perform one final wash with acetone for 5 minutes.

    • Allow the squares to air dry completely.

    • Place each square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.[14]

  • Data Analysis:

    • Subtract the CPM from the "no enzyme" control from all other samples.

    • Calculate the pmoles of phosphate transferred using the specific activity of the [γ-³²P]ATP.

radioactive_assay_workflow start Start reagents Prepare Reagents (Enzyme, Substrate II, Buffer, [γ-³²P]ATP) start->reagents setup Set Up Reaction Mix (Buffer + Substrate + Enzyme) reagents->setup preincubate Pre-incubate at 30°C setup->preincubate initiate Initiate with [γ-³²P]ATP preincubate->initiate incubate Incubate for 10 min at 30°C initiate->incubate stop Stop with 40% TCA incubate->stop spot Spot onto P81 Paper stop->spot wash1 Wash 3x with Phosphoric Acid spot->wash1 wash2 Wash 1x with Acetone wash1->wash2 dry Air Dry wash2->dry count Add Scintillant & Count CPM dry->count end End count->end

Figure 2. Experimental workflow for a radioactive p60c-src kinase assay.

Non-Radioactive In Vitro Kinase Assay (Luminescence-Based)

This high-throughput method measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Materials:

  • Purified, active p60c-src enzyme

  • Src Kinase Substrate II (or other substrate)

  • Kinase Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Protocol:

  • Prepare Reagents:

    • Dilute the enzyme, substrate, and ATP in the provided Kinase Buffer to desired working concentrations.

  • Set Up Kinase Reaction (e.g., 5 µL total volume):

    • To the wells of a white microplate, add 2 µL of the p60c-src enzyme.

    • Add 2 µL of the substrate/ATP mixture. For inhibitor screening, 1 µL of the test compound and 1 µL of enzyme can be pre-incubated before adding the substrate/ATP mix.

  • Incubate:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Measure Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.[15]

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. An ATP-to-ADP conversion curve can be used for precise quantification.

Conclusion

Understanding the intricate mechanism of p60c-src phosphorylation is paramount for cell biology research and for the development of targeted cancer therapies. The activation of p60c-src is a tightly regulated, multi-step process that unleashes its catalytic activity upon a wide array of cellular substrates. The use of specific substrates like this compound in robust in vitro assays, as detailed in this guide, provides a powerful platform for dissecting kinase function and for the high-throughput screening of novel inhibitors. These methodologies are fundamental tools for professionals aiming to modulate p60c-src activity for therapeutic benefit.

References

Binding Affinity of p60c-src Substrate II to Src Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of p60c-src substrate II to Src kinase. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and kinase signaling research. This document summarizes key quantitative data, details experimental methodologies for affinity determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

The binding affinity of substrates to Src kinase is a critical parameter in understanding its enzymatic activity and in the development of specific inhibitors. While the Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is often used as an approximation of substrate affinity, the dissociation constant (Kd) provides a direct measure of the binding equilibrium.

Below is a summary of the reported kinetic constants for various peptide substrates of Src kinase.

Substrate Name/SequenceBinding ParameterValueNotes
This compoundKm368 µMA pentapeptide substrate for pp60c-src.
Vmax1.02 µmol min⁻¹ mg⁻¹
Peptide Substrate (acet-AEEEIYGEFEA-NH2)Km494 µMMeasured using a continuous enzymatic assay with the Src catalytic domain.[1]
Phosphopeptide (Tyr(P)-Glu-Glu-Ile motif)Kd(app)~3.7 nMHigh-affinity binding to the SH2 domain of Src. Determined by 125I competition assay and surface plasmon resonance.[2]

Experimental Protocols for Determining Binding Affinity

Several methods can be employed to determine the binding affinity of a substrate to Src kinase. This section details three common experimental protocols: a radiometric kinase assay for determining Km, and Biolayer Interferometry (BLI) for determining the dissociation constant (Kd).

Radiometric Src Kinase Assay for Km Determination

This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Src Kinase: Purified, active p60c-src kinase.

  • Src Kinase Substrate Peptide: (e.g., this compound, Ac-IYGEF-NH2). Stock solution of known concentration.

  • [γ-³²P]ATP: Radioactive ATP of high specific activity.

  • Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.2-7.5), MgCl₂, MnCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate.

  • Stopping Solution: Trichloroacetic acid (TCA) or phosphoric acid.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Src kinase substrate peptide in the kinase reaction buffer.

  • Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a fixed amount of Src kinase, and the substrate peptide at various concentrations.

  • Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final desired concentration.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding cold TCA or phosphoric acid.

  • Capture of Phosphorylated Substrate: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone is often performed to aid in drying.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities (proportional to the measured counts per minute) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Biolayer Interferometry (BLI) for Kd Determination

BLI is a label-free optical biosensing technique that measures real-time biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated (Kd = koff / kon).

Materials:

  • BLI Instrument: (e.g., Octet system).

  • Biosensors: (e.g., Streptavidin or Ni-NTA biosensors).

  • Biotinylated or His-tagged Src Kinase: For immobilization on the biosensor surface.

  • Src Kinase Substrate Peptide: The analyte in solution.

  • BLI Kinetics Buffer: A buffer optimized for the interaction, typically PBS or HEPES-based with BSA and Tween-20 to reduce non-specific binding.

Procedure:

  • Sensor Hydration: Hydrate the biosensors in the kinetics buffer for at least 10 minutes.

  • Baseline: Establish a stable baseline by dipping the hydrated sensors into wells containing only the kinetics buffer.

  • Immobilization of Src Kinase: Load the biotinylated or His-tagged Src kinase onto the streptavidin or Ni-NTA biosensors, respectively. A stable signal indicates successful immobilization.

  • Second Baseline: Establish a new baseline for the immobilized sensors in the kinetics buffer.

  • Association: Move the sensors into wells containing different concentrations of the Src kinase substrate peptide. The binding of the substrate to the immobilized kinase will cause a shift in the interference pattern, which is recorded in real-time.

  • Dissociation: Transfer the sensors back into wells containing only the kinetics buffer. The dissociation of the substrate from the kinase is then monitored as a decay in the signal.

  • Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are analyzed using the instrument's software. By globally fitting the association and dissociation curves for all substrate concentrations, the kon, koff, and subsequently the Kd values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the Src kinase signaling pathway and the experimental workflow for determining binding affinity.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src p60c-Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival

Caption: Src Kinase Downstream Signaling Pathways.

BLI_Workflow Start Start Hydration 1. Sensor Hydration (10 min in buffer) Start->Hydration Baseline1 2. Initial Baseline (in buffer) Hydration->Baseline1 Immobilization 3. Src Kinase Immobilization Baseline1->Immobilization Baseline2 4. Second Baseline (in buffer) Immobilization->Baseline2 Association 5. Association (Substrate solution) Baseline2->Association Dissociation 6. Dissociation (in buffer) Association->Dissociation Analysis 7. Data Analysis (kon, koff, Kd) Dissociation->Analysis End End Analysis->End

Caption: Biolayer Interferometry (BLI) Experimental Workflow.

References

The Central Role of p60c-src in Cellular Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The proto-oncogene p60c-src, a non-receptor tyrosine kinase, stands as a pivotal regulator of a myriad of cellular processes, including proliferation, survival, migration, and adhesion. Its dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] This in-depth technical guide delineates the core functions of p60c-src in cellular signal transduction, presenting key quantitative data, detailed experimental protocols, and visual representations of its intricate signaling networks.

The Structure and Regulation of p60c-src

The p60c-src protein is a member of the Src family of kinases (SFKs), which includes nine members in humans.[2] Its structure is modular, comprising several key domains that dictate its function and regulation:

  • SH1 (Src Homology 1) Domain: This is the catalytic kinase domain responsible for phosphorylating substrate proteins on tyrosine residues.[2]

  • SH2 (Src Homology 2) Domain: This domain recognizes and binds to specific phosphotyrosine-containing motifs on other proteins, facilitating protein-protein interactions.[2][3]

  • SH3 (Src Homology 3) Domain: This domain binds to proline-rich sequences in target proteins, further mediating protein complex assembly.[2]

  • Unique N-terminal Region: This region is involved in membrane association.[2]

The activity of p60c-src is tightly controlled by a mechanism of intramolecular inhibition. In its inactive state, phosphorylation of a key tyrosine residue in the C-terminal tail (Tyr-527 in chicken c-Src) allows it to bind to the SH2 domain.[4][5] This interaction, along with the binding of the SH3 domain to the linker region between the SH2 and kinase domains, locks the kinase in a closed, inactive conformation.[4]

Activation of p60c-src can be triggered by various stimuli, including growth factor receptor tyrosine kinases (RTKs), integrin signaling, and cytokine receptors.[6][7] This activation typically involves two key events:

  • Dephosphorylation of Tyr-527: Protein tyrosine phosphatases remove the inhibitory phosphate group, disrupting the intramolecular SH2-phosphotyrosine interaction.[1]

  • Autophosphorylation of Tyr-416: This occurs within the activation loop of the kinase domain and is a hallmark of catalytically active Src.[5][8] This intermolecular autophosphorylation event stabilizes the active conformation of the kinase domain.[5][9]

Single amino acid changes, particularly within the SH2 domain, can also lead to the activation of p60c-src's transforming potential.[10]

p60c-src in Core Signaling Pathways

Activated p60c-src acts as a central hub, relaying signals to multiple downstream pathways that govern fundamental cellular functions.

The Ras-MAPK Pathway

p60c-src plays a critical role in activating the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, a key cascade regulating cell proliferation and differentiation.[11] Upon activation by upstream signals like RTKs, Src can phosphorylate adaptor proteins such as Shc, which in turn recruits the Grb2/SOS complex.[12] This leads to the activation of Ras, initiating the canonical MAPK cascade involving Raf, MEK, and ERK.[11] ERK, the final effector kinase in this pathway, translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.[11]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) p60c_src p60c-src RTK->p60c_src Activation Shc Shc p60c_src->Shc P Grb2_SOS Grb2/SOS Shc->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: p60c-src in the Ras-MAPK Signaling Pathway.

The PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream target of p60c-src, primarily involved in cell survival and proliferation. Activated Src can directly phosphorylate and activate the p85 regulatory subunit of PI3K, or it can act upstream of PI3K by associating with activated RTKs.[7] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of substrates that promote cell survival by inhibiting apoptosis and regulate cell cycle progression.

PI3K_AKT_Pathway Upstream_Signal Upstream Signal (e.g., RTK, Integrin) p60c_src p60c-src Upstream_Signal->p60c_src Activation PI3K PI3K p60c_src->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation Downstream_Effectors Downstream Effectors (e.g., Bad, mTOR) AKT->Downstream_Effectors P Survival Cell Survival & Proliferation Downstream_Effectors->Survival

Caption: p60c-src in the PI3K/AKT Signaling Pathway.

Cell Adhesion and Migration

p60c-src is a key regulator of cell-matrix adhesions and cell motility.[13][14][15] It localizes to focal adhesions, which are dynamic structures that mediate the connection between the actin cytoskeleton and the extracellular matrix.[16] At these sites, p60c-src phosphorylates a number of key proteins, including:

  • Focal Adhesion Kinase (FAK): A crucial mediator of integrin signaling. Src-mediated phosphorylation of FAK creates binding sites for other signaling molecules and promotes the turnover of focal adhesions, which is essential for cell migration.[15][17]

  • Paxillin: An adaptor protein that recruits various signaling and structural proteins to focal adhesions.[6]

  • Tensin: A protein involved in linking the actin cytoskeleton to integrins.[13][14]

The catalytic activity of Src is critical for controlling the turnover of focal adhesions during cell movement.[16]

Cell_Adhesion_Pathway Integrin Integrin p60c_src p60c-src Integrin->p60c_src Activation FAK FAK p60c_src->FAK P Paxillin Paxillin p60c_src->Paxillin P Tensin Tensin p60c_src->Tensin P Migration Cell Migration FAK->Migration Actin_Cytoskeleton Actin Cytoskeleton Paxillin->Actin_Cytoskeleton Tensin->Actin_Cytoskeleton Actin_Cytoskeleton->Migration WB_Workflow Start Cell Lysis Protein_Quant Protein Quantification Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (anti-p-Src Tyr416) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Analysis Detection->End CoIP_Workflow Start Cell Lysis (Non-denaturing) Pre_clearing Pre-clearing (with beads) Start->Pre_clearing IP_Ab Incubate with anti-Src Antibody Pre_clearing->IP_Ab Bead_Capture Capture with Protein A/G Beads IP_Ab->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution Analysis Analyze by Western Blot Elution->Analysis

References

The Role of p60c-src Substrate II in Kinase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of p60c-src substrate II, a synthetic pentapeptide, in kinase assays. This document details the biochemical properties of the substrate, experimental protocols for its use, and its relevance in studying p60c-src signaling pathways.

Introduction to p60c-src and its Substrates

The proto-oncogene c-Src encodes a 60 kDa non-receptor tyrosine kinase, p60c-src, which plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1][2] The kinase activity of p60c-src is tightly regulated, and its aberrant activation is frequently implicated in the development and progression of various human cancers.[3]

The study of p60c-src activity and the identification of its downstream targets are crucial for understanding its physiological functions and its role in disease. In vitro kinase assays are indispensable tools for this purpose, allowing for the precise measurement of p60c-src catalytic activity and the screening of potential inhibitors. A key component of these assays is the substrate, which can be a full-length protein or a short synthetic peptide containing the target tyrosine residue for phosphorylation.

Synthetic peptide substrates offer several advantages, including high purity, defined sequence, and ease of synthesis and modification. They are instrumental in determining the kinetic parameters of the kinase and in high-throughput screening for drug discovery.

This compound: A Specific Pentapeptide for Kinase Assays

This compound is a synthetic pentapeptide with the amino acid sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2 . This substrate was specifically designed based on the optimal recognition motif for p60c-src, making it an efficient and specific substrate for in vitro kinase assays.[4]

Biochemical Properties and Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

For this compound, the following kinetic parameters have been determined:

SubstrateAmino Acid SequenceKm (µM)Vmax (µmol/min/mg)
This compoundAc-Ile-Tyr-Gly-Glu-Phe-NH23681.02
Comparative SubstrateAc-Glu-Asp-Ala-Ile-Tyr-NH28801.86
Data sourced from reference[4].

The data indicates that this compound has a high affinity for p60c-src, as evidenced by its sub-millimolar Km value, and is efficiently phosphorylated.[4]

Experimental Protocols for p60c-src Kinase Assays

This section provides detailed methodologies for performing in vitro kinase assays using this compound. Two common methods are described: a radioactive assay using [γ-³²P]ATP and a non-radioactive, fluorescence-based assay.

Radioactive Kinase Assay Protocol

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the substrate.

Materials:

  • Active p60c-src enzyme

  • This compound (Ac-IYGEF-NH2)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution (containing unlabeled ATP and [γ-³²P]ATP)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, active p60c-src enzyme, and this compound to the desired final concentrations.

  • Initiate the reaction: Add the ATP solution (containing a known concentration of unlabeled ATP and a specific activity of [γ-³²P]ATP) to the reaction mix to start the phosphorylation reaction.

  • Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction: Terminate the reaction by adding an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The acidic nature of the stopping solution (if used) or the binding properties of the paper will halt the enzymatic activity.

  • Wash the phosphocellulose paper: Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify phosphorylation: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity: Determine the specific activity of the kinase by calculating the amount of phosphate transferred to the substrate per unit of time and per amount of enzyme.

Fluorescence-Based Kinase Assay Protocol

This method offers a non-radioactive alternative for measuring kinase activity and is well-suited for high-throughput screening. It relies on the change in fluorescence of a labeled substrate upon phosphorylation. While the specific this compound is not inherently fluorescent, a fluorescently labeled version can be synthesized, or a coupled-enzyme assay can be used to detect ADP production.

Materials:

  • Active p60c-src enzyme

  • Fluorescently labeled this compound (or unlabeled substrate with an ADP detection kit)

  • Kinase reaction buffer (as described above)

  • ATP solution

  • Microplate reader with fluorescence detection capabilities

Procedure (using a fluorescently labeled substrate):

  • Prepare the reaction mixture: In a microplate well, add the kinase reaction buffer, active p60c-src enzyme, and the fluorescently labeled this compound.

  • Initiate the reaction: Start the reaction by adding ATP to the well.

  • Monitor fluorescence: Immediately place the microplate in a fluorescence plate reader and monitor the change in fluorescence intensity or polarization over time at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Determine initial reaction rates: Calculate the initial reaction rates from the linear phase of the fluorescence change.

  • Analyze the data: Relate the change in fluorescence to the kinase activity.

Signaling Pathways and Logical Relationships

p60c-src is a central node in numerous signaling pathways, and its activity is triggered by various upstream signals, including growth factor receptors and integrins. The IYGEF motif of this compound represents a consensus sequence recognized by the kinase domain of Src family kinases. While this specific sequence may not correspond to a known natural substrate, it mimics the structural features that p60c-src recognizes in its physiological targets.

The following diagrams illustrate the general workflow of a p60c-src kinase assay and its position within a simplified signaling cascade.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme p60c-src Enzyme Incubation Incubation (30°C) Enzyme->Incubation Substrate This compound (Ac-IYGEF-NH2) Substrate->Incubation Buffer Kinase Buffer Buffer->Incubation ATP [γ-³²P]ATP / ATP ATP->Incubation Stopping Stop Reaction & Spot on P81 Paper Incubation->Stopping Washing Wash to Remove Unincorporated ATP Stopping->Washing Counting Scintillation Counting Washing->Counting

Caption: Workflow of a radioactive p60c-src kinase assay.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) p60c_src p60c-src RTK->p60c_src Activation Substrate Cellular Substrate (with similar motif to Substrate II) p60c_src->Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, etc.) Substrate->Downstream

Caption: Simplified p60c-src signaling pathway.

Conclusion

This compound (Ac-IYGEF-NH2) is a valuable tool for the in vitro characterization of p60c-src kinase activity. Its high affinity and specificity make it suitable for a range of applications, from basic kinetic studies to high-throughput screening of potential inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to design and implement robust and reliable p60c-src kinase assays. A thorough understanding of these techniques is essential for advancing our knowledge of p60c-src biology and for the development of novel therapeutic strategies targeting this important kinase.

References

An In-Depth Technical Guide to the Autophosphorylation of p60c-Src

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the autophosphorylation process of the proto-oncogenic tyrosine kinase p60c-Src (c-Src). A pivotal mechanism in cellular signaling, c-Src activity is intricately regulated by phosphorylation, influencing a myriad of cellular processes including growth, differentiation, and motility. Dysregulation of c-Src is frequently implicated in cancer progression, making it a critical target for therapeutic intervention. This document details the molecular mechanisms, key phosphorylation sites, regulatory domains, and the experimental methodologies used to investigate this fundamental biological process.

The Core Mechanism of p60c-Src Autophosphorylation

The catalytic activity of p60c-Src is governed by a dynamic interplay between its structural domains and the phosphorylation state of two key tyrosine residues: Tyrosine 416 (Tyr416) in the activation loop of the kinase domain and Tyrosine 527 (Tyr527) in the C-terminal tail.[1][2][3] In its inactive state, c-Src adopts a "closed" conformation. This is maintained by the intramolecular interaction of the phosphorylated Tyr527 (pTyr527) with the Src Homology 2 (SH2) domain.[2][4] This interaction, along with the binding of the SH2-kinase linker to the Src Homology 3 (SH3) domain, effectively locks the kinase in a repressed state.[4]

Activation of c-Src is a multi-step process initiated by the dephosphorylation of Tyr527, often by protein tyrosine phosphatases.[3] This event disrupts the intramolecular inhibition, leading to an "open" and partially active conformation. Full catalytic activity is then achieved through intermolecular autophosphorylation at Tyr416 within the activation loop.[5][6] This trans-autophosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and phosphorylation.[2][4]

The autophosphorylation of c-Src is predominantly an intermolecular process, where one c-Src molecule phosphorylates another.[5][6] This is in contrast to an intramolecular event where a kinase would phosphorylate itself within the same molecule. Studies have shown that prohibiting intramolecular phosphorylation has minimal impact on the rate and extent of the reaction.[5]

Quantitative Analysis of p60c-Src Autophosphorylation and Kinase Activity

The autophosphorylation of p60c-Src at Tyr416 significantly enhances its kinase activity. This activation is quantifiable through kinetic studies that measure the catalytic efficiency of the enzyme.

ParameterConditionValueReference
kcat c-Src phosphorylated on Tyr416 (FLP)3.7-fold higher than Y416F mutant[4]
Km for ATP c-Src Y416F mutant17.0 µM[4]
Km for ATP c-Src phosphorylated on Tyr416 (FLP)9.8 µM[4]
Catalytic Efficiency (kcat/Km) c-Src phosphorylated on Tyr416 (FLP)6.4-fold increase compared to Y416F mutant[4]
Km for protein substrate (poly(E4Y)) Low Km form of pp60c-src0.029 mg/ml[7]
Km for protein substrate (poly(E4Y)) High Km form of pp60c-src1.6 mg/ml[7]

Table 1: Kinetic Parameters of p60c-Src Kinase Activity. This table summarizes the key kinetic parameters that illustrate the increase in catalytic efficiency of c-Src upon autophosphorylation at Tyr416.

Signaling Pathways and Regulatory Interactions

The regulation of p60c-Src autophosphorylation is a central node in numerous signaling pathways. Its activity is controlled by a network of kinases, phosphatases, and interacting proteins.

p60cSrc_Regulation cluster_inactive Inactive State cluster_active Active State Inactive_Src p60c-Src (pY527) Active_Src p60c-Src (pY416) Inactive_Src->Active_Src Intermolecular Autophosphorylation (Y416) Active_Src->Inactive_Src Phosphorylates Y527 Substrate Substrate Active_Src->Substrate Phosphorylates PTP Protein Tyrosine Phosphatase (PTP) PTP->Inactive_Src Dephosphorylates Y527 CSK C-terminal Src Kinase (Csk) CSK->Active_Src Phosphorylates Y527 Downstream Downstream Signaling (Proliferation, Migration, etc.) Substrate->Downstream

Figure 1: p60c-Src Activation and Inactivation Cycle. This diagram illustrates the key phosphorylation and dephosphorylation events that regulate the transition of p60c-Src between its inactive and active states.

Experimental Protocols

In Vitro Kinase Assay for p60c-Src Autophosphorylation

This protocol allows for the measurement of c-Src autophosphorylation in a controlled in vitro environment.

Materials:

  • Purified recombinant p60c-Src enzyme

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM EGTA, 0.25 mM sodium orthovanadate)

  • [γ-³²P]ATP

  • ATP solution

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the kinase reaction mixture by combining the purified p60c-Src enzyme with the kinase reaction buffer.

  • Initiate the autophosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mixture.

  • Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, autophosphorylated p60c-Src.

  • Quantify the band intensity to determine the rate and extent of autophosphorylation.

Kinase_Assay_Workflow Start Start: Purified p60c-Src Mix Prepare Kinase Reaction Mixture (p60c-Src + Kinase Buffer) Start->Mix Initiate Initiate Reaction (Add ATP + [γ-³²P]ATP) Mix->Initiate Incubate Incubate at 30°C (Time Course) Initiate->Incubate Stop Stop Reaction (Add SDS Loading Buffer) Incubate->Stop Boil Denature Proteins (95-100°C) Stop->Boil Separate Separate by SDS-PAGE Boil->Separate Visualize Visualize Phosphorylation (Phosphorimager/Autoradiography) Separate->Visualize Quantify Quantify Band Intensity Visualize->Quantify

Figure 2: In Vitro Kinase Assay Workflow. This flowchart outlines the key steps involved in performing an in vitro kinase assay to measure p60c-Src autophosphorylation.

Western Blot Analysis of p60c-Src Phosphorylation

This protocol is used to detect the phosphorylation status of c-Src at specific tyrosine residues (Tyr416 and Tyr527) in cell lysates.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-phospho-Src (Tyr527), and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src Tyr416) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total Src levels, the membrane can be stripped and re-probed with an anti-total-Src antibody.

Western_Blot_Workflow Start Start: Cell Lysates Quantify Protein Quantification (BCA) Start->Quantify Prepare Sample Preparation (SDS Loading Buffer) Quantify->Prepare Electrophoresis SDS-PAGE Prepare->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-pY416-Src) Block->PrimaryAb Wash1 Wash (TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 Wash (TBST) SecondaryAb->Wash2 Detect Chemiluminescent Detection Wash2->Detect Analyze Image Analysis Detect->Analyze

Figure 3: Western Blot Workflow. This diagram details the sequential steps for analyzing the phosphorylation state of p60c-Src in cellular extracts.

Mass Spectrometry for Phosphorylation Site Analysis

Mass spectrometry is a powerful tool for identifying and quantifying phosphorylation sites on p60c-Src.

General Workflow:

  • Protein Purification/Immunoprecipitation: Isolate p60c-Src from cell lysates, often through immunoprecipitation using a specific antibody.

  • Proteolytic Digestion: Digest the purified p60c-Src into smaller peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended): Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragment ions.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptides and pinpoint the exact location of the phosphate group. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare phosphorylation levels across different conditions.[8]

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

Co-IP is used to identify proteins that interact with p60c-Src in its various phosphorylation states.

Procedure:

  • Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Incubate the cell lysate with an antibody specific to p60c-Src.

  • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

The autophosphorylation of p60c-Src is a tightly regulated and critical event in cellular signaling. Understanding the intricacies of this process, from its molecular mechanism to its quantitative parameters, is essential for researchers in both basic science and drug development. The experimental protocols outlined in this guide provide a robust framework for investigating the phosphorylation-dependent regulation of c-Src and its role in health and disease. Further research into the precise kinetics and stoichiometry of c-Src autophosphorylation will continue to illuminate its complex role in cellular function and provide new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic peptide known as p60c-src Substrate II. It also delves into the broader context of p60c-src kinase activity, substrate recognition, and the experimental protocols utilized in its study. This document is intended to be a valuable resource for researchers and professionals involved in signal transduction, cancer biology, and drug discovery targeting the Src family of kinases.

Introduction to p60c-src and its Substrates

The proto-oncogene c-Src encodes a non-receptor tyrosine kinase, p60c-src, which is a pivotal regulator of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of p60c-src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] The kinase activity of p60c-src is tightly controlled through a series of phosphorylation and dephosphorylation events, as well as by protein-protein interactions.[4]

The diverse functions of p60c-src are mediated by its ability to phosphorylate a wide array of intracellular substrates on specific tyrosine residues. The identification and characterization of these substrates are crucial for elucidating the intricate signaling networks governed by p60c-src and for developing targeted therapies. To facilitate the study of p60c-src kinase activity and the screening of potential inhibitors, a variety of synthetic peptide substrates have been developed. One such substrate, commonly referred to as this compound, has been designed for efficient and specific phosphorylation by p60c-src in in vitro assays.[5]

Physicochemical Properties of this compound

This compound is a synthetic pentapeptide that serves as an efficient substrate for the p60c-src protein tyrosine kinase.[6][7] Its design is based on studies of p60c-src substrate specificity, which have identified preferred amino acid sequences surrounding the target tyrosine residue.[5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight may be reported by different commercial suppliers due to differences in synthesis, post-translational modifications (such as acetylation and amidation), and the method of calculation.

PropertyValueSource
Amino Acid Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2[5][8]
Molecular Weight 668.74 g/mol [6][7]
1342.48 g/mol [8]
Molecular Formula C33H44N6O9[6][7]
C57H95N15O22[8]
Purity > 95%[8]
Form Lyophilized powder[8]
Solubility Water[6]

A phosphorylated version of this substrate, with the sequence Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2, is also commercially available for use in control experiments or binding assays.[9]

Experimental Protocols

The primary application of this compound is in in vitro kinase assays to quantify the enzymatic activity of p60c-src. These assays are fundamental for studying enzyme kinetics, screening for inhibitors, and characterizing the effects of mutations on kinase function.

In Vitro p60c-src Kinase Assay

This protocol outlines a general procedure for measuring the phosphorylation of this compound by purified p60c-src kinase.

Materials:

  • Purified, active p60c-src enzyme

  • This compound

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

  • Stopping solution (e.g., EDTA, SDS, or phosphoric acid)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phosphotyrosine-specific antibodies for ELISA or Western blot)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of this compound, and the purified p60c-src enzyme.

  • Initiation: Initiate the kinase reaction by adding ATP to the reaction mixture. The final concentration of ATP should be optimized based on the specific experimental goals (e.g., at or below the Km for kinetic studies).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring that the reaction remains in the linear range.

  • Termination: Stop the reaction by adding the stopping solution.

  • Detection and Quantification: Measure the amount of phosphorylated substrate.

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Methods: Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate via ELISA, Western blotting, or other immunoassays.

Logical Workflow for Kinase Assay:

G Workflow for In Vitro p60c-src Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Prepare purified p60c-src mix Combine enzyme, substrate, and buffer prep_enzyme->mix prep_substrate Prepare this compound solution prep_substrate->mix prep_buffer Prepare kinase reaction buffer prep_buffer->mix prep_atp Prepare ATP solution initiate Initiate reaction with ATP prep_atp->initiate mix->initiate incubate Incubate at controlled temperature initiate->incubate terminate Terminate reaction incubate->terminate detect Measure substrate phosphorylation terminate->detect quantify Quantify kinase activity detect->quantify

Caption: A flowchart illustrating the sequential steps of a typical in vitro kinase assay.

p60c-src Signaling Pathways

p60c-src is a key component of numerous signal transduction pathways that are initiated by a variety of extracellular stimuli. A simplified representation of a common p60c-src signaling cascade is depicted below.

Simplified p60c-src Signaling Pathway:

G Simplified p60c-src Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) p60c_src_inactive Inactive p60c-src RTK->p60c_src_inactive 2. RTK Autophosphorylation & Recruitment of Src p60c_src_active Active p60c-src p60c_src_inactive->p60c_src_active 3. Src Activation Downstream Downstream Substrates p60c_src_active->Downstream 4. Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Migration, etc.) Downstream->Cellular_Response 5. Signal Propagation Ligand Growth Factor Ligand->RTK 1. Ligand Binding

Caption: A diagram illustrating a typical signaling cascade involving p60c-src activation.

In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) leads to receptor dimerization and autophosphorylation. The phosphorylated tyrosine residues on the RTK serve as docking sites for the SH2 domain of p60c-src, leading to its recruitment to the plasma membrane and subsequent activation. Activated p60c-src then phosphorylates a variety of downstream substrates, triggering signaling cascades that ultimately lead to specific cellular responses.

Conclusion

This compound is a valuable tool for the in vitro characterization of p60c-src kinase activity. Its well-defined physicochemical properties and its efficacy as a substrate make it an essential reagent for basic research and drug discovery efforts targeting the Src family of kinases. A thorough understanding of its properties, coupled with robust experimental protocols, is critical for obtaining reliable and reproducible data in the study of p60c-src signaling. Further research into the identification and validation of endogenous p60c-src substrates will continue to enhance our understanding of its complex role in cellular physiology and disease.

References

The Evolution of Synthetic Peptide Substrates for Src: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of synthetic peptide substrates for the Src non-receptor tyrosine kinase. From early serendipitous discoveries to the rational design of highly specific sequences, this document provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of Src substrate recognition and its role in cellular signaling.

Early Discoveries and the Quest for Specificity

The discovery of protein tyrosine kinases, with v-Src from the Rous sarcoma virus as the prototype, revolutionized our understanding of cellular signaling and cancer biology.[1] Early studies on Src kinase activity relied on protein substrates, which were often heterogeneous and difficult to work with. The advent of solid-phase peptide synthesis (SPPS) opened the door to the development of short, defined synthetic peptides as substrates, offering a more controlled and quantitative approach to studying kinase activity and specificity.

One of the earliest and most widely used synthetic peptide substrates for Src was derived from the autophosphorylation site of pp60c-src, the cellular homolog of v-Src. This peptide, with the sequence RRLIEDAEYAARG , became a valuable tool for in vitro kinase assays.[2][3]

A significant breakthrough in the development of specific Src substrates came from the observation that Src family kinases efficiently phosphorylate a synthetic peptide derived from the cell cycle protein p34cdc2.[4][5] This 15-amino acid peptide, KVEKIGEGTYGVVYK , corresponding to residues 6-20 of p34cdc2, exhibited high efficiency and specificity for Src family kinases.[4][6] Subsequent structure-activity relationship studies revealed that specific residues, particularly Glu-12 and Thr-14, were critical for its substrate activity.[7]

The quest for even more specific and efficient substrates led to the use of combinatorial peptide library methods. This approach led to the identification of the novel heptapeptide YIYGSFK , which demonstrated a lower Michaelis constant (Km) for p60c-src compared to the cdc2(6-20) peptide, indicating a higher affinity.[8][9][10] Further screening of a secondary library based on the -Ile-Tyr- motif within this peptide yielded an even more efficient substrate, GIYWHHY .[10]

Through systematic studies involving degenerate peptide libraries, an "optimal" consensus sequence for Src phosphorylation was determined, leading to the design of the highly efficient substrate AEEEIYGEFEAKKKK .[7][11] These developments provided researchers with a powerful toolkit of synthetic peptides to dissect the substrate specificity of Src and related kinases.

Quantitative Analysis of Src Peptide Substrates

The development of these synthetic peptides allowed for the detailed kinetic characterization of Src kinase activity. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide quantitative measures of the affinity of the kinase for its substrate and its catalytic efficiency. A lower Km value indicates a higher affinity.

Below is a summary of the key synthetic peptide substrates for Src and their reported kinetic constants.

Peptide Name/OriginSequenceKm (µM)Vmax (mol phosphate/min/mol enzyme)
pp60c-src autophosphorylation siteRRLIEDAEYAARGNot consistently reportedNot consistently reported
p34cdc2 (6-20)KVEKIGEGTYGVVYK170 ± 20[11]3.75 ± 0.43[11]
Combinatorial Library PeptideYIYGSFK55[8][9]Not consistently reported
Src Optimal SubstrateAEEEIYGEFEAKKKK32.6 ± 2.8[11]0.48 ± 0.03[11]

Experimental Protocols

The ability to accurately measure the phosphorylation of these synthetic peptides has been central to advancing our understanding of Src kinase. Two common methods for quantifying kinase activity are the radiometric assay, which measures the incorporation of radioactive phosphate, and the enzyme-linked immunosorbent assay (ELISA), which uses antibodies to detect the phosphorylated peptide.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the peptide substrates themselves is a critical first step. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis, which is a widely used method.[2][12][13][14][15]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally carboxylated peptides)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIEA in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity of the synthesized peptide by mass spectrometry.

Radiometric Src Kinase Assay

This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to the synthetic peptide substrate.[16][17][18]

Materials:

  • Purified active Src kinase

  • Synthetic peptide substrate (e.g., cdc2(6-20))

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate at the desired concentration, and purified Src kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of a stop solution (e.g., 40% trichloroacetic acid).

  • Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

  • Washing: Wash the phosphocellulose paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Final Wash: Perform a final wash with acetone to dry the paper.

  • Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

ELISA-based Src Kinase Assay

This non-radioactive method utilizes an antibody that specifically recognizes the phosphorylated tyrosine residue on the peptide substrate.[1][5][19][20]

Materials:

  • 96-well microtiter plates (e.g., maleic anhydride-activated or high-binding)

  • Synthetic peptide substrate

  • Purified active Src kinase

  • Kinase reaction buffer

  • ATP solution

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-phosphotyrosine antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of the microtiter plate with the synthetic peptide substrate by incubating overnight at 4°C.

  • Washing: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by incubating with blocking buffer for 1-2 hours at room temperature.

  • Kinase Reaction: a. Add the kinase reaction mixture containing purified Src kinase and ATP to the wells. b. Incubate for a defined period at 30°C to allow for peptide phosphorylation.

  • Washing: Wash the wells to remove the kinase and ATP.

  • Primary Antibody Incubation: Add the anti-phosphotyrosine primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Detection: Add the TMB substrate solution and incubate until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Measurement: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated peptide.

Visualizing Src in Action: Signaling Pathways and Experimental Workflows

To better understand the context in which these synthetic substrates are utilized and the biological processes Src governs, the following diagrams illustrate a simplified Src signaling pathway and a typical experimental workflow for kinase activity measurement.

Src_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation GPCR GPCR GPCR->Src_inactive Activation Src_active Active Src (pY416) Src_inactive->Src_active Dephosphorylation of Y527 CSK CSK Src_active->CSK Inhibition Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src_active->PI3K_Akt STAT STAT Pathway Src_active->STAT FAK FAK/Paxillin Src_active->FAK Angiogenesis Angiogenesis Src_active->Angiogenesis PTP Phosphatase PTP->Src_inactive CSK->Src_active Phosphorylation of Y527 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT->Proliferation Migration Migration FAK->Migration

Caption: Simplified Src signaling pathway.

Kinase_Assay_Workflow start Start peptide_synthesis 1. Synthesize/Obtain Peptide Substrate start->peptide_synthesis prepare_reagents 2. Prepare Kinase, ATP, and Buffers peptide_synthesis->prepare_reagents setup_reaction 3. Set up Kinase Reaction prepare_reagents->setup_reaction incubate 4. Incubate at 30°C setup_reaction->incubate stop_reaction 5. Stop Reaction incubate->stop_reaction detection 6. Detect Phosphorylation stop_reaction->detection radiometric Radiometric Assay (³²P incorporation) detection->radiometric Method A elisa ELISA (Antibody-based) detection->elisa Method B data_analysis 7. Data Analysis (Calculate Km, Vmax) radiometric->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow for a Src kinase assay.

Conclusion

The historical development of synthetic peptide substrates for Src has been a journey from using complex protein substrates to rationally designed, highly specific peptide sequences. These well-defined tools have been instrumental in elucidating the fundamental mechanisms of Src kinase activity, its substrate specificity, and its intricate role in cellular signaling pathways. The quantitative data and robust experimental protocols established over decades of research continue to empower scientists and drug development professionals in their efforts to understand and target Src in various disease contexts, particularly in cancer. The ongoing refinement of these substrates and assay methodologies promises to further enhance our ability to probe the complexities of the human kinome.

References

Methodological & Application

Application Notes and Protocols for p60c-src Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation and overexpression of c-Src are frequently observed in a variety of human cancers, contributing to malignant progression and making it a significant target for therapeutic intervention.[2] This document provides detailed protocols for a p60c-src kinase assay using a peptide substrate (p60c-src substrate II) for the screening and characterization of potential inhibitors.

The c-Src signaling pathway is a complex network initiated by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins. Upon activation, c-Src phosphorylates numerous downstream substrates, activating signaling cascades like the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are crucial for normal cell function and are often hijacked in carcinogenesis.[3]

c-Src Signaling Pathway and Point of Inhibition

c_Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_responses Cellular Responses RTK Receptor Tyrosine Kinases (RTKs) c_Src p60c-Src RTK->c_Src Integrins Integrins Integrins->c_Src Ras_MAPK Ras-MAPK Pathway c_Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway c_Src->PI3K_AKT STAT3 JAK-STAT3 Pathway c_Src->STAT3 FAK FAK/Paxillin Pathway c_Src->FAK Inhibitor Small Molecule Inhibitor Inhibitor->c_Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Migration Migration FAK->Migration

Caption: c-Src signaling pathway and point of inhibition by a small molecule inhibitor.

Comparison of Kinase Assay Technologies

Several methods can be employed to measure p60c-src kinase activity. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the nature of the inhibitors being screened.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Direct measurement of enzymatic activity, high sensitivity, considered the "gold standard".[4]Generates radioactive waste, requires specialized handling and disposal, lower throughput.[4]
Fluorescence-Based Assays Detects either the depletion of ATP or the generation of ADP using fluorescent probes.High throughput, non-radioactive, amenable to automation.Potential for interference from fluorescent compounds, indirect measurement of kinase activity.[2]
Luminescence-Based Assays Measures the amount of ATP remaining in the reaction using a luciferase-luciferin system.High sensitivity, broad applicability, simple "add-and-read" format.[2]Indirect measurement, can be affected by compounds that interfere with luciferase.[2]
ELISA-Based Assays Uses an antibody to detect the phosphorylated substrate.Non-radioactive, specific.Can be labor-intensive, may have lower throughput than fluorescence or luminescence assays.

Experimental Protocol: Radioactive p60c-src Kinase Assay

This protocol details a radiometric assay for measuring the activity of p60c-src and screening for its inhibitors.

Materials and Reagents
  • p60c-src enzyme (recombinant)

  • This compound peptide

  • [γ-³²P]ATP

  • ATP (unlabeled)

  • Src Kinase Reaction Buffer (5x):

    • 500 mM Tris-HCl, pH 7.2

    • 625 mM MgCl₂

    • 125 mM MnCl₂

    • 10 mM EGTA

    • 1.25 mM Sodium Orthovanadate

    • 10 mM Dithiothreitol (DTT)

  • Trichloroacetic Acid (TCA), 40%

  • Phosphoric Acid, 0.75%

  • Acetone

  • P81 Phosphocellulose Paper

  • Scintillation Vials

  • Scintillation Cocktail

  • Microcentrifuge Tubes

  • Pipettes and tips

  • Incubator (30°C)

  • Scintillation Counter

Experimental Workflow

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Assay Reaction in Microcentrifuge Tubes Prepare_Reagents->Assay_Setup Incubate Incubate at 30°C Assay_Setup->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Spot_on_Paper Spot Reaction Mixture onto P81 Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash P81 Paper Spot_on_Paper->Wash_Paper Dry_Paper Dry P81 Paper Wash_Paper->Dry_Paper Scintillation_Counting Perform Scintillation Counting Dry_Paper->Scintillation_Counting Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioactive p60c-src kinase assay.

Step-by-Step Procedure
  • Prepare Reagents:

    • Prepare 1x Src Kinase Reaction Buffer by diluting the 5x stock.

    • Prepare a working solution of this compound.

    • Prepare a working solution of [γ-³²P]ATP mixed with unlabeled ATP. The final ATP concentration in the assay should be close to the Km of the enzyme for ATP.

    • Prepare serial dilutions of the test inhibitor in the desired solvent (e.g., DMSO).

  • Assay Setup:

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of 1x Src Kinase Reaction Buffer

      • 10 µL of this compound solution

      • 1 µL of inhibitor solution (or solvent for control)

      • 10 µL of p60c-src enzyme solution

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the Kinase Reaction:

    • Start the reaction by adding 10 µL of the [γ-³²P]ATP/ATP mixture.

    • Incubate the reaction for 10-30 minutes at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding 20 µL of 40% TCA.

    • Incubate on ice for 5 minutes.

  • Substrate Capture:

    • Spot 25 µL of the reaction mixture onto the center of a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.

    • Perform a final wash with acetone for 5 minutes to dry the paper.

  • Scintillation Counting:

    • Place the dried P81 paper in a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

Controls
  • No Enzyme Control: Replace the enzyme solution with reaction buffer to determine the background signal.

  • No Substrate Control: Replace the substrate solution with reaction buffer to measure enzyme autophosphorylation.

  • Positive Control: Use a known p60c-src inhibitor (e.g., Dasatinib) to validate the assay's ability to detect inhibition.

  • Vehicle Control: Use the solvent in which the inhibitor is dissolved (e.g., DMSO) instead of the inhibitor solution to determine 100% kinase activity.

Data Analysis

  • Calculate Percent Inhibition:

    • Subtract the background counts (No Enzyme Control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Troubleshooting

IssuePotential CauseSolution
High Background Signal Non-specific binding of [γ-³²P]ATP to the P81 paper.Increase the number and duration of the phosphoric acid washes.
Contaminated reagents.Prepare fresh buffers and ATP solutions.
Low Kinase Activity Inactive enzyme.Ensure proper storage and handling of the enzyme. Perform an enzyme titration to determine the optimal concentration.
Suboptimal assay conditions.Optimize incubation time, temperature, and reagent concentrations.
High Variability between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Inconsistent incubation times.Use a multichannel pipette to start and stop reactions simultaneously.

References

Application Notes and Protocols for a Continuous Kinase Assay Using p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity is frequently observed in various cancers, making it a prime target for therapeutic intervention. Continuous kinase assays offer a powerful method for studying enzyme kinetics and for high-throughput screening of potential inhibitors in real-time. This document provides detailed application notes and protocols for utilizing p60c-src substrate II, an efficient pentapeptide substrate for the tyrosine kinase pp60c-src, in a continuous fluorescence-based kinase assay.

This compound is a synthetic peptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. While specific data for its use in a continuous assay is limited, its known kinetic parameters from traditional assays make it a suitable candidate for adaptation to fluorescence-based continuous monitoring platforms. Such assays typically rely on a fluorophore-labeled peptide substrate where the fluorescence properties change upon phosphorylation, allowing for real-time measurement of kinase activity.

c-Src Signaling Pathway

The activation of c-Src is a complex process regulated by phosphorylation and protein-protein interactions. In its inactive state, c-Src is autoinhibited through an intramolecular interaction where the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527) in the C-terminal tail. Dephosphorylation of Tyr527 and/or binding of activating proteins to the SH3 or SH2 domains leads to a conformational change, allowing for autophosphorylation at Tyr416 in the activation loop, which is critical for full kinase activity. Once active, c-Src phosphorylates a multitude of downstream substrates, activating signaling pathways that promote cell growth, angiogenesis, and motility.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc_inactive Inactive c-Src (pY527) RTK->cSrc_inactive Activates GPCR GPCR GPCR->cSrc_inactive Activates Integrins Integrins Integrins->cSrc_inactive Activates cSrc_active Active c-Src (pY416) cSrc_inactive->cSrc_active Dephosphorylation of pY527 Autophosphorylation of pY416 FAK FAK cSrc_active->FAK Ras_MAPK Ras/MAPK Pathway cSrc_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc_active->PI3K_Akt STAT3 STAT3 cSrc_active->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified c-Src signaling pathway.

Quantitative Data

The following tables summarize the known kinetic parameters for this compound and IC50 values for common Src kinase inhibitors. Note that the kinetic data for the substrate may not have been determined using a continuous assay format.

Table 1: Kinetic Parameters for this compound

ParameterValueSource
Km368 µM
Vmax1.02 µmol min-1 mg-1

Table 2: IC50 Values of Selected Inhibitors for c-Src Kinase

InhibitorIC50 (nM)Assay Type/Source
Dasatinib<1.0Cell-free assay
Saracatinib (AZD0530)2.7Cell-free assay
Bosutinib1.2Cell-free assay
PP24 (for Lck), 5 (for Fyn)Cell-free assay
SU6656280Cell-free assay

Experimental Protocols

Principle of the Continuous Fluorescence-Based Kinase Assay

This assay continuously measures the phosphorylation of a synthetic peptide substrate by c-Src kinase. The peptide substrate is labeled with a fluorophore in proximity to the phosphorylation site. Upon phosphorylation of the tyrosine residue by c-Src, and in the presence of a divalent cation like Mg2+, the local environment of the fluorophore is altered, leading to a detectable change in its fluorescence properties (e.g., an increase in fluorescence intensity). This change in fluorescence is directly proportional to the amount of phosphorylated substrate and is monitored in real-time to determine the reaction rate.

Experimental Workflow

The general workflow for a continuous kinase assay involves preparing the reaction mixture, initiating the reaction, and continuously monitoring the fluorescence signal. This workflow is amenable to high-throughput screening for kinase inhibitors.

Continuous_Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, ATP, MgCl2, Substrate, Kinase, Inhibitor) Plate_Setup Assay Plate Setup (Add all components except initiator) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (e.g., Kinase + Inhibitor) Plate_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Add ATP or Substrate) Pre_Incubation->Reaction_Initiation Data_Acquisition Continuous Fluorescence Reading (Real-time monitoring) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate initial rates, IC50 values) Data_Acquisition->Data_Analysis

Caption: General workflow for a continuous kinase assay.

Materials and Reagents
  • This compound: (Ac-Ile-Tyr-Gly-Glu-Phe-NH2), fluorescently labeled (e.g., with a Sox fluorophore).

  • Recombinant human c-Src kinase: Active, purified.

  • Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: Prepare a concentrated stock solution in water (e.g., 10 mM).

  • Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 384-well black microplates: Low-volume, non-binding surface.

  • Fluorescence plate reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 1: Determination of c-Src Kinase Activity
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the complete Kinase Assay Buffer.

    • Dilute the fluorescently labeled this compound to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but can start around the Km value (e.g., 300-400 µM).

    • Dilute the c-Src kinase to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined to yield a linear reaction rate for the desired assay duration.

    • Prepare the ATP solution at the desired concentration in Kinase Assay Buffer. The concentration can be varied to determine the Km for ATP or used at a saturating concentration (e.g., 1 mM).

  • Assay Setup (per well of a 96-well plate):

    • Add 25 µL of 2x concentrated fluorescently labeled this compound solution.

    • Add 12.5 µL of 4x concentrated c-Src kinase solution.

    • Add 12.5 µL of Kinase Assay Buffer (or test compound solution for inhibitor screening).

  • Reaction Initiation:

    • Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding 12.5 µL of 4x concentrated ATP solution to each well.

  • Data Acquisition:

    • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode.

    • Record data every 30-60 seconds for a period of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (rate) from the linear portion of the curve.

    • The kinase activity can be expressed as the change in fluorescence units per unit of time.

Protocol 2: IC50 Determination for c-Src Inhibitors
  • Prepare Reagents:

    • Follow the reagent preparation steps from Protocol 1.

    • Prepare a serial dilution of the test inhibitor in Kinase Assay Buffer containing a constant concentration of the solvent (e.g., 1% DMSO).

  • Assay Setup (per well of a 96-well plate):

    • Add 25 µL of 2x concentrated fluorescently labeled this compound solution.

    • Add 12.5 µL of the serially diluted inhibitor solutions or vehicle control (e.g., 1% DMSO in buffer).

    • Add 12.5 µL of 4x concentrated c-Src kinase solution.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding 12.5 µL of 4x concentrated ATP solution to each well.

  • Data Acquisition:

    • Follow the data acquisition steps from Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal Inactive kinaseUse a fresh aliquot of kinase; verify activity with a positive control.
Incorrect buffer conditions (pH, ionic strength)Optimize buffer components.
Incorrect instrument settingsVerify excitation and emission wavelengths and gain settings.
High background fluorescence Autohydrolysis of ATP or substrateRun a no-enzyme control to determine background signal.
Contaminated reagentsUse fresh, high-purity reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityAdd stabilizing agents like BSA or glycerol to the assay buffer.
Inconsistent results Pipetting errorsUse calibrated pipettes and proper technique; prepare master mixes.
Temperature fluctuationsEnsure the plate reader maintains a stable temperature.

Conclusion

The use of this compound in a continuous fluorescence-based kinase assay provides a robust and sensitive method for studying c-Src enzyme kinetics and for the screening and characterization of potential inhibitors. The protocols outlined in this document offer a starting point for assay development and can be adapted and optimized for specific research needs. The real-time nature of this assay allows for a more detailed understanding of enzyme-inhibitor interactions, which is invaluable for drug discovery and development efforts targeting c-Src.

Application Notes and Protocols for the Detection of p60c-src Substrate II Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a critical non-receptor tyrosine kinase involved in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is a hallmark of various human cancers, often correlating with tumor progression and metastasis. The activation of p60c-src is characterized by the autophosphorylation of a key tyrosine residue (Tyr416 in the activation loop), which subsequently leads to the phosphorylation of downstream substrates.

One such substrate, p60c-src substrate II, is an efficient pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. The phosphorylation of this substrate serves as a direct measure of p60c-src kinase activity. This document provides detailed protocols for several methods to detect and quantify the phosphorylation of this compound, as well as to assess the activation state of p60c-src itself. These methods are essential for basic research into Src signaling and for the development of novel therapeutics targeting this key oncogene.

Signaling Pathway of p60c-src Activation and Substrate Phosphorylation

The activity of p60c-src is tightly regulated by a series of phosphorylation and dephosphorylation events, as well as by protein-protein interactions. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR), p60c-src undergoes a conformational change that allows for autophosphorylation at Tyr416, leading to its full enzymatic activity. Activated p60c-src then phosphorylates a wide array of downstream substrates on tyrosine residues, initiating signaling cascades that drive various cellular responses.

p60c_src_signaling cluster_activation p60c-src Activation cluster_downstream Downstream Signaling Growth_Factors Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds p60c_src_inactive Inactive p60c-src (pY527) RTK->p60c_src_inactive activates p60c_src_active Active p60c-src (pY416) p60c_src_inactive->p60c_src_active autophosphorylation on Tyr416 Substrate_II This compound p60c_src_active->Substrate_II phosphorylates p60c_src_active->Substrate_II pSubstrate_II Phosphorylated Substrate II Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) pSubstrate_II->Cellular_Responses triggers radioactive_assay_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reaction Mix (SrcRB, Substrate II, p60c-src) B Initiate with [γ-³²P]ATP A->B C Incubate at 30°C for 10 min B->C D Stop with 40% TCA C->D E Spot onto P81 paper D->E F Wash with Phosphoric Acid and Acetone E->F G Scintillation Counting F->G luminescent_assay_workflow cluster_reaction Kinase Reaction cluster_detection Signal Generation and Detection A Combine p60c-src, Substrate II, and ATP in a 384-well plate B Incubate at room temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent D->E F Incubate for 30 min E->F G Measure Luminescence F->G western_blot_workflow cluster_prep Sample Preparation and Electrophoresis cluster_blotting Blotting and Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (Anti-Phosphotyrosine) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H alphalisa_workflow cluster_prep Cell Culture and Lysis cluster_assay AlphaLISA Assay cluster_detection Detection A Culture and Treat Cells (96-well plate) B Lyse Cells A->B C Transfer Lysate to 384-well OptiPlate™ B->C D Add Acceptor Beads and Biotinylated Antibody C->D E Incubate D->E F Add Streptavidin-Donor Beads E->F G Incubate in the dark F->G H Read on Alpha-enabled Plate Reader G->H

References

Application Notes and Protocols: Investigating p60c-src Substrates in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The proto-oncogene c-Src, a 60 kDa non-receptor tyrosine kinase also known as p60c-src, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation has been implicated in the development and progression of numerous human cancers. p60c-src exerts its effects by phosphorylating a wide array of downstream substrates, thereby modulating their activity and initiating complex signaling cascades. The identification and characterization of these substrates are paramount for understanding the molecular mechanisms of c-Src-driven oncogenesis and for the development of targeted cancer therapies.

While a specific molecule termed "p60c-src substrate II" is not widely documented in scientific literature, this document provides a comprehensive guide to the general applications and methodologies for studying any substrate of p60c-src in the context of cancer cell line research. The protocols and principles outlined herein are broadly applicable for investigating the role of p60c-src substrates in cancer biology.

I. Key Applications of Studying p60c-src Substrates in Cancer Cell Lines

The study of p60c-src substrates in cancer cell lines serves several key objectives:

  • Elucidation of Oncogenic Signaling Pathways: Identifying the downstream targets of p60c-src helps to map the signaling networks that contribute to malignant transformation and progression.

  • Identification of Novel Therapeutic Targets: Substrates that are critical for c-Src-mediated cancer cell proliferation, survival, or metastasis represent potential targets for drug development.

  • Development of Biomarkers: The phosphorylation status of specific c-Src substrates could serve as biomarkers for diagnosis, prognosis, or prediction of response to c-Src inhibitors.

  • Mechanistic Studies of Drug Action: Investigating the effect of c-Src inhibitors on the phosphorylation of its substrates can provide insights into their mechanism of action and potential resistance mechanisms.

II. Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from studying a p60c-src substrate in various cancer cell lines. This data is for illustrative purposes to demonstrate how to structure such findings.

Cancer Cell LineSubstrate Phosphorylation (Fold Change vs. Control)Cell Proliferation (IC50 of c-Src Inhibitor - µM)Cell Migration (Fold Change upon Substrate Knockdown)
MCF-7 (Breast) 2.5 ± 0.35.2 ± 0.70.4 ± 0.1
A549 (Lung) 4.1 ± 0.52.8 ± 0.40.2 ± 0.05
U87-MG (Glioblastoma) 3.2 ± 0.43.5 ± 0.60.3 ± 0.08
PC-3 (Prostate) 1.8 ± 0.28.1 ± 1.10.7 ± 0.15

III. Experimental Protocols

A. Protocol 1: Immunoprecipitation (IP) and Western Blotting (WB) for p60c-src Substrate Interaction and Phosphorylation

This protocol is designed to determine if a protein of interest is a substrate of p60c-src by assessing their physical interaction and the substrate's tyrosine phosphorylation status.

Materials:

  • Cancer cell lines of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p60c-src, anti-phosphotyrosine (pY), and anti-substrate of interest

  • Secondary antibodies (HRP-conjugated)

  • Protein A/G agarose beads

  • SDS-PAGE gels and transfer membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-p60c-src antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads multiple times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with anti-substrate and anti-pY antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

B. Protocol 2: In Vitro Kinase Assay

This assay determines if p60c-src can directly phosphorylate a purified substrate protein.

Materials:

  • Recombinant active p60c-src

  • Purified recombinant substrate protein

  • Kinase assay buffer

  • ATP

  • Anti-phosphotyrosine antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant substrate protein, and active p60c-src.

  • Initiate Reaction:

    • Add ATP to the reaction mixture to start the kinase reaction.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Analyze the reaction products by Western blotting using an anti-phosphotyrosine antibody to detect substrate phosphorylation.

IV. Visualizations

Signaling Pathway

p60c_src_signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR p60c_src p60c-src GFR->p60c_src Activation Substrate Substrate p60c_src->Substrate p_Substrate Phosphorylated Substrate Downstream Downstream Signaling p_Substrate->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival

Caption: p60c-src signaling pathway overview.

Experimental Workflow

experimental_workflow start Start: Hypothesis (Protein X is a p60c-src substrate) ip_wb Co-Immunoprecipitation & Western Blotting start->ip_wb interaction Interaction & Phosphorylation in vivo? ip_wb->interaction kinase_assay In Vitro Kinase Assay direct_phos Direct Phosphorylation? kinase_assay->direct_phos interaction->kinase_assay Yes revise Revise Hypothesis interaction->revise No functional_assays Functional Assays (Proliferation, Migration) direct_phos->functional_assays Yes direct_phos->revise No conclusion Conclusion: Protein X is a functional p60c-src substrate functional_assays->conclusion

Caption: Workflow for identifying p60c-src substrates.

Protocol for Radiolabeling p60c-src Substrate II with [γ-32P]ATP: Application Notes for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene p60c-src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of p60c-src activity is implicated in the development and progression of numerous human cancers. Consequently, p60c-src is a prominent target for therapeutic intervention. A fundamental method for studying the enzymatic activity of p60c-src and for screening potential inhibitors is the in vitro kinase assay. This protocol provides a detailed methodology for radiolabeling a specific peptide substrate, p60c-src substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2), with [γ-32P]ATP. The incorporation of the radiolabeled phosphate group from [γ-32P]ATP into the substrate peptide allows for a direct and sensitive quantification of p60c-src kinase activity.[1][2] This radiometric assay remains a gold standard due to its direct measurement, high sensitivity, and reproducibility.[3]

Quantitative Data on p60c-src Kinase Activity

The following table summarizes key quantitative data related to p60c-src kinase activity with peptide substrates. It is important to note that kinetic parameters can vary depending on the specific substrate sequence and reaction conditions.

ParameterValueSubstrateNotes
Km for ATP 16 ± 3 µMAngiotensin IDetermined in an immune-complex kinase assay.
Km for Peptide Substrate 6.8 ± 2.6 mMAngiotensin I
Vmax 7-15 fold higher in neuroblastoma cellsAngiotensin ICompared to fibroblasts, indicating higher turnover number in neural-derived cells.
Specific Activity of [γ-32P]ATP ~3000 Ci/mmolNot ApplicableCommercially available specific activity.

Experimental Protocols

Materials and Reagents
  • p60c-src Kinase: Purified, active enzyme.

  • This compound: Ac-Ile-Tyr-Gly-Glu-Phe-NH2, lyophilized powder.

  • [γ-32P]ATP: 10 mCi/mL, ~3000 Ci/mmol.

  • 10X Kinase Reaction Buffer: 500 mM HEPES pH 7.4, 500 mM MgCl2, 10 mM EGTA, 10 mM DTT.

  • Unlabeled ("cold") ATP: 10 mM stock solution.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

  • 0.75% Phosphoric Acid: For washing the P81 paper.

  • Acetone: For the final wash of the P81 paper.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, incubator, etc.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_separation Separation and Washing cluster_quantification Quantification prep_substrate Prepare this compound Solution mix_reagents Combine Substrate, Buffer, and Enzyme prep_substrate->mix_reagents prep_atp Prepare [γ-32P]ATP Working Solution initiate_reaction Initiate Reaction with [γ-32P]ATP prep_atp->initiate_reaction prep_enzyme Prepare p60c-src Enzyme Dilution prep_enzyme->mix_reagents mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate spot_p81 Spot Reaction Mixture onto P81 Paper incubate->spot_p81 wash_phosphoric Wash with 0.75% Phosphoric Acid (3x) spot_p81->wash_phosphoric wash_acetone Wash with Acetone (1x) wash_phosphoric->wash_acetone air_dry Air Dry P81 Paper wash_acetone->air_dry add_scintillation Place P81 Paper in Scintillation Vial with Cocktail air_dry->add_scintillation count_cpm Measure Radioactivity (CPM) in Scintillation Counter add_scintillation->count_cpm analyze_data Calculate Specific Activity count_cpm->analyze_data

Caption: Workflow for the radiolabeling of this compound.

Step-by-Step Protocol

1. Preparation of Reagents:

  • This compound Solution: Reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • [γ-32P]ATP Working Solution: Prepare a working solution of [γ-32P]ATP by diluting the stock with unlabeled ATP to achieve the desired specific activity. A final ATP concentration in the assay is typically between 50-200 µM. The concentration of unlabeled ATP should be at or above the Km of the kinase for ATP to ensure robust activity.[4]

  • p60c-src Enzyme Dilution: Dilute the purified p60c-src kinase in 1X Kinase Reaction Buffer to the desired working concentration. Keep the enzyme on ice.

2. Kinase Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the specified order on ice:

    • Sterile, nuclease-free water to a final volume of 50 µL.

    • 5 µL of 10X Kinase Reaction Buffer.

    • 5 µL of 1 mM this compound (for a final concentration of 100 µM).

    • Diluted p60c-src enzyme (the amount will need to be optimized for linear incorporation of phosphate over the incubation time).

3. Initiation and Incubation of the Kinase Reaction:

  • Initiate the reaction by adding 10 µL of the [γ-32P]ATP working solution.

  • Mix gently by flicking the tube.

  • Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

4. Stopping the Reaction and Separation of Radiolabeled Substrate:

  • Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled 2 cm x 2 cm P81 phosphocellulose paper square.[4] The positively charged peptide substrate will bind to the negatively charged phosphocellulose paper.[5]

  • Immediately place the P81 paper into a beaker containing 0.75% phosphoric acid.

5. Washing the P81 Paper:

  • Wash the P81 papers three times for 5 minutes each with gentle agitation in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[3]

  • Perform a final wash with acetone for 2 minutes to aid in drying.[3]

  • Allow the P81 papers to air dry completely.

6. Quantification of Incorporated Radioactivity:

  • Place each dried P81 paper square into a separate scintillation vial.

  • Add an appropriate volume of scintillation cocktail to each vial.

  • Measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

7. Data Analysis:

  • To determine the specific activity of the kinase, subtract the background CPM (from a reaction with no enzyme or no substrate) from the experimental CPM.

  • Calculate the moles of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-32P]ATP used.

  • Express the kinase activity as pmol of phosphate transferred per minute per mg of enzyme (pmol/min/mg).

p60c-src Signaling Pathway

The p60c-src kinase is a central node in numerous signaling pathways that control cell growth, proliferation, and survival. Its activity is tightly regulated, and its activation can be initiated by various extracellular signals.

p60c_src_pathway cluster_upstream Upstream Activation cluster_src p60c-src Regulation cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses GF Growth Factors (e.g., PDGF, EGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) GF->RTK binds GPCR GPCRs p60c_src_active Active p60c-src (Tyr416-P) GPCR->p60c_src_active activates Integrins Integrins Integrins->p60c_src_active activates RTK->p60c_src_active recruits & activates p60c_src_inactive Inactive p60c-src (Tyr527-P) p60c_src_active->p60c_src_inactive autophosphorylation & CSK phosphorylation Ras_MAPK Ras-MAPK Pathway p60c_src_active->Ras_MAPK PI3K_Akt PI3K-Akt Pathway p60c_src_active->PI3K_Akt STAT3 STAT3 Pathway p60c_src_active->STAT3 FAK Focal Adhesion Kinase (FAK) p60c_src_active->FAK CSK CSK CSK->p60c_src_inactive phosphorylates Tyr527 PTP Phosphatases (e.g., PTPα, SHP-1) PTP->p60c_src_active dephosphorylates Tyr527 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration & Invasion FAK->Migration

Caption: Overview of the p60c-src signaling pathway.

Upon stimulation by growth factors such as Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF), receptor tyrosine kinases (RTKs) become activated and autophosphorylated.[6][7][8] The SH2 domain of p60c-src can then bind to these phosphotyrosine residues, leading to its recruitment to the plasma membrane and subsequent activation.[6][8] This activation involves the dephosphorylation of a key regulatory tyrosine residue (Tyr527) in the C-terminal tail of p60c-src by protein tyrosine phosphatases and autophosphorylation at another tyrosine residue (Tyr416) within the activation loop of the kinase domain.

Once activated, p60c-src phosphorylates a multitude of downstream substrates, thereby initiating a cascade of signaling events. These include the activation of major pathways such as the Ras-MAPK pathway, which is crucial for cell proliferation, the PI3K-Akt pathway, a key regulator of cell survival, and the STAT3 pathway, which is involved in both proliferation and angiogenesis. Furthermore, p60c-src plays a pivotal role in cell motility and invasion through its interaction with and phosphorylation of focal adhesion kinase (FAK). The coordinated action of these downstream pathways ultimately dictates the cellular response.

References

Application Notes and Protocols for High-Throughput Screening Assays Using p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity has been implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2] High-throughput screening (HTS) assays are indispensable tools for the discovery of novel Src inhibitors. This document provides detailed application notes and protocols for conducting HTS assays using the specific and efficient p60c-src substrate II.

This compound:

  • Sequence: Ac-Ile-Tyr-Gly-Glu-Phe-NH2

  • This pentapeptide serves as an excellent substrate for p60c-src, enabling robust and sensitive measurement of its kinase activity.

Signaling Pathway of p60c-src

p60c-src is a key signaling node that integrates signals from various upstream receptors and transmits them to downstream effector pathways. Its activation is initiated by various stimuli, including growth factors that activate receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), and cell adhesion mediated by integrins.[2][3] Once activated, Src phosphorylates a multitude of downstream targets, leading to the activation of critical signaling cascades such as the PI3K-AKT, STAT3, Ras-MAPK, and FAK pathways, which collectively regulate cell growth, proliferation, and motility.

p60c_src_pathway cluster_upstream Upstream Activators cluster_src Src Kinase cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR) p60c_src p60c-src RTK->p60c_src Integrins Integrins Integrins->p60c_src PI3K_AKT PI3K-AKT Pathway p60c_src->PI3K_AKT STAT3 STAT3 Pathway p60c_src->STAT3 Ras_MAPK Ras-MAPK Pathway p60c_src->Ras_MAPK FAK FAK Pathway p60c_src->FAK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Ras_MAPK->Proliferation Migration Migration FAK->Migration

Caption: p60c-src signaling pathway overview.

High-Throughput Screening Assay Workflow

A typical HTS workflow for identifying p60c-src inhibitors involves several key steps, from reagent preparation to data analysis. The following diagram illustrates a generalized workflow applicable to many non-radioactive HTS formats, such as luminescence-based or fluorescence-based assays.

hts_workflow cluster_prep 1. Preparation cluster_dispensing 2. Dispensing cluster_reaction 3. Kinase Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis reagent_prep Prepare Assay Buffer, p60c-src Enzyme, This compound, ATP, and Test Compounds dispense_compounds Dispense Test Compounds and Controls into 384-well plates reagent_prep->dispense_compounds dispense_enzyme Add p60c-src Enzyme dispense_compounds->dispense_enzyme add_substrate_atp Initiate Reaction by Adding This compound and ATP dispense_enzyme->add_substrate_atp incubate_reaction Incubate at Room Temperature add_substrate_atp->incubate_reaction add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubate_reaction->add_detection_reagent incubate_detection Incubate for Signal Development add_detection_reagent->incubate_detection read_plate Read Plate (Luminescence/Fluorescence) incubate_detection->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition calculate_z_factor Calculate Z' Factor and S/B Ratio read_plate->calculate_z_factor determine_ic50 Determine IC50 for Hits calculate_inhibition->determine_ic50

Caption: Generalized HTS workflow for p60c-src inhibitors.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for p60c-src

This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega) for a quantitative, luminescence-based measurement of p60c-src activity.

Materials:

  • p60c-src enzyme (recombinant)

  • This compound (Ac-IYGEF-NH2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • Test compounds and controls (e.g., a known Src inhibitor like Dasatinib)

  • 384-well white, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Dispense 1 µL of each compound/control dilution into the wells of a 384-well plate. For negative controls (0% inhibition), add 1 µL of DMSO. For positive controls (100% inhibition), add a known potent Src inhibitor at a high concentration.

  • Enzyme Addition:

    • Prepare a solution of p60c-src enzyme in Kinase Buffer. The final concentration should be optimized to produce a robust signal (typically in the low nM range).

    • Add 10 µL of the enzyme solution to each well containing the compounds/controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing this compound and ATP in Kinase Buffer. The final concentrations should be at or near the Km for each (e.g., 10-100 µM for the substrate and 10-50 µM for ATP).

    • Add 10 µL of the substrate/ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Protocol 2: Fluorescence Polarization (FP) Assay for p60c-src

This protocol describes a competitive FP assay to screen for inhibitors of the p60c-src SH2 domain, which is crucial for its function.

Materials:

  • Recombinant p60c-src SH2 domain

  • Fluorescently labeled phosphopeptide probe with high affinity for the Src SH2 domain (e.g., FITC-labeled pYEEI peptide)

  • FP Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20

  • Test compounds and controls

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare and dispense 1 µL of test compounds/controls in DMSO into the wells of a 384-well plate as described in the ADP-Glo™ protocol.

  • Reagent Addition:

    • Prepare a solution containing the p60c-src SH2 domain and the fluorescently labeled phosphopeptide probe in FP Assay Buffer. The concentrations of both should be optimized to achieve a stable and robust FP signal (typically low nM for the probe and a concentration of the SH2 domain that binds a significant fraction of the probe).

    • Add 20 µL of this solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

Data Presentation and Analysis

Quantitative data from HTS assays should be carefully analyzed to determine the potency of hit compounds and the quality of the assay.

Key Performance Metrics:

  • Percent Inhibition: Calculated relative to the high and low controls.

  • IC50: The concentration of an inhibitor at which 50% of the enzyme activity is inhibited.

  • Z' Factor: A statistical parameter that indicates the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme or fully inhibited).

Representative HTS Data for p60c-src Inhibitors using this compound

CompoundIC50 (nM)Assay Type
Dasatinib1.5ADP-Glo™
Saracatinib (AZD0530)2.7ADP-Glo™
Bosutinib8.2ADP-Glo™
Staurosporine6.0ADP-Glo™

Representative Assay Performance Metrics

ParameterValueInterpretation
Z' Factor0.78Excellent
Signal-to-Background (S/B) Ratio>10Excellent
Coefficient of Variation (%CV)<10%Good

References

Application Notes and Protocols for Studying Src Family Kinase Specificity Using p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular signaling pathways, including cell growth, differentiation, adhesion, and migration.[1][2] Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[3][4] The family consists of several members, including Src, Fyn, Lck, and Lyn, which exhibit overlapping yet distinct substrate specificities that contribute to their unique biological functions.[5][6] Understanding the substrate specificity of individual SFKs is crucial for elucidating their roles in normal physiology and disease, and for the development of selective inhibitors.

p60c-src substrate II is a synthetic peptide that serves as an efficient and specific substrate for p60c-src, the protein product of the c-src proto-oncogene.[7][8] Its defined sequence provides a valuable tool for in vitro kinase assays to investigate the activity and specificity of Src family members. These application notes provide a comprehensive guide for utilizing this compound in studying SFK specificity, including detailed experimental protocols and data interpretation.

Data Presentation

Quantitative Data on this compound Phosphorylation

The following table summarizes the known kinetic parameters for the phosphorylation of this compound by pp60c-src. This data is essential for designing kinase assays and for comparative analysis with other SFKs.

KinasePeptide SubstrateSequenceKm (µM)Vmax (µmol/min/mg)Reference
pp60c-srcThis compoundAc-Ile-Tyr-Gly-Glu-Phe-NH23681.02[7]

Signaling Pathways and Experimental Workflows

Src Family Kinase Signaling Pathway

Src family kinases are integral components of numerous signaling cascades initiated by a variety of cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[9][10] Upon receptor activation, SFKs are recruited to the plasma membrane where they phosphorylate downstream effector proteins, initiating a cascade of events that regulate diverse cellular processes.[1]

Src_Signaling_Pathway Receptor Receptor (RTK, GPCR, Integrin) SFK Src Family Kinase (e.g., Src, Fyn, Lck) Receptor->SFK Activation Downstream_Substrates Downstream Substrates (e.g., FAK, STATs, Adaptor proteins) SFK->Downstream_Substrates Phosphorylation PI3K_Akt PI3K/Akt Pathway Downstream_Substrates->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Downstream_Substrates->RAS_MAPK Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, Adhesion) PI3K_Akt->Cellular_Responses RAS_MAPK->Cellular_Responses

Caption: Generalized Src family kinase signaling pathway.

Experimental Workflow for Determining SFK Specificity

The following workflow outlines the key steps for assessing the substrate specificity of different Src family kinases using this compound. This process involves performing in vitro kinase assays followed by the quantification of peptide phosphorylation.

Kinase_Specificity_Workflow Start Start: Prepare Reagents (Kinases, Substrate, Buffers) Kinase_Assay Perform In Vitro Kinase Assay (Incubate Kinase, Substrate, ATP) Start->Kinase_Assay Stop_Reaction Stop Reaction (e.g., add EDTA or acid) Kinase_Assay->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylation (e.g., Radiometric, Luminescence, Fluorescence) Stop_Reaction->Quantify_Phosphorylation Data_Analysis Data Analysis (Determine Km and Vmax) Quantify_Phosphorylation->Data_Analysis Compare_Specificity Compare Specificity (Analyze kinetic parameters across different SFKs) Data_Analysis->Compare_Specificity

Caption: Workflow for assessing Src family kinase specificity.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for SFK Specificity

This protocol describes a radiometric method for comparing the phosphorylation of this compound by different Src family kinases.

Materials:

  • Purified Src family kinases (e.g., c-Src, Fyn, Lck)

  • This compound (Ac-Ile-Tyr-Gly-Glu-Phe-NH2)

  • Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP (10 mM stock)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Prepare Substrate and ATP Solutions:

    • Dissolve this compound in kinase reaction buffer to a stock concentration of 10 mM.

    • Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP to a final concentration of 500 µM with a specific activity of ~500 cpm/pmol.

  • Set up Kinase Reactions:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • 25 µL of 2x Kinase Reaction Buffer

      • 5 µL of this compound (for a final concentration range of 10-1000 µM to determine Km)

      • 10 µL of purified SFK (e.g., 10-50 ng)

      • Water to a final volume of 40 µL.

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the Reaction:

    • Start the kinase reaction by adding 10 µL of the 500 µM ATP working solution.

    • Incubate for 10-30 minutes at 30°C. Ensure the reaction time is within the linear range of phosphorylation.

  • Stop the Reaction:

    • Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash and Quantify:

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

    • Wash once with acetone and let the papers air dry.

    • Place the dried papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of phosphate incorporated into the peptide substrate.

    • Plot the initial velocity of the reaction against the substrate concentration and use non-linear regression (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax for each SFK.

Protocol 2: High-Throughput Screening of SFK Inhibitors

This protocol outlines a non-radiometric, luminescence-based assay for screening potential inhibitors of Src family kinases using this compound. This method is adaptable to a 96- or 384-well plate format.

Materials:

  • Purified Src family kinase (e.g., c-Src)

  • This compound

  • Kinase Reaction Buffer (as in Protocol 1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • White, opaque multi-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at 2x the final desired concentration.

    • Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Set up the Assay Plate:

    • Add 2.5 µL of each test compound dilution or DMSO (for control wells) to the wells of the plate.

    • Add 12.5 µL of the 2x kinase solution to all wells.

    • Add 12.5 µL of the 2x substrate/ATP mixture to initiate the reaction. The final reaction volume is 25 µL.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.

Conclusion

The this compound peptide is a valuable tool for the in vitro characterization of Src family kinase activity and specificity. The protocols outlined in these application notes provide a framework for researchers to conduct comparative kinetic studies and to screen for novel SFK inhibitors. A thorough understanding of the substrate preferences of individual Src family members will continue to be a critical aspect of both basic research and the development of targeted cancer therapies.

References

Application Notes and Protocols: In Vitro Phosphorylation of p60c-src Substrate II by Purified Src Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers. Consequently, Src has emerged as a critical target for therapeutic intervention. The study of Src kinase activity and the screening of potential inhibitors are paramount in cancer research and drug development.

These application notes provide detailed protocols for performing in vitro phosphorylation of a specific peptide substrate, p60c-src substrate II, using purified Src kinase. This document outlines various methods for detecting and quantifying Src kinase activity, including radiometric, Western blot, ELISA, and luminescence-based assays. Furthermore, it presents key kinetic data for this compound and a commonly used alternative substrate, a peptide derived from p34cdc2, to facilitate comparative studies.

Signaling Pathway and Experimental Workflow

The phosphorylation of a substrate by Src kinase is a fundamental event in many signal transduction pathways. The general mechanism involves the transfer of the γ-phosphate from ATP to a tyrosine residue on the substrate peptide.

Src_Phosphorylation_Pathway cluster_reactants Reactants cluster_products Products ATP ATP Src Purified p60c-src Kinase ATP->Src Binds to active site ADP ADP Src->ADP Releases Phospho_Substrate Phosphorylated This compound Src->Phospho_Substrate Releases Substrate This compound (Unphosphorylated) Substrate->Src Binds to substrate-binding cleft

Caption: Src kinase-mediated phosphorylation of a substrate peptide.

The in vitro kinase assay workflow encompasses preparation of reagents, execution of the kinase reaction, and subsequent detection of the phosphorylated product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Kinase Buffer, ATP Solution, Purified Src, and Substrate II Reaction Incubate Reactants (e.g., 30°C for 10-60 min) Reagents->Reaction Combine Detection Choose Detection Method: - Radiometric - Western Blot - ELISA - Luminescence Reaction->Detection Stop Reaction Analysis Quantify Phosphorylation and Analyze Data Detection->Analysis

Caption: General workflow for an in vitro Src kinase assay.

Data Presentation: Substrate Specifications and Kinetic Parameters

The choice of substrate is critical for a successful kinase assay. Below are the specifications for this compound and a widely used comparative peptide derived from p34cdc2.

ParameterThis compoundcdc2 (6-20) Peptide Substrate
Amino Acid Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2KVEKIGEGTYGVVYK-amide[1]
Phosphorylated Form Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2[2]KVEKIGEGT(pY)GVVYK-amide
Molecular Weight (Da) 668.741668.9[3]
Km 368 µMNot consistently reported for c-Src
Vmax 1.02 µmol/min/mgNot consistently reported for c-Src

Comparison of Detection Methodologies

Several methods can be employed to detect the phosphorylation of this compound. The selection of a particular method will depend on factors such as available equipment, desired throughput, and sensitivity.

Detection MethodPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate.[4]High sensitivity, direct measurement of phosphorylation, considered the 'gold standard'.[4]Requires handling of radioactive materials and specialized disposal, lower throughput.[4][5]
Western Blot Utilizes a phospho-specific antibody to detect the phosphorylated substrate after separation by SDS-PAGE.[6][7]High specificity, provides information on product size.Semi-quantitative, lower throughput, requires specific antibodies.
ELISA A sandwich immunoassay that captures the substrate and detects phosphorylation using a specific antibody, often with colorimetric or chemiluminescent readout.[8][9]High throughput, quantitative, does not require radioactivity.Can be indirect, susceptible to antibody cross-reactivity.
Luminescence-Based Measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.High throughput, sensitive, homogeneous "mix-and-read" format.[3]Indirect measurement, potential for interference from assay components.

Experimental Protocols

Materials and Reagents
  • Purified, active p60c-src kinase: Commercially available from various suppliers.

  • This compound: Lyophilized powder.

  • cdc2 (6-20) Peptide Substrate (Optional): For comparative analysis.

  • Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT. Store at -20°C.

  • ATP Solution (10 mM): Dissolve in sterile water and adjust pH to 7.0. Store in aliquots at -20°C.

  • [γ-³²P]ATP (for radiometric assay): Specific activity of ~3000 Ci/mmol.

  • Phosphocellulose Paper (P81) (for radiometric assay).

  • Wash Buffer (for radiometric assay): 0.75% Phosphoric Acid.

  • SDS-PAGE reagents and equipment (for Western blot).

  • PVDF membrane (for Western blot).

  • Primary Antibody: Anti-phospho-tyrosine antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • ELISA plates and reader.

  • Luminescence-based assay kit (e.g., ADP-Glo™).

  • Stop Solution: For non-radiometric assays (e.g., 50 mM EDTA). For radiometric assays (e.g., 30% acetic acid or 75 mM phosphoric acid).

Protocol 1: Radiometric Kinase Assay

This protocol is a classic and highly sensitive method for measuring kinase activity.[10]

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare the following reaction mix for each sample (final volume of 50 µL):

    • 10 µL 5X Kinase Reaction Buffer

    • 5 µL this compound (from a stock solution to achieve a final concentration around the Km, e.g., 300-400 µM)

    • Purified p60c-src kinase (amount to be optimized empirically, typically in the nanogram range)

    • Sterile deionized water to bring the volume to 45 µL.

  • Initiate the Reaction: Add 5 µL of a working solution of ATP containing [γ-³²P]ATP (final concentration of ATP should be optimized, e.g., 100 µM, with a specific activity of 200-500 cpm/pmol).

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three to four times to remove unincorporated [γ-³²P]ATP.

  • Counting: After the final wash, briefly wash the P81 paper with acetone and let it air dry. Place the paper in a scintillation vial with an appropriate scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Western Blot-Based Kinase Assay

This method provides a qualitative or semi-quantitative assessment of substrate phosphorylation.

  • Perform the Kinase Reaction: Follow steps 1-3 of the Radiometric Kinase Assay protocol, using non-radioactive ATP.

  • Stop the Reaction: Terminate the reaction by adding 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the reaction products by SDS-PAGE. Due to the small size of the peptide substrate, it may be necessary to ligate it to a carrier protein prior to the assay for effective separation and transfer. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-tyrosine overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 3: ELISA-Based Kinase Assay

This high-throughput method allows for quantitative measurement of kinase activity.

  • Coat Plate: Coat the wells of a 96-well plate with a capture antibody that binds to this compound. Alternatively, use pre-coated plates if available.

  • Perform Kinase Reaction: The kinase reaction can be performed directly in the wells of the coated plate or in separate tubes and then transferred to the plate. Follow steps 1-3 of the Radiometric Kinase Assay protocol using non-radioactive ATP.

  • Stop and Bind: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA). If the reaction was performed in tubes, transfer the mixture to the coated ELISA plate. Incubate to allow the substrate to bind to the capture antibody.

  • Washing: Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add a detection antibody that specifically recognizes the phosphorylated tyrosine residue. This antibody is typically conjugated to an enzyme like HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the wells to remove the unbound detection antibody.

    • Add a colorimetric or chemiluminescent substrate (e.g., TMB for HRP).

    • Stop the reaction (if necessary) and read the absorbance or luminescence using a plate reader.

Protocol 4: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogeneous assay format is well-suited for high-throughput screening.

  • Set up the Kinase Reaction: In a 96- or 384-well plate, set up the kinase reaction as described in steps 1 and 2 of the Radiometric Kinase Assay protocol, using non-radioactive ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time.

  • Terminate Kinase Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Troubleshooting

IssuePossible CauseSolution
No or low signal Inactive kinaseUse a fresh aliquot of kinase; ensure proper storage and handling.
Incorrect buffer componentsVerify the composition and pH of the kinase buffer.
Substrate degradationPrepare fresh substrate solutions.
High background Contaminating kinase activityUse highly purified Src kinase.
Insufficient washing (all methods)Increase the number and duration of wash steps.
High non-specific binding (Western/ELISA)Optimize blocking conditions (e.g., blocking agent, time).
Inconsistent results Pipetting errorsUse calibrated pipettes; prepare master mixes.
Temperature fluctuationsEnsure consistent incubation temperatures.
Reagent instabilityAliquot and store reagents properly; avoid repeated freeze-thaw cycles.

References

Development of a Fluorescent-Based Assay for p60c-src Substrate II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, division, migration, and survival signaling pathways.[][2] Dysregulation of Src activity is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3] The development of robust and high-throughput screening (HTS) assays is crucial for the discovery of novel Src inhibitors. This document provides detailed application notes and protocols for the development of fluorescent-based assays for a specific pentapeptide substrate of p60c-src, known as p60c-src substrate II, with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2.

This substrate has been identified as an efficient substrate for p60c-src with a Km of 368 µM and a Vmax of 1.02 µmol/min/mg. While specific fluorescent assay data for this particular substrate is not extensively published, this guide presents adaptable protocols for two common and powerful fluorescence-based assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These methodologies offer significant advantages over traditional radioactive assays, including improved safety, ease of automation, and high sensitivity, making them ideal for drug discovery and basic research applications.[][4]

p60c-Src Signaling Pathway

The activation of p60c-Src is a tightly regulated process. In its inactive state, the kinase is autoinhibited through intramolecular interactions involving its SH2 and SH3 domains.[] Activation can be initiated by various upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors.[2] Upon activation, Src phosphorylates a wide range of downstream substrates, initiating signaling cascades that influence cell behavior.

p60c_src_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Inactive p60c-Src RTK->Src_inactive Activation Integrins Integrins Integrins->Src_inactive Activation GPCR GPCR GPCR->Src_inactive Activation Src_active Active p60c-Src Src_inactive->Src_active FAK FAK Src_active->FAK Phosphorylation STATs STATs Src_active->STATs Phosphorylation PI3K PI3-Kinase Src_active->PI3K Activation Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK Activation Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STATs->Cell_Processes PI3K->Cell_Processes Ras_MAPK->Cell_Processes

Figure 1. Simplified p60c-Src Signaling Pathway.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly, resulting in low polarization of emitted light. Upon phosphorylation by p60c-Src, the tracer is captured by a large phosphospecific antibody, which dramatically slows its rotation and increases the polarization of the emitted light. Test compounds that inhibit Src kinase will prevent this phosphorylation, leading to a low polarization signal.

FP_Workflow cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Src p60c-Src Phospho_Substrate Phosphorylated Substrate Src->Phospho_Substrate Phosphorylation Substrate Fluorescent This compound Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Complex Large Complex Phospho_Substrate->Complex Antibody Phosphospecific Antibody Antibody->Complex High_FP High FP Signal Complex->High_FP Src_i p60c-Src No_Reaction No Phosphorylation Src_i->No_Reaction Inhibitor Inhibitor Inhibitor->Src_i Substrate_i Fluorescent This compound Substrate_i->No_Reaction Low_FP Low FP Signal Substrate_i->Low_FP ATP_i ATP ATP_i->No_Reaction

Figure 2. Experimental Workflow for the FP-based p60c-Src Assay.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another homogeneous assay format that relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity. In this assay, the this compound is labeled with an acceptor fluorophore (e.g., fluorescein), and a phosphospecific antibody is labeled with a long-lifetime donor fluorophore (e.g., a europium chelate). When the substrate is phosphorylated by Src, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is measured after a time delay to reduce background fluorescence, leading to a highly sensitive and robust assay.

TRFRET_Workflow cluster_no_inhibition_trfret No Inhibition cluster_inhibition_trfret Inhibition Src_t p60c-Src Phospho_Substrate_t Phosphorylated Substrate Src_t->Phospho_Substrate_t Phosphorylation Substrate_t Acceptor-labeled Substrate II Substrate_t->Phospho_Substrate_t ATP_t ATP ATP_t->Phospho_Substrate_t FRET_Complex FRET Complex Phospho_Substrate_t->FRET_Complex Antibody_t Donor-labeled Antibody Antibody_t->FRET_Complex High_FRET High TR-FRET Signal FRET_Complex->High_FRET Src_it p60c-Src No_FRET No FRET Src_it->No_FRET Inhibitor_t Inhibitor Inhibitor_t->Src_it Substrate_it Acceptor-labeled Substrate II Substrate_it->No_FRET Low_FRET Low TR-FRET Signal Substrate_it->Low_FRET ATP_it ATP ATP_it->No_FRET

Figure 3. Experimental Workflow for the TR-FRET-based p60c-Src Assay.

Experimental Protocols

Note: The following protocols are generalized and will require optimization for the specific fluorescently labeled this compound and the particular batch of p60c-Src enzyme used.

Materials and Reagents
  • p60c-Src Kinase: Recombinant human p60c-Src.

  • This compound (Ac-IYGEF-NH2): Custom synthesized and fluorescently labeled.

    • For FP: Labeled with a fluorophore such as fluorescein or TAMRA.

    • For TR-FRET: Labeled with an acceptor fluorophore compatible with the donor, such as fluorescein.

  • Phosphospecific Antibody: An antibody that specifically recognizes the phosphorylated tyrosine on the substrate peptide.

    • For TR-FRET: Labeled with a donor fluorophore such as a Europium or Terbium chelate.

  • ATP: Adenosine 5'-triphosphate.

  • Src Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Stop Solution (for FP): Kinase buffer containing a chelating agent (e.g., 20 mM EDTA) to stop the kinase reaction.

  • Detection Buffer (for TR-FRET): Buffer compatible with the TR-FRET reader and reagents.

  • Test Compounds: Potential Src inhibitors dissolved in DMSO.

  • Assay Plates: Low-volume, black, 384-well plates.

  • Plate Reader: Capable of measuring fluorescence polarization or time-resolved fluorescence.

Protocol 1: Fluorescence Polarization (FP) Assay
  • Reagent Preparation:

    • Prepare a 2X stock of p60c-Src kinase in kinase reaction buffer. The optimal concentration needs to be determined empirically but a starting point is 2-10 nM.

    • Prepare a 2X stock of the fluorescently labeled this compound and ATP in kinase reaction buffer. The substrate concentration should be around its Km (368 µM), and the ATP concentration should also be near its Km for Src (typically 10-100 µM).

    • Prepare serial dilutions of test compounds in DMSO, and then dilute them into the kinase reaction buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of kinase buffer with the same percentage of DMSO.

    • Add 5 µL of the 2X p60c-Src kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of stop solution containing the phosphospecific antibody.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

    • Measure the fluorescence polarization on a suitable plate reader.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Reagent Preparation:

    • Prepare a 4X stock of p60c-Src kinase in kinase reaction buffer (e.g., 4-20 nM).

    • Prepare a 4X stock of the acceptor-labeled this compound and ATP in kinase reaction buffer.

    • Prepare a 4X stock of the donor-labeled phosphospecific antibody in detection buffer.

    • Prepare serial dilutions of test compounds in DMSO, and then dilute them into the kinase reaction buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 4X p60c-Src kinase solution to all wells.

    • Add 5 µL of the 4X acceptor-labeled substrate/ATP solution to initiate the reaction.

    • Incubate at room temperature for 60-120 minutes.

    • Add 5 µL of the 4X donor-labeled antibody solution in detection buffer.

    • Incubate for at least 60 minutes at room temperature.

    • Measure the TR-FRET signal on a plate reader with appropriate excitation and emission settings for the donor-acceptor pair.

Data Presentation

The following tables provide examples of the types of quantitative data that should be generated during assay development and validation. Note: These are illustrative values and will need to be determined experimentally for the this compound assay.

Table 1: Example of Assay Parameter Optimization

ParameterConcentration Range TestedOptimal Concentration
p60c-Src Kinase0.5 - 20 nM5 nM
Fluorescent Substrate II100 - 800 µM400 µM
ATP10 - 200 µM50 µM
Phosphospecific Antibody1 - 10 nM2 nM

Table 2: Example of Assay Validation Data

MetricValueInterpretation
Signal to Background (S/B)> 10Robust assay window
Z'-factor> 0.7Excellent assay for HTS
DMSO Tolerance< 10% signal change at 1% DMSOTolerant to common compound solvent

Table 3: Example of Inhibitor Potency Determination

InhibitorIC₅₀ (nM)
Staurosporine5.2
Dasatinib0.8
Saracatinib1.5
Test Compound X25.6
Test Compound Y> 10,000

References

Application Notes and Protocols: Utilizing p60c-src Substrate II in Solid Tumor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical signaling molecule implicated in the progression of numerous solid tumors. Its overexpression and/or constitutive activation are frequently observed in various cancers, including breast, lung, colon, and pancreatic cancer, often correlating with poor prognosis and metastatic disease. p60c-src, the protein product of the c-Src gene, plays a pivotal role in regulating a multitude of cellular processes such as proliferation, survival, migration, and angiogenesis. These functions are mediated through its interaction with receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as downstream signaling cascades including the Ras/ERK and PI3K/Akt pathways. The integral role of p60c-src in tumor progression makes it a compelling target for the development of novel anticancer therapeutics.

This document provides detailed application notes and protocols for the use of p60c-src Substrate II , a synthetic peptide substrate, in drug discovery workflows targeting solid tumors. These guidelines are designed to assist researchers in the robust and reproducible screening and characterization of potential p60c-src inhibitors.

Application Notes

This compound is a high-purity, synthetic peptide specifically designed for in vitro kinase assays to measure the enzymatic activity of p60c-src. The substrate contains a tyrosine residue that is efficiently phosphorylated by p60c-src, enabling sensitive detection of kinase activity. This tool is invaluable for high-throughput screening (HTS) of compound libraries to identify novel inhibitors and for detailed kinetic studies of lead compounds.

Key Applications:

  • High-Throughput Screening (HTS) for p60c-src Inhibitors: The substrate is optimized for use in multi-well plate formats, making it suitable for screening large numbers of compounds.

  • Determination of Inhibitor Potency (IC50): Detailed protocols are provided to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for candidate compounds.

  • Mechanism of Action Studies: The substrate can be utilized in kinetic assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) of novel inhibitors.

  • Biomarker Discovery: Identifying compounds that inhibit Src pathway activation can aid in the discovery of response biomarkers in cancer cell lines.

Quantitative Data Summary

The following tables present representative data obtained using this compound in inhibitor screening assays. This data is for illustrative purposes to demonstrate the expected performance of the substrate and assay protocols.

Table 1: IC50 Values of Known c-Src Inhibitors

InhibitorTarget(s)IC50 (nM) against p60c-srcSolid Tumor Relevance
DasatinibSrc family kinases, Bcr-Abl0.8Breast, Prostate, Lung Cancer
Saracatinib (AZD0530)Src family kinases, Bcr-Abl2.7Breast, Prostate, Lung Cancer
Bosutinib (SKI-606)Src family kinases, Bcr-Abl1.2Breast, Pancreatic Cancer
KX2-391Src family kinases, Tubulin25Prostate, Pancreatic Cancer

Table 2: Assay Performance Metrics

ParameterValueDescription
Z'-factor≥ 0.7A measure of assay robustness and suitability for HTS.
Signal-to-Background Ratio> 10Indicates a wide dynamic range for detecting kinase activity.
Coefficient of Variation (%CV)< 10%Demonstrates high reproducibility of the assay.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental logic and the biological context, the following diagrams illustrate key signaling pathways involving p60c-src and the general workflow for inhibitor screening.

p60c_src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR, HER2) PDGFR p60c_src p60c-src RTK->p60c_src Activation Integrins Integrins FAK FAK Integrins->FAK Ras Ras p60c_src->Ras PI3K PI3K p60c_src->PI3K STAT3 STAT3 p60c_src->STAT3 Migration Migration & Invasion p60c_src->Migration FAK->p60c_src Activation ERK ERK Ras->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Survival Survival Akt->Survival

Caption: p60c-src Signaling Pathway in Solid Tumors.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Mix Mix Enzyme, Substrate, and Compound in 96-well Plate Compound_Prep->Mix Enzyme_Prep Prepare p60c-src Enzyme Solution Enzyme_Prep->Mix Substrate_Prep Prepare p60c-src Substrate II Solution Substrate_Prep->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Add_Ab Add Phospho-specific Antibody (HRP-conjugated) Incubate->Add_Ab Add_Sub Add TMB Substrate Add_Ab->Add_Sub Stop Stop Reaction Add_Sub->Stop Read Read Absorbance at 450 nm Stop->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental Workflow for p60c-src Inhibitor Screening.

Experimental Protocols

Protocol 1: In Vitro p60c-src Kinase Activity Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to determine the inhibitory effect of test compounds on p60c-src kinase activity using this compound.

Materials:

  • Recombinant active p60c-src enzyme

  • This compound

  • Test compounds

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (1 mM stock)

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well microplate (high-binding)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating the Plate:

    • Dilute this compound to a final concentration of 1 µg/mL in PBS.

    • Add 100 µL of the diluted substrate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with 200 µL of Wash Buffer.

  • Prepare Reagents:

    • Prepare a serial dilution of test compounds in Kinase Assay Buffer. Include a vehicle control (e.g., DMSO).

    • Dilute the p60c-src enzyme in Kinase Assay Buffer to the desired concentration (e.g., 5-10 ng/well).

    • Prepare the ATP working solution by diluting the 1 mM stock to 100 µM in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 25 µL of the diluted test compounds or vehicle control to the appropriate wells.

    • Add 25 µL of the diluted p60c-src enzyme to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 50 µL of the ATP working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody (diluted according to the manufacturer's instructions) to each well.

    • Incubate at room temperature for 1 hour.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for p60c-src Autophosphorylation

This protocol details a Western blot-based method to assess the inhibition of p60c-src autophosphorylation at Tyr416 in a relevant solid tumor cell line treated with a test compound.

Materials:

  • Solid tumor cell line with known p60c-src activity (e.g., HT-29, SK-BR-3)

  • Cell culture medium and supplements

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for the desired time (e.g., 1-24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • The

Troubleshooting & Optimization

troubleshooting low signal in p60c-src substrate II phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in p60c-src substrate II phosphorylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during p60c-src kinase assays that can lead to weak or absent phosphorylation signals.

Question 1: Why am I getting a low or no phosphorylation signal for my this compound?

Answer:

A low phosphorylation signal can stem from several factors, broadly categorized into issues with the enzyme, the substrate, the reaction conditions, or the detection method. Below is a step-by-step guide to systematically troubleshoot the problem.

Troubleshooting Steps:

  • Verify Enzyme Activity: The kinase activity of p60c-src is often low in its basal state and requires activation.[1]

    • Autophosphorylation: Ensure you have included a pre-incubation step with ATP and MgCl2 to allow for p60c-src autophosphorylation on Tyrosine 416 (Tyr-416), which is crucial for its activation.[2][3] The dephosphorylated enzyme has significantly lower catalytic efficiency.[3]

    • Enzyme Integrity: Confirm the integrity and concentration of your recombinant p60c-src. Avoid repeated freeze-thaw cycles.[4] Run a small amount on an SDS-PAGE gel and stain with Coomassie to check for degradation.

    • Positive Control: Test the enzyme on a known, validated Src family kinase substrate to confirm its general activity.

  • Assess Substrate Quality and Concentration:

    • Substrate Integrity: Check the purity and integrity of your "Substrate II." If it's a peptide, verify its sequence and purity by mass spectrometry. If it's a protein, check for degradation via SDS-PAGE.

    • Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration. A concentration that is too low will result in a weak signal, while an excessively high concentration can sometimes lead to substrate inhibition.

  • Optimize Reaction Buffer and Conditions:

    • Buffer Composition: Ensure your kinase reaction buffer is optimal. A typical buffer includes Tris-HCl (pH 7.2-7.5), MgCl2, and MnCl2.[4] The presence of divalent cations (Mg²⁺, Mn²⁺) is critical for kinase activity.

    • ATP Concentration: The ATP concentration should be carefully optimized. For many kinase assays, a starting point is the Km value of the kinase for ATP, but physiological concentrations (mM range) can also be used.[5] Ensure the ATP stock is fresh and has the correct concentration.

    • Reaction Time and Temperature: Perform a time-course experiment to find the linear range of the phosphorylation reaction.[6][7] Typical incubations are for 10-60 minutes at 30°C or 37°C.[4][6]

  • Evaluate the Detection Method:

    • Detection Sensitivity: Ensure your detection method is sensitive enough for the level of phosphorylation. Luminescence-based assays like ADP-Glo™ are highly sensitive and suitable for kinases with low enzyme turnover.[8][9] Fluorescence-based assays are also a common alternative.[5]

    • Antibody-Based Detection: If using a phospho-specific antibody for Western blotting or ELISA, validate its specificity and determine its optimal working concentration. Ensure blocking and washing steps are adequate to minimize background.

    • Radiolabeling: If using [γ-³²P]ATP, ensure the isotope has not decayed and that the separation of unincorporated ATP from the phosphorylated substrate is efficient (e.g., using P81 phosphocellulose paper).[4]

Question 2: My p60c-src enzyme shows low activity even with a positive control substrate. What could be the issue?

Answer:

If a reliable positive control substrate shows low phosphorylation, the issue most likely lies with the p60c-src enzyme itself or its activation state.

  • Regulatory Phosphorylation: The activity of p60c-src is tightly regulated by phosphorylation. Phosphorylation at Tyr-527 holds the enzyme in an inactive conformation.[10][11] Your recombinant p60c-src may be predominantly phosphorylated at this inhibitory site. Activation requires dephosphorylation at Tyr-527 and autophosphorylation at Tyr-416.[12] Consider treating the enzyme with a tyrosine phosphatase prior to the kinase reaction as a troubleshooting step.

  • Enzyme Source and Storage: The enzyme should be obtained from a reputable source and stored correctly, typically at -70°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[4]

  • Activating Mutations: For experimental purposes, consider using a constitutively active mutant of p60c-src, such as one with a mutation at Tyr-527 (e.g., Y527F), which prevents inhibitory phosphorylation and enhances kinase activity.[11]

Data Summary Tables

Table 1: Recommended Starting Concentrations for p60c-src Kinase Assay Components

ComponentRecommended Starting RangeNotes
Recombinant p60c-src0.1 - 5 nM[5]Optimal concentration should be determined by enzyme titration.
Substrate II (Peptide)50 - 200 µMTitration is necessary to determine the optimal concentration.
ATP10 - 500 µMShould be near or above the Km for ATP. High-sensitivity assays can use lower amounts.
MgCl₂10 - 125 mM[4]Essential cofactor for kinase activity.
MnCl₂2 - 25 mM[4]Often included to enhance kinase activity.

Table 2: Comparison of Common Kinase Assay Detection Methods

Detection MethodPrincipleProsCons
Luminescence (e.g., ADP-Glo™) Measures ADP produced by converting it to ATP, which generates light via luciferase.[8][13]High sensitivity, broad dynamic range, non-radioactive.Requires specific reagents and a luminometer.
Fluorescence (e.g., PhosphoSens®) Uses a fluorescently labeled peptide substrate where phosphorylation alters the fluorescence signal.[5]Homogeneous (mix-and-read), non-radioactive, allows for kinetic monitoring.[5]Requires a fluorescence plate reader and specific labeled substrates.
TR-FRET (e.g., LanthaScreen®) Measures the binding of a fluorescent tracer and a phospho-specific antibody to the substrate.[14]High sensitivity, homogeneous format, robust.Requires specific labeled reagents and a TR-FRET capable reader.
Radiolabeling ([γ-³²P]ATP) Measures the incorporation of radioactive phosphate into the substrate.[4]Direct and highly sensitive measurement.Involves handling radioactivity, requires separation steps, generates hazardous waste.
Western Blot / ELISA Uses a phospho-specific antibody to detect the phosphorylated substrate.Widely available, provides information on protein size (Western).Can be semi-quantitative, depends heavily on antibody quality.

Experimental Protocols

Protocol 1: General In Vitro p60c-src Kinase Assay (Non-Radioactive)

This protocol provides a general workflow for a kinase assay using a luminescence-based detection method like ADP-Glo™.

1. Reagent Preparation:

  • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 2 mM DTT. Keep on ice.
  • p60c-src Enzyme: Thaw on ice and dilute to the desired concentration (e.g., 2X final concentration) in Kinase Buffer.
  • Substrate II: Prepare a stock solution and dilute to the desired concentration (e.g., 4X final concentration) in Kinase Buffer.
  • ATP Solution: Prepare a stock solution and dilute to the desired concentration (e.g., 4X final concentration) in Kinase Buffer.

2. Kinase Reaction:

  • Set up reactions in a 384-well plate.
  • Add 5 µL of the 2X p60c-src enzyme solution to each well.
  • Add 2.5 µL of the 4X Substrate II solution.
  • To initiate the reaction, add 2.5 µL of the 4X ATP solution to each well. The final volume is 10 µL.
  • Include "No Enzyme" and "No Substrate" controls.
  • Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined from a time-course experiment.

3. Signal Detection (Example: ADP-Glo™ Assay):

  • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
  • Incubate at room temperature for 40 minutes.[9]
  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the detection reaction.[13]
  • Incubate at room temperature for 30-60 minutes.[13]
  • Measure the luminescence using a plate-reading luminometer. The signal positively correlates with kinase activity.[9]

Visualizations

Diagrams of Pathways and Workflows

p60c_src_pathway cluster_activation p60c-src Activation cluster_downstream Downstream Signaling Src_inactive Inactive p60c-src (pY527) Src_active Active p60c-src (pY416) Src_inactive->Src_active Autophosphorylation of Y416 Substrate_II Substrate II Src_active->Substrate_II Phosphorylation Phospho_Substrate Phosphorylated Substrate II PTP Phosphatase (e.g., PTP1B) PTP->Src_inactive Dephosphorylates Y527 Cellular_Response Cellular Response (Proliferation, Migration, etc.) Phospho_Substrate->Cellular_Response

Caption: Simplified p60c-src activation and signaling pathway.

kinase_assay_workflow start Start reagent_prep 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->reagent_prep reaction_setup 2. Set Up Reaction Plate (Add Enzyme, Substrate) reagent_prep->reaction_setup initiate 3. Initiate Reaction (Add ATP) reaction_setup->initiate incubate 4. Incubate (e.g., 30-60 min at 30°C) initiate->incubate stop_reagent 5. Add Stop/Detection Reagent 1 (e.g., Deplete ATP) incubate->stop_reagent incubate2 6. Incubate (e.g., 40 min at RT) stop_reagent->incubate2 detect_reagent 7. Add Detection Reagent 2 (e.g., Convert ADP to ATP + Luciferin) incubate2->detect_reagent incubate3 8. Incubate (e.g., 30 min at RT) detect_reagent->incubate3 read 9. Measure Signal (Luminescence, Fluorescence, etc.) incubate3->read end End read->end

Caption: General workflow for an in vitro kinase phosphorylation assay.

troubleshooting_tree start Low Phosphorylation Signal q1 Is the positive control substrate phosphorylated? start->q1 a1_no Problem is likely with p60c-src Enzyme q1->a1_no No a1_yes Problem is likely with Substrate II or Assay Conditions q1->a1_yes Yes check_enzyme Check: 1. Enzyme integrity (SDS-PAGE) 2. Activation state (autophosphorylation) 3. Storage and handling a1_no->check_enzyme check_substrate Check: 1. Substrate integrity & purity 2. Perform substrate titration a1_yes->check_substrate check_conditions Check: 1. Buffer components (Mg/Mn) 2. ATP concentration & freshness 3. Reaction time/temperature a1_yes->check_conditions

Caption: Troubleshooting decision tree for low kinase assay signal.

References

preventing non-specific binding of p60c-src substrate II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific binding of p60c-Src Substrate II and ensure reliable, reproducible results in their kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a p60c-Src kinase assay?

A: Non-specific binding refers to the adherence of the this compound peptide to surfaces other than the active site of the Src kinase. This can include the walls of the microplate wells, blotting membranes, or other proteins in the assay, leading to high background signals and inaccurate measurement of kinase activity.[1] The goal is to have specific binding account for at least 80% of the total binding.[2]

Q2: What are the common causes of high non-specific binding with peptide substrates?

A: High non-specific binding can stem from several factors:

  • Inadequate Blocking: Unoccupied surfaces on the assay plate or membrane can capture the peptide.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and detergent concentration of the assay buffer can influence electrostatic and hydrophobic interactions.[3]

  • Peptide Properties: The intrinsic properties of the this compound peptide, such as its charge and hydrophobicity, can predispose it to non-specific interactions. The sequence for a common Src substrate peptide is KVEKIGEGTYGVVYK-amide, which is based on p34cdc2.[4][5]

  • Incorrect Reagent Concentrations: Using excessive concentrations of the peptide substrate or enzyme can increase the likelihood of non-specific interactions.

Q3: How can I tell if I have a non-specific binding issue?

A: Signs of non-specific binding include:

  • High background signal in negative control wells (e.g., no enzyme or no substrate).

  • Poor signal-to-noise ratio , making it difficult to distinguish true kinase activity from background.[6]

  • Inconsistent results between replicate wells.[7]

Q4: What are the first steps I should take to troubleshoot non-specific binding?

A: Start by optimizing your blocking procedure and assay buffer composition. Ensure you are using a suitable blocking agent at an optimal concentration and for a sufficient duration.[1] Concurrently, evaluate your buffer's pH, salt concentration, and consider the inclusion of a non-ionic detergent.[3]

Troubleshooting Guide

Issue: High Background Signal in Kinase Assay

This guide provides a systematic approach to diagnosing and resolving high background signals due to non-specific binding of this compound.

dot

Caption: A stepwise workflow for troubleshooting high background signals.

Data Presentation: Optimizing Assay Conditions

The following tables summarize key parameters that can be adjusted to minimize non-specific binding.

Table 1: Common Blocking Agents for Kinase Assays

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective blocking agent for immunoassays.[6] Ensure it is free of kinase activity.
Non-fat Dry Milk0.1-3% (w/v)Cost-effective, but may contain endogenous kinases or phosphoproteins that can interfere with the assay.[6]
Fish Gelatin0.1-1% (w/v)Can reduce non-specific binding from mammalian-derived antibodies or proteins.[6]
Commercial Blocking BuffersVariesFormulated to be protein-free and optimized for specific assay types.[8]

Table 2: Assay Buffer Components for Reducing Non-Specific Binding

ComponentRecommended RangePurpose
pH 7.2 - 8.0Maintain optimal enzyme activity and can influence protein charge and interactions.[3]
Salt Concentration (e.g., NaCl) 50 - 200 mMHigher ionic strength can disrupt non-specific electrostatic interactions.[3]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Reduce hydrophobic interactions that contribute to non-specific binding.[3]
Carrier Protein (e.g., BSA) 0.1 - 1 mg/mLCan be included in the reaction buffer to prevent the substrate from binding to surfaces.[7]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol details a method for determining the optimal blocking agent and concentration to minimize non-specific binding of this compound in an ELISA-based kinase assay format.

  • Prepare Blocking Buffers: Prepare a series of blocking buffers with different agents (e.g., 1%, 3%, and 5% BSA in TBS; 1%, 3%, and 5% non-fat dry milk in TBS).

  • Coat Plate: If applicable, coat a 96-well plate with your capture antibody or protein and incubate as required. Wash the plate three times with a wash buffer (e.g., TBST).

  • Block Wells: Add 200 µL of each prepared blocking buffer to different wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Wash: Wash the wells thoroughly with wash buffer.

  • Add Substrate: Add this compound (without the kinase) to the wells at the concentration used in your assay.

  • Incubate and Detect: Follow your standard assay incubation and detection steps.

  • Analyze: Compare the background signal in the differently blocked wells. The optimal blocking condition is the one that provides the lowest signal.

Protocol 2: Kinase Assay with Optimized Blocking and Buffer Conditions

This protocol outlines a standard kinase assay incorporating best practices to reduce non-specific binding.

  • Plate Preparation: Coat and block the 96-well plate using the optimal conditions determined in Protocol 1.

  • Prepare Kinase Reaction Mix: Prepare a master mix containing the optimized assay buffer (including appropriate salt and detergent concentrations), ATP, and any necessary cofactors (e.g., MgCl₂).

  • Add Inhibitors/Vehicle: Add your test compounds or vehicle control to the appropriate wells.

  • Add Kinase: Add p60c-Src kinase to all wells except the negative controls.

  • Initiate Reaction: Add the this compound to all wells to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) and for the determined time (e.g., 60 minutes).[7]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).[9]

  • Detection: Proceed with your specific detection method (e.g., addition of a phosphospecific antibody).

  • Washing: Ensure sufficient and stringent washing steps are performed after antibody incubations to remove unbound reagents.[7]

  • Read Plate: Read the plate on a suitable plate reader.

Signaling Pathway and Logical Relationships

dot

SrcSignalingPathway RTK Receptor Tyrosine Kinase (RTK) Src p60c-Src RTK->Src FAK Focal Adhesion Kinase (FAK) Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: A simplified overview of the p60c-Src signaling pathway.

References

impact of buffer components on p60c-src kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p60c-Src kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a p60c-Src kinase assay?

A1: The optimal pH for p60c-Src kinase activity is generally in the neutral to slightly alkaline range. While a pH of 7.2 to 7.5 is commonly used, the ideal pH can be influenced by the specific substrate and other buffer components.[1][2] It has been observed that the enzyme's kinetics can be significantly affected by pH; for instance, substrate inhibition may occur at a more acidic pH (e.g., 6.5), which is not observed at a more alkaline pH (e.g., 8.0).[3] Therefore, it is advisable to perform a pH titration curve to determine the optimal pH for your specific experimental setup.

Q2: What are the roles of divalent cations like Mg²⁺ and Mn²⁺ in the assay?

A2: Divalent cations are essential cofactors for the kinase activity of p60c-Src. Mg²⁺ is required for the proper binding of ATP, forming a Mg²⁺-ATP complex that is the actual substrate for the enzyme. Mn²⁺ can also support activity and is often included in assay buffers.[1] The optimal concentrations of these cations can vary, and it is recommended to empirically determine the best concentration for your assay.

Q3: Why are detergents like NP-40, Triton X-100, or Brij-35 included in the kinase assay buffer?

A3: Non-ionic detergents are included in kinase assay buffers for several reasons. They help to maintain the solubility and stability of the p60c-Src enzyme, which can be prone to aggregation.[4] Detergents can also prevent the non-specific binding of the enzyme and substrates to the assay plates or tubes, which is crucial for obtaining accurate and reproducible results. The choice and concentration of detergent should be optimized, as high concentrations can potentially denature the enzyme or interfere with the assay readout.

Q4: Can I use a non-radioactive assay to measure p60c-Src activity?

A4: Yes, several non-radioactive methods are available and widely used. These include fluorescence-based assays that measure the production of ADP, and ELISA-based assays that use phospho-specific antibodies to detect substrate phosphorylation.[5] These methods offer a safer and often more high-throughput alternative to traditional radioactive assays.

Troubleshooting Guides

Issue 1: Low or No Kinase Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly at -70°C in appropriate aliquots to avoid repeated freeze-thaw cycles. - Centrifuge the enzyme vial briefly before use to collect all liquid at the bottom. - Test the activity of a new batch or lot of enzyme.
Suboptimal Buffer Conditions - Verify the pH of your reaction buffer. We recommend performing a pH titration from 6.5 to 8.5 to find the optimal pH for your substrate. - Titrate the concentrations of Mg²⁺ (e.g., 5-50 mM) and Mn²⁺ (e.g., 1-10 mM) to determine the optimal concentrations for your assay. - If not already included, add a non-ionic detergent (e.g., 0.1% NP-40 or 0.01% Brij-35) to the buffer to improve enzyme stability and reduce non-specific binding.[1]
Incorrect Reagent Concentrations - Confirm the concentrations of your ATP and substrate stocks. - Ensure that the final concentrations in the reaction are as intended.
Presence of Inhibitors - Ensure all reagents are free from contaminants that could inhibit kinase activity (e.g., high concentrations of DMSO, residual detergents from purification).
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Non-enzymatic Substrate Phosphorylation - Run a control reaction without the enzyme to determine the level of non-enzymatic phosphorylation. - If the background is high, consider purifying the substrate or using a different substrate.
Contaminated ATP - Use a fresh, high-quality stock of ATP. Contaminating kinases in ATP preparations can lead to high background.
Autophosphorylation of p60c-Src - Run a control reaction without the substrate to measure the extent of enzyme autophosphorylation.[6]
Assay Detection Issues - If using an antibody-based detection method, ensure the antibody is specific and used at the recommended dilution to minimize non-specific binding.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Pipetting Inaccuracies - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. - Prepare a master mix of reagents to minimize well-to-well variability.
Temperature Fluctuations - Ensure all reaction components are at the same temperature before starting the reaction. - Perform incubations in a temperature-controlled incubator or water bath.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with buffer or water to create a humidity barrier.

Quantitative Data Summary

While the optimal buffer conditions should be determined empirically for each specific assay system, the following tables provide a summary of commonly used buffer components and their typical concentration ranges.

Table 1: Common Buffer Components for p60c-Src Kinase Assays

ComponentTypical Concentration RangePurpose
Buffer 25-100 mMMaintain pH
pH 7.0 - 8.0Optimal enzyme activity
MgCl₂ 10-125 mMATP co-factor
MnCl₂ 2-25 mMDivalent cation cofactor
DTT 1-2 mMReducing agent to maintain enzyme integrity
EGTA 1-2 mMChelates interfering divalent cations
Sodium Orthovanadate 0.25 mMPhosphatase inhibitor
BSA 0.1 mg/mlStabilizes the enzyme
Detergent 0.01 - 0.1%Prevents aggregation and non-specific binding

Experimental Protocols

Protocol 1: In Vitro Radioactive p60c-Src Kinase Assay

This protocol is adapted from a standard method for measuring p60c-Src kinase activity using a radioactive ATP isotope.[1]

Materials:

  • p60c-Src enzyme

  • Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.[1]

  • Src Kinase Substrate Peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • 40% Trichloroacetic acid (TCA)

  • 0.75% Phosphoric acid

  • Acetone

  • P81 phosphocellulose paper

  • Scintillation vials and cocktail

Procedure:

  • Prepare the SrcRB and other reagents.

  • Dilute the [γ-³²P]ATP with unlabeled ATP to the desired specific activity.

  • In a microfuge tube, add the following in order:

    • 10 µl of SrcRB

    • 10 µl of Src Kinase substrate peptide

    • 10 µl of p60c-Src Kinase (2-20 Units/assay)

    • 10 µl of diluted [γ-³²P]ATP

  • Incubate the reaction mixture for 10 minutes at 30°C.

  • Stop the reaction by adding 20 µl of 40% TCA and incubate for 5 minutes at room temperature.

  • Spot 25 µl of the reaction mixture onto the center of a 2cm x 2cm P81 paper square.

  • Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.

  • Wash the squares once with acetone for 5 minutes.

  • Transfer the dried squares to a scintillation vial, add 5 ml of scintillation cocktail, and measure the radioactivity in a scintillation counter.

Protocol 2: Non-Radioactive ADP-Glo™ Kinase Assay

This is a general protocol for a luminescence-based kinase assay that measures ADP production.

Materials:

  • p60c-Src enzyme

  • SRC Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT.[7]

  • Substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare the SRC Kinase Buffer and other reagents.

  • Set up the kinase reaction in the wells of the assay plate. A typical reaction might include:

    • Enzyme

    • Substrate

    • ATP

    • Test compound (for inhibitor screening)

    • SRC Kinase Buffer to the final volume

  • Incubate the reaction at room temperature for 60 minutes.[7]

  • Add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

  • Add Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[7]

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.

Visualizations

p60c_Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) p60c_Src_inactive p60c-Src (inactive) RTK->p60c_Src_inactive Activation Integrin Integrin Integrin->p60c_Src_inactive Activation p60c_Src_active p60c-Src (active) p60c_Src_inactive->p60c_Src_active FAK FAK p60c_Src_active->FAK Ras Ras p60c_Src_active->Ras PI3K PI3K p60c_Src_active->PI3K STAT3 STAT3 p60c_Src_active->STAT3 FAK->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) STAT3->Gene_Expression Akt->Gene_Expression MAPK_pathway->Gene_Expression

Caption: Simplified p60c-Src signaling pathway.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Kinase Reaction Buffer E Combine Reagents in Assay Plate A->E B Dilute p60c-Src Enzyme B->E C Prepare Substrate and ATP Solution C->E D Prepare Test Compounds D->E F Incubate at Optimal Temperature E->F G Stop Reaction (if necessary) F->G H Add Detection Reagents G->H I Measure Signal (e.g., Radioactivity, Luminescence) H->I J Subtract Background I->J K Calculate Kinase Activity/% Inhibition J->K L Generate Dose-Response Curves (for inhibitors) K->L

Caption: General workflow for a p60c-Src kinase assay.

Troubleshooting_Logic cluster_low_activity Troubleshooting Low Activity cluster_high_background Troubleshooting High Background cluster_reproducibility Troubleshooting Poor Reproducibility Start Experiment Yields Unexpected Results Problem Identify the Primary Issue Start->Problem Low_Activity Low/No Activity Problem->Low_Activity Low Activity High_Background High Background Problem->High_Background High Background Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Poor Reproducibility Check_Enzyme Check Enzyme Viability (Storage, Aliquoting) Low_Activity->Check_Enzyme Run_Controls Run No-Enzyme and No-Substrate Controls High_Background->Run_Controls Check_Pipetting Verify Pipetting Accuracy Poor_Reproducibility->Check_Pipetting Optimize_Buffer Optimize Buffer Conditions (pH, Divalent Cations, Detergent) Check_Enzyme->Optimize_Buffer Verify_Reagents Verify Reagent Concentrations Optimize_Buffer->Verify_Reagents Solution Problem Resolved Verify_Reagents->Solution Check_ATP Use Fresh, High-Quality ATP Run_Controls->Check_ATP Optimize_Detection Optimize Detection Antibody Dilution Check_ATP->Optimize_Detection Optimize_Detection->Solution Control_Temp Ensure Consistent Temperature Check_Pipetting->Control_Temp Address_Edge_Effects Mitigate Plate Edge Effects Control_Temp->Address_Edge_Effects Address_Edge_Effects->Solution

Caption: Logical workflow for troubleshooting p60c-Src kinase assays.

References

Technical Support Center: Optimizing p60c-Src Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ATPase activity during p60c-Src kinase assays. Contaminating ATPase activity can lead to high background signals, depletion of the ATP substrate, and inaccurate kinase activity measurements.

Troubleshooting Guides

This section addresses specific issues that may arise due to contaminating ATPase activity in your p60c-Src kinase assays.

Issue 1: High Background Signal in "No Kinase" Control Wells

  • Question: I am observing a high background signal in my control wells that do not contain p60c-Src kinase. What is the likely cause and how can I resolve this?

  • Answer: A high background signal in the absence of your kinase is often indicative of contaminating ATPase activity in your assay reagents or sample preparation. This ATPase hydrolyzes ATP, and the resulting ADP is detected by the assay, mimicking kinase activity.

    Troubleshooting Steps:

    • Identify the Source of Contamination:

      • Reagent Purity: Ensure that all reagents, particularly the ATP stock solution and substrate preparations, are of high purity and free from contaminating enzymes.[1][2] Lab detergents can be a source of phosphate contamination, so ensure all labware is thoroughly rinsed.[3]

      • Enzyme Preparation: The purified p60c-Src enzyme preparation may itself be contaminated with co-purified ATPases.[4]

    • Run Specific Controls:

      • No-Enzyme Control: This control, which you are already running, helps determine if the background is from non-enzymatic sources or reagent contamination.[5]

      • No-Substrate Control: This can help identify if there is any autophosphorylation of the kinase or contamination in the kinase preparation itself.[5]

    • Incorporate ATPase Inhibitors:

      • Sodium Orthovanadate (Na₃VO₄): A general inhibitor of P-type ATPases. It is important to note that it can also inhibit protein tyrosine phosphatases, which may be relevant depending on your assay setup.[6]

      • Apyrase: An enzyme that hydrolyzes ATP to AMP and pyrophosphate, and ADP to AMP and orthophosphate.[7] It can be used to remove contaminating ATP/ADP but should be used cautiously and its effect on the Src kinase assay validated.

    • Optimize Assay Conditions:

      • ATP Concentration: Using an ATP concentration at or near the Km for p60c-Src can help minimize the relative contribution of low-affinity ATPases to the overall signal.[5]

Issue 2: Non-Linear Reaction Kinetics or Signal Plateauing Prematurely

  • Question: My kinase reaction starts strong but then quickly plateaus, even with a low concentration of p60c-Src. Why is this happening?

  • Answer: Premature plateauing of the reaction can be caused by the rapid depletion of the ATP substrate. While high kinase activity can cause this, contaminating ATPases can significantly contribute to ATP consumption, leading to a loss of substrate before the kinase has had sufficient time to act.

    Troubleshooting Steps:

    • Measure ATP Depletion: Use an assay that measures ATP consumption, such as the Kinase-Glo® assay, to directly assess the rate of ATP depletion in your reaction wells, including in "no kinase" controls.[8]

    • Perform an Enzyme Titration: Using too much enzyme (either Src kinase or contaminating ATPase) can lead to rapid substrate depletion.[5] Perform a titration to find the optimal enzyme concentration that results in linear reaction kinetics over your desired time course.

    • Consider ATPase Inhibitors: As mentioned previously, the inclusion of specific ATPase inhibitors can help preserve the ATP pool for the kinase reaction. See the table below for examples.

    • Increase Initial ATP Concentration: While this can sometimes increase background signal, a higher starting ATP concentration may prevent premature depletion.[5] This approach should be carefully validated.

Frequently Asked Questions (FAQs)

  • Q1: What are the common sources of ATPase contamination in kinase assays?

    • A1: Common sources include the recombinant kinase preparation itself (co-purification of ATPases from the expression system), contaminated reagents such as buffers and water, and impure ATP or substrate stocks.[1][2]

  • Q2: How can I test my p60c-Src preparation for contaminating ATPase activity?

    • A2: You can use a specific ATPase activity assay. A common method is a colorimetric assay using Malachite Green, which detects the inorganic phosphate (Pi) released from ATP hydrolysis.[3][9] You would run this assay on your enzyme preparation in the absence of a kinase-specific substrate.

  • Q3: Will ATPase inhibitors affect my p60c-Src kinase activity?

    • A3: It is possible. Therefore, it is crucial to validate the effect of any inhibitor on your specific p60c-Src kinase assay. Run control experiments with and without the inhibitor to assess its impact on kinase activity. Some inhibitors are broad-spectrum, while others are more specific. For example, Oligomycin A is a specific inhibitor of mitochondrial ATP synthase and is less likely to affect a purified kinase.[6][10]

  • Q4: Can I use apyrase to clean up my reagents before the kinase assay?

    • A4: Yes, apyrase can be used to remove contaminating ATP and ADP from reagent stocks.[7] However, it is critical to ensure that the apyrase itself is removed or inactivated before initiating the kinase reaction, as it will consume the ATP intended for the kinase. Heat inactivation or purification steps may be necessary. The effect of apyrase treatment on the stability and activity of your p6o-src should also be validated.

Data Presentation

Table 1: Common ATPase Inhibitors and Their Targets

InhibitorTarget ATPase(s)Typical Working ConcentrationNotes
Sodium Orthovanadate P-type ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase)10-100 µMAlso inhibits protein tyrosine phosphatases.[6]
Oligomycin A Mitochondrial F1Fo ATP synthase1-10 µg/mLSpecific for mitochondrial ATP synthase.[10]
Brefeldin A Protein transport ATPases0.2 µMAlso affects protein transport and can induce apoptosis.[10]
Apyrase Hydrolyzes ATP and ADPVaries (Units/mL)Is an enzyme itself and must be removed/inactivated before the kinase reaction.[7]

Experimental Protocols

Protocol 1: Measuring Contaminating ATPase Activity using a Malachite Green Phosphate Assay

This protocol is adapted from commercially available kits.[3]

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of phosphate standards ranging from 0 to 50 µM by diluting a 1 mM phosphate standard solution.

    • Add 40 µL of each standard to separate wells of a 96-well plate.

  • Prepare Reaction Samples:

    • In separate microcentrifuge tubes, prepare your reaction mix. For a 50 µL reaction, this may include:

      • Kinase reaction buffer

      • Your p60c-Src enzyme preparation (at the concentration used in your kinase assay)

      • ATP (at the concentration used in your kinase assay)

    • Prepare a "no enzyme" control with buffer and ATP only.

  • Incubate:

    • Incubate the reaction samples at 30°C for the same duration as your kinase assay (e.g., 30-60 minutes).

  • Stop Reaction and Detect Phosphate:

    • Add 200 µL of the Malachite Green reagent to 40 µL of each reaction sample and the phosphate standards in the 96-well plate.

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Measure Absorbance:

    • Read the absorbance at 620 nm using a microplate reader.

  • Calculate ATPase Activity:

    • Subtract the absorbance of the "no enzyme" control from your sample readings.

    • Use the phosphate standard curve to determine the amount of phosphate released in your samples.

    • Calculate the specific ATPase activity (e.g., in nmol phosphate/min/mg enzyme).

Protocol 2: p60c-Src Kinase Assay using ADP-Glo™ Technology

This is a general protocol based on the Promega ADP-Glo™ Kinase Assay.[11]

  • Prepare Reagents:

    • Dilute the p60c-Src enzyme, substrate peptide (e.g., a Src-specific peptide), and ATP to the desired concentrations in the kinase reaction buffer.

  • Set up Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • 1 µL of test compound or vehicle control

      • 2 µL of p60c-Src enzyme and substrate mix

      • 2 µL of ATP solution to start the reaction

  • Incubate:

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus the kinase activity.

Visualizations

Troubleshooting_ATPase_Contamination Start High Background or Non-Linear Kinetics CheckReagents Check Reagent Purity (ATP, Buffer, Substrate) Start->CheckReagents CheckEnzyme Assess Enzyme Prep for ATPase Activity Start->CheckEnzyme RunControls Run Proper Controls (No Enzyme, No Substrate) Start->RunControls OptimizeAssay Optimize Assay Conditions (Enzyme/ATP Concentration) CheckReagents->OptimizeAssay UseInhibitors Incorporate ATPase Inhibitors CheckEnzyme->UseInhibitors RunControls->OptimizeAssay Resolved Issue Resolved OptimizeAssay->Resolved ValidateInhibitors Validate Inhibitor Effect on Src Kinase Activity UseInhibitors->ValidateInhibitors ValidateInhibitors->OptimizeAssay Adverse effect ValidateInhibitors->Resolved No adverse effect

Caption: Troubleshooting workflow for ATPase contamination.

Src_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo) Reagents Prepare Reagents (Enzyme, Substrate, ATP) Mix Combine Reagents and Inhibitor Reagents->Mix Inhibitor Prepare Test Compound/ Inhibitor Inhibitor->Mix Start Add ATP to Start Reaction Mix->Start Incubate Incubate at Room Temp Start->Incubate Stop Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) Incubate->Stop Detect Add Kinase Detection Reagent (Convert ADP->ATP) Stop->Detect Read Read Luminescence Detect->Read Src_Signaling_Regulation Inactive_Src Inactive c-Src (pY527) Active_Src Active c-Src (pY416) Inactive_Src->Active_Src Dephosphorylation of Y527 Active_Src->Inactive_Src Phosphorylation of Y527 Active_Src->Active_Src Autophosphorylation of Y416 Downstream Downstream Signaling (Proliferation, Motility) Active_Src->Downstream PTP Phosphatase (PTP) PTP->Inactive_Src CSK C-terminal Src Kinase (CSK) CSK->Active_Src Receptor Activated Receptor (e.g., RTK) Receptor->Active_Src SH2/SH3 domain interaction

References

addressing variability in p60c-src substrate II phosphorylation results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p60c-src substrate II phosphorylation assays. Our goal is to help you address variability in your results and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is p60c-src and why is it important?

A1: p60c-src is a non-receptor tyrosine kinase that plays a crucial role in regulating a variety of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[1][2] It is a member of the Src family of kinases and is often overexpressed or hyperactivated in many human cancers, making it a key target for drug development.[1]

Q2: What is this compound?

A2: this compound is a synthetic peptide designed to be an efficient substrate for the p60c-src kinase. Synthetic peptides provide a simplified and controlled system for studying kinase activity compared to whole-protein substrates.

Q3: What are the common causes of variability in this compound phosphorylation assays?

A3: Variability in kinase assays can arise from several factors, including:

  • Reagent Quality and Handling: Degradation of the enzyme, substrate, or ATP.

  • Assay Conditions: Suboptimal concentrations of enzyme, substrate, or ATP; incorrect buffer composition or pH.

  • Pipetting and Technical Errors: Inaccurate liquid handling, leading to well-to-well variation.

  • Environmental Factors: Temperature fluctuations during incubation.

  • Contaminants: Presence of proteases, phosphatases, or interfering compounds in the reagents.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio and inaccurate results.

Potential Cause Recommended Solution
Non-enzymatic phosphorylation of Substrate II Run a "no-enzyme" control (all components except p60c-src) to assess the level of non-specific phosphorylation.[3]
Contaminated Reagents Use fresh, high-purity ATP and substrate. Ensure buffers are prepared with high-purity water and filtered if necessary.[4]
Autophosphorylation of p60c-src Include a "no-substrate" control to measure the extent of kinase autophosphorylation.[3]
Excessive Enzyme Concentration Perform an enzyme titration to determine the optimal concentration of p60c-src that provides a robust signal without excessive background.
Sub-optimal Antibody Concentration (for antibody-based detection) Titrate the detection antibody to find the concentration that provides the best signal-to-background ratio.
Issue 2: Low or No Kinase Activity

A weak or absent signal can make it impossible to quantify kinase activity or the effect of inhibitors.

Potential Cause Recommended Solution
Inactive p60c-src Enzyme Ensure proper storage and handling of the enzyme on ice to prevent degradation. Confirm the activity of the enzyme lot with a positive control substrate.
Suboptimal Reagent Concentrations Titrate the concentrations of ATP and this compound. The ATP concentration should ideally be at or near its Km for p60c-src.[3]
Incorrect Buffer Composition Verify the pH and composition of the kinase reaction buffer. Ensure the presence of necessary co-factors like Mg²⁺ or Mn²⁺.
Degraded ATP or Substrate Use fresh aliquots of ATP and this compound for each experiment. Avoid repeated freeze-thaw cycles.
Insufficient Incubation Time Optimize the kinase reaction incubation time to ensure sufficient product formation for detection.
Issue 3: Inconsistent and Non-Reproducible Results

High variability between replicate wells or experiments can undermine the reliability of your data.

Potential Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and proper technique.
Temperature Fluctuations Incubate reaction plates in a temperature-controlled environment to ensure uniform reaction rates.[3]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidified barrier.
Inconsistent Reagent Preparation Prepare fresh dilutions of the enzyme, substrate, and ATP for each experiment from concentrated stocks.
Variability in Peptide Substrate Quality Ensure the purity and concentration of the synthetic this compound. Contaminants from synthesis, such as trifluoroacetic acid (TFA), can inhibit kinase activity.

Experimental Protocols & Data

General Protocol for a Non-Radioactive p60c-src Kinase Assay

This protocol provides a general framework for a fluorescence-based assay. Optimal conditions should be determined empirically.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100).

    • Prepare a 2X solution of p60c-src in 1X kinase buffer.

    • Prepare a 2X solution of this compound and ATP in 1X kinase buffer.

  • Assay Procedure:

    • Add 25 µL of the 2X p60c-src solution to the wells of a microplate.

    • Initiate the reaction by adding 25 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore).

    • Incubate as recommended by the detection reagent manufacturer.

    • Read the fluorescence on a suitable plate reader.

Quantitative Data for Assay Optimization

The following table provides typical concentration ranges and kinetic parameters to guide your assay optimization. Note that the Km for this compound is not widely reported; therefore, a representative Km for a similar synthetic peptide substrate is provided.

Parameter Typical Value/Range Notes
p60c-src Concentration 1-10 ng/wellTitration is recommended to find the optimal concentration.
This compound Concentration 1-200 µMShould be titrated, ideally spanning the Km value.
ATP Concentration 10-100 µMShould be at or near the Km for ATP.
Km for a synthetic peptide substrate (YIYGSFK) ~55 µMThis value can be used as a starting point for optimizing the Substrate II concentration.
Km for ATP ~8-21 µMVaries depending on the specific substrate and conditions.[5]
Incubation Time 30-90 minutesShould be within the linear range of the reaction.
Incubation Temperature 30°CCan be optimized, but consistency is critical.[3]

Visualizations

p60c-src Signaling Pathway

p60c_src_pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) p60c_src p60c-src RTK->p60c_src Integrins Integrins Integrins->p60c_src GPCRs GPCRs GPCRs->p60c_src Ras_MAPK Ras-MAPK Pathway p60c_src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway p60c_src->PI3K_Akt STAT3 STAT3 Pathway p60c_src->STAT3 FAK FAK Pathway p60c_src->FAK Angiogenesis Angiogenesis p60c_src->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Motility Motility & Invasion FAK->Motility

Caption: Overview of the p60c-src signaling pathway.

Troubleshooting Workflow for Assay Variability

troubleshooting_workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Quality & Handling (Enzyme, Substrate, ATP) Start->Check_Reagents Check_Controls Review Control Wells (No-Enzyme, No-Substrate, No-ATP) Start->Check_Controls Check_Technique Evaluate Pipetting Technique & Plate Layout Start->Check_Technique Optimize_Reagents Optimize Reagent Concentrations (Titration) Check_Reagents->Optimize_Reagents Check_Conditions Verify Assay Conditions (Concentrations, Buffer, Temp.) Check_Controls->Check_Conditions Refine_Protocol Refine Protocol Steps (Incubation Times, etc.) Check_Conditions->Refine_Protocol Improve_Technique Improve Pipetting Accuracy & Avoid Edge Effects Check_Technique->Improve_Technique End Consistent Results Achieved Optimize_Reagents->End Refine_Protocol->End Improve_Technique->End

Caption: A workflow for troubleshooting variability in kinase assays.

Logical Relationships of Troubleshooting

logical_troubleshooting Problems High Background Low Signal High Variability Causes Reagent Issues Suboptimal Conditions Technical Errors Problems:p1->Causes:c1 Problems:p1->Causes:c2 Problems:p2->Causes:c1 Problems:p2->Causes:c2 Problems:p3->Causes:c2 Problems:p3->Causes:c3 Solutions Optimize Concentrations & Use Fresh Reagents Refine Assay Protocol (Buffer, Time, Temp) Improve Pipetting & Plate Management Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3

Caption: Relationship between problems, causes, and solutions.

References

how to improve the signal-to-noise ratio in p60c-src assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their p60c-src kinase assays and improve the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during p60c-src assays in a question-and-answer format, providing specific solutions to enhance assay performance.

Issue: High Background Signal

Q1: My negative control wells (without p60c-src enzyme) show a high signal. What are the common causes and how can I reduce this background noise?

A1: High background in a kinase assay can obscure the true signal and is often caused by several factors. Here are the primary causes and troubleshooting steps:

  • Non-specific Binding: The substrate peptide or the detection antibody may bind non-specifically to the assay plate.

    • Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your assay and wash buffers. Adding a mild non-ionic detergent, such as 0.05% Tween-20, to the wash buffer can also help reduce non-specific binding.[1]

  • Contaminated Reagents: Reagents, particularly the substrate peptide preparation, may be contaminated with ATP or other kinases.

    • Solution: Run a control reaction without the p60c-src enzyme to check for ATP contamination in your substrate or other reagents.[1] It is recommended to use fresh, high-quality reagents.

  • Sub-optimal Antibody Concentration: For antibody-based detection methods, using too high a concentration of the primary or secondary antibody can lead to increased background.

    • Solution: Titrate your primary and secondary antibodies to determine the lowest concentration that provides a robust signal without increasing background.[1]

Issue: Low Signal

Q2: I am observing a very weak or no signal in my positive control wells. What are the likely reasons for this low signal?

A2: A weak signal can be as detrimental as high background. Common causes include:

  • Inactive Enzyme: The p60c-src enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1]

    • Solution: Ensure the enzyme is stored at -70°C in aliquots to avoid repeated freeze-thaw cycles.[2] When thawing, keep the enzyme on ice.

  • Sub-optimal Reagent Concentrations: The concentrations of the p60c-src enzyme, substrate peptide, or ATP may be too low.

    • Solution: Perform titration experiments to determine the optimal concentration for each reagent. A good starting point for ATP concentration is its Michaelis-Menten constant (Km) for the kinase.

  • Incorrect Reaction Conditions: The assay buffer pH, temperature, or incubation time may not be optimal for p60c-src activity. p60c-src generally prefers a pH between 7.0 and 7.5.[1]

    • Solution: Optimize the reaction time to ensure the reaction is in the linear range.[1] Verify that the buffer composition is appropriate and does not contain any known inhibitors of Src kinases.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for p60c-src and the substrate peptide in the assay?

A1: The optimal concentrations should be determined empirically through titration. However, a common starting point for p60c-src is in the range of 2-20 units per assay.[2] For the substrate peptide, a concentration of 150-375 µM is often used in radioactive assays.[2]

Q2: What is the optimal ATP concentration for a p60c-src kinase assay?

A2: The optimal ATP concentration depends on the assay's purpose. For determining enzyme kinetics, it's best to use a concentration around the Km of p60c-src for ATP. However, for inhibitor screening, using a physiological ATP concentration (around 1 mM) can provide more biologically relevant results.[1] It is important to note that in continuous assays, the lag in peptide phosphorylation can be dependent on the MgATP concentration.[3]

Q3: How can I ensure my p60c-src enzyme is active?

A3: Besides proper storage and handling, you can perform an autoactivation step. A lag in the phosphorylation of the substrate peptide can be eliminated by preincubating the enzyme with MgATP.[3] This autoactivation is an intermolecular autophosphorylation process.[3]

Q4: What are the key components of a p60c-src reaction buffer?

A4: A typical reaction buffer for a radioactive p60c-src assay includes a buffering agent (e.g., 100mM Tris-HCl, pH 7.2), divalent cations (e.g., 125mM MgCl2, 25mM MnCl2), a chelating agent (e.g., 2mM EGTA), a phosphatase inhibitor (e.g., 0.25mM sodium orthovanadate), and a reducing agent (e.g., 2mM dithiothreitol).[2]

Quantitative Data Summary

The following tables summarize quantitative data to guide the optimization of your p60c-src assay.

Table 1: Effect of p60c-src Concentration on Kinase Activity

p60c-src Concentration (units/assay)Substrate Concentration (µM)Mean CPM (Counts Per Minute)Signal-to-Noise Ratio (Signal/Background)
0 (Background)3758,6591.0
15375287,82233.2

Data adapted from a radioactive assay. The signal-to-noise ratio is calculated as the mean CPM with the enzyme divided by the mean CPM without the enzyme.[2]

Table 2: Optimizing Assay Conditions for Improved Signal-to-Noise

ParameterCondition 1Condition 2Effect on Signal-to-Noise
Blocking Agent No BSA1% BSA in wash bufferIncreased
Detergent No Tween-200.05% Tween-20 in wash bufferIncreased
Wash Steps 3 washes5 washesIncreased
Antibody Dilution 1:5001:1000Potentially Increased (by reducing background)

Experimental Protocols

Protocol 1: Radioactive p60c-src Kinase Assay

This protocol is for a standard radioactive kinase assay using [γ-³²P]ATP.

Materials:

  • p60c-src enzyme

  • Src kinase substrate peptide

  • Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol[2]

  • [γ-³²P]ATP

  • Unlabeled ATP

  • 40% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail

Procedure:

  • Prepare the diluted [γ-³²P]ATP solution by mixing it with unlabeled ATP.

  • In a microfuge tube, add 10 µL of SrcRB.[2]

  • Add 10 µL of the Src kinase substrate peptide (final concentration 150-375 µM).[2]

  • Add 10 µL of the p60c-src enzyme (2-20 units).[2] For the negative control, add 10 µL of SrcRB instead of the enzyme.

  • Initiate the reaction by adding 10 µL of the diluted [γ-³²P]ATP solution.[2]

  • Incubate the reaction for 10 minutes at 30°C.[2]

  • Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature.[2]

  • Spot 25 µL of the reaction mixture onto the center of a 2cm x 2cm P81 paper square.[2]

  • Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.[2]

  • Wash the squares once with acetone for 5 minutes.[2]

  • Transfer the squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.[2]

Protocol 2: Luminescence-Based p60c-src Kinase Assay (ADP-Glo™)

This protocol is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • p60c-src enzyme

  • Substrate peptide

  • Kinase Buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Dilute the p60c-src enzyme, substrate peptide, and ATP in the Kinase Buffer.

  • In a 384-well plate, add the diluted enzyme, substrate, and any test compounds (inhibitors).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.[4]

  • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This step converts the generated ADP to ATP and then to a luminescent signal.[4]

  • Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[4]

Visualizations

p60c_src_signaling_pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) p60c_src p60c-src RTK->p60c_src Activation Integrins Integrins Integrins->p60c_src Activation PI3K PI3K p60c_src->PI3K Ras Ras p60c_src->Ras STAT3 STAT3 p60c_src->STAT3 FAK FAK p60c_src->FAK AKT AKT PI3K->AKT Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) AKT->Cellular_Responses MAPK MAPK Pathway Ras->MAPK MAPK->Cellular_Responses STAT3->Cellular_Responses FAK->Cellular_Responses

Caption: p60c-src signaling pathway showing upstream activators and downstream effectors.

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents setup_reaction Set up Kinase Reaction prepare_reagents->setup_reaction initiate_reaction Initiate with ATP setup_reaction->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Radioactivity/Luminescence) stop_reaction->detect_signal analyze_data Analyze Data detect_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for a p60c-src kinase assay.

troubleshooting_workflow start Low Signal-to-Noise Ratio check_background High Background? start->check_background troubleshoot_background Troubleshoot Background: - Use Blocking Agents - Check Reagent Purity - Titrate Antibodies check_background->troubleshoot_background Yes check_signal Low Signal? check_background->check_signal No re_run_assay Re-run Optimized Assay troubleshoot_background->re_run_assay troubleshoot_signal Troubleshoot Low Signal: - Verify Enzyme Activity - Optimize Reagent Concentrations - Check Reaction Conditions check_signal->troubleshoot_signal Yes check_signal->re_run_assay No troubleshoot_signal->re_run_assay

Caption: A logical workflow for troubleshooting low signal-to-noise ratio in p60c-src assays.

References

factors affecting the Vmax and Km of p60c-src substrate II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with p60c-src and its substrates, such as p60c-src substrate II. Our goal is to help you understand the key factors influencing your experimental outcomes and resolve common issues encountered during kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can affect the Vmax and Km of my p60c-src kinase assay?

A1: Several factors can significantly influence the kinetic parameters (Vmax and Km) of your p60c-src kinase assay. These include:

  • Concentration of Substrates: Both the peptide substrate (this compound) and ATP concentrations are critical. The reaction velocity will increase with substrate concentration until the enzyme is saturated.[1] The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of Vmax.[1][2]

  • Enzyme Concentration and Purity: The amount and purity of the p60c-src enzyme will directly impact the Vmax. Using a consistent amount of highly purified enzyme is essential for reproducible results.

  • Phosphorylation State of p60c-src: The activity of p60c-src is tightly regulated by phosphorylation. Autophosphorylation at Tyrosine 416 (Tyr416) in the activation loop increases kinase activity, leading to a higher Vmax and increased catalytic efficiency.[3] Conversely, phosphorylation at Tyrosine 527 by C-terminal Src kinase (Csk) leads to an inactive conformation.[3][4][5]

  • Assay Buffer Components: The pH, ionic strength, and the concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) in the reaction buffer are crucial for optimal enzyme activity.[6]

  • Presence of Activators and Inhibitors: Small molecules, peptides, or other proteins can act as inhibitors or activators, altering the Vmax and/or Km.[7][8][9][10] For example, competitive inhibitors will increase the apparent Km, while non-competitive inhibitors will decrease the Vmax.[2]

  • Temperature: Enzyme kinetics are temperature-dependent. Assays should be performed at a consistent, optimal temperature (e.g., 30°C or 37°C).[11][6][12]

Q2: My Vmax is lower than expected. What are the possible causes and solutions?

A2: A lower-than-expected Vmax suggests a reduced catalytic rate. Here are some common causes and troubleshooting steps:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.

    • Solution: Aliquot the enzyme upon receipt and store it at -70°C or -80°C.[6][12] Always use a fresh aliquot for each experiment and verify enzyme activity with a positive control.

  • Suboptimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for p60c-src activity.

    • Solution: Review and optimize your reaction buffer components. A typical buffer includes Tris-HCl, MgCl₂, MnCl₂, EGTA, and DTT.[11][6] Ensure the final pH is within the optimal range (typically around 7.2-7.4).[6]

  • Presence of Inhibitors: Your reagents may be contaminated with an enzyme inhibitor. For instance, sodium orthovanadate is a tyrosine phosphatase inhibitor but can also impact kinase activity.[13]

    • Solution: Use high-purity reagents. Test for inhibitors by running a control reaction with a known active enzyme batch.

  • Incorrect ATP Concentration: While Km for ATP is often low, a non-saturating concentration will limit the reaction rate.

    • Solution: Ensure your ATP concentration is well above the Km for p60c-src (typically in the micromolar range) to ensure zero-order kinetics with respect to ATP.[14]

Q3: The Km for my peptide substrate is much higher than published values. Why might this be happening?

A3: An unusually high Km suggests a lower affinity of the enzyme for its substrate.[1] Potential reasons include:

  • Substrate Quality: The peptide substrate may have degraded or may be of poor quality.

    • Solution: Purchase high-quality substrates from a reputable supplier. Reconstitute the peptide in an appropriate buffer and store it in aliquots at -20°C or colder to avoid degradation.[15]

  • Incorrect Buffer Composition: The ionic strength or pH of the buffer can affect the binding of the charged peptide substrate to the enzyme's active site.

    • Solution: Verify the final pH and salt concentration of your reaction buffer.

  • Enzyme Conformation: The enzyme may not be in its fully active conformation, potentially due to issues with its phosphorylation state.

    • Solution: Consider pre-incubating the enzyme with MgATP to promote autoactivation via autophosphorylation before adding the peptide substrate.[16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal 1. Contaminated reagents (e.g., ATP with GTP).2. Non-specific binding to assay plates/membranes.3. Enzyme autophosphorylation.1. Use ultra-pure ATP.[12]2. Include a blocking agent (e.g., BSA) in your buffer; perform thorough wash steps.[17]3. Run a control reaction without the peptide substrate to quantify and subtract the background.[6]
Inconsistent/Irreproducible Results 1. Inaccurate pipetting.2. Reagent degradation (enzyme, ATP, substrate).3. Fluctuations in incubation temperature.4. Reagent precipitation.1. Calibrate pipettes regularly.2. Prepare fresh reagent dilutions for each experiment from validated, single-use aliquots.[17]3. Use a calibrated incubator or water bath.[11]4. Ensure all components are fully dissolved in the assay buffer before starting the reaction.
No Kinase Activity 1. Inactive enzyme.2. Missing essential cofactor (e.g., Mg²⁺/Mn²⁺, ATP).3. Presence of a potent inhibitor in one of the reagents.1. Test enzyme with a positive control substrate.2. Double-check the composition of your reaction buffer and ATP solution.3. Test each reagent individually for inhibitory effects.

Quantitative Data Summary

Table 1: Kinetic Parameters of p60c-src with Various Substrates
SubstrateKmVmaxCell/System TypeReference
This compound368 µM1.02 µmol/min/mgBiochemical Assay[18]
Mg²⁺-ATP~8-21 µMVariesNeuroblastoma & Fibroblast Cells[14]
Angiotensin I~6.5-6.8 mMVariesNeuroblastoma & Fibroblast Cells[19]
CaseinDecreased 2-3 fold upon thrombin stimulationSlightly alteredHuman Platelets[20]
Peptide (RRLIEDAEYAARG)Not specifiedLag phase observed without MgATP pre-incubationBiochemical Assay[16]
Table 2: Assay Component Concentrations
ComponentRecommended ConcentrationReference
Tris-HCl (pH 7.2)100 mM[11][6]
MgCl₂125 mM[11][6]
MnCl₂25 mM[11][6]
ATP100-500 µM[11][6][21]
This compound0.6-1.5 mM (Stock)[11][6]
Dithiothreitol (DTT)1-2 mM[11][6]

Experimental Protocols

Protocol: Standard p60c-src Kinase Assay for Kinetic Analysis

This protocol is a generalized procedure for determining the kinetic parameters of p60c-src with a peptide substrate.

1. Reagent Preparation:

  • Src Kinase Reaction Buffer (2X): Prepare a 2X stock solution containing 200 mM Tris-HCl (pH 7.2), 250 mM MgCl₂, 50 mM MnCl₂, 4 mM EGTA, 0.5 mM sodium orthovanadate, and 4 mM DTT. Store in aliquots at -20°C.[11][6]

  • ATP Solution: Prepare a stock solution of high-purity ATP in sterile water. For the assay, create a series of dilutions at 2X the final desired concentration in the reaction buffer. Keep on ice.[12]

  • Peptide Substrate Solution: Reconstitute this compound in sterile water or reaction buffer to create a high-concentration stock (e.g., 1.5 mM).[11][6] Prepare a series of dilutions at 2X the final desired concentration.

  • p60c-src Enzyme: Dilute the enzyme to the desired working concentration (e.g., 4-40 Units/assay) in 1X reaction buffer just before use.[11][6] Keep on ice.

  • Stop Solution: Prepare a solution to terminate the reaction, such as 40% Trichloroacetic Acid (TCA) or a buffer containing a high concentration of EDTA to chelate divalent cations.[11]

2. Assay Procedure:

  • Add 10 µL of 2X Src Kinase Reaction Buffer to each reaction tube.

  • Add 10 µL of the appropriate peptide substrate dilution to each tube.

  • Add 10 µL of the diluted p60c-src enzyme to start the reaction. For "no enzyme" controls, add 10 µL of buffer instead.

  • Incubate the mixture for a short period (e.g., 2-5 minutes) at 30°C to allow the enzyme to equilibrate with the substrate.

  • Initiate the phosphorylation reaction by adding 10 µL of the appropriate [γ-³²P]ATP or unlabeled ATP dilution.

  • Incubate for a predetermined time (e.g., 10 minutes) at 30°C.[11][6] Ensure the reaction is within the linear range.

  • Stop the reaction by adding 20 µL of 40% TCA.[11]

  • Spot a portion of the reaction mixture (e.g., 25 µL) onto P81 phosphocellulose paper squares.[11][6]

  • Wash the P81 papers three to five times with 0.75% phosphoric acid to remove unincorporated ATP.[11][6]

  • Perform a final wash with acetone to dry the papers.[11][6]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the reaction velocity (e.g., CPM/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Visualizations

Src_Activation_Pathway RTK Receptor Tyrosine Kinase (RTK) Src_Inactive c-Src (Inactive) pY527 RTK->Src_Inactive Activates CSK Csk Src_Active c-Src (Active) pY416 CSK->Src_Active Inhibits PTP Phosphatase PTP->Src_Inactive Activates Src_Inactive->Src_Active Autophosphorylation (pY416) Src_Active->CSK Phosphorylates (pY527) Downstream Downstream Substrates Src_Active->Downstream Phosphorylates

Caption: Simplified c-Src regulation pathway.

Kinase_Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrates, ATP) B 2. Set up Serial Dilutions of Peptide Substrate A->B C 3. Add Enzyme to Initiate Reaction B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction (e.g., with TCA) D->E F 6. Quantify Phosphorylation (e.g., P81 paper & Scintillation) E->F G 7. Plot Velocity vs. [S] & Calculate Km, Vmax F->G Factors_Affecting_Kinetics Kinetics Vmax & Km Substrate_Conc [Substrate] & [ATP] Substrate_Conc->Kinetics Enzyme_State Enzyme State (Purity, Concentration, Phosphorylation) Enzyme_State->Kinetics Conditions Assay Conditions (Temp, pH, Co-factors) Conditions->Kinetics Modifiers Inhibitors & Activators Modifiers->Kinetics

References

dealing with substrate inhibition in p60c-src kinase reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of p60c-Src kinase reactions, with a specific focus on managing substrate inhibition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering direct guidance to identify and resolve common problems.

Question: Why is my kinase activity decreasing at higher concentrations of my peptide substrate?

Answer: This phenomenon is a classic sign of substrate inhibition. At optimal concentrations, the substrate binds to the active site of p60c-Src, leading to phosphorylation. However, at excessively high concentrations, a second substrate molecule can bind to a separate, allosteric site on the enzyme-substrate complex. This forms a non-productive "dead-end" complex (Enzyme-Substrate-Substrate), which temporarily traps the enzyme and prevents the catalytic reaction from proceeding, thus lowering the observed reaction velocity.

To confirm and overcome this, you should:

  • Perform a Substrate Titration: Conduct your kinase assay across a wide range of substrate concentrations, from very low to very high.

  • Plot the Data: Graph the reaction velocity against the substrate concentration. If substrate inhibition is occurring, you will observe a characteristic "bell-shaped" curve where the velocity initially increases, reaches a maximum, and then decreases as the substrate concentration continues to rise.

  • Determine the Optimal Range: Identify the substrate concentration that yields the maximum velocity (Vmax) before the inhibitory phase begins. For all future experiments, use a substrate concentration within this optimal, non-inhibitory range.

Question: My kinase assay results are inconsistent and not reproducible. Could substrate inhibition be the cause?

Answer: Yes, a lack of reproducibility can be a symptom of working within the inhibitory range of your substrate concentration.[1] Minor variations in pipetting can lead to significant fluctuations in activity if you are on the downward slope of the substrate inhibition curve.

To improve reproducibility, follow these steps:

  • Verify Optimal Substrate Concentration: As detailed above, perform a full substrate titration to ensure you are not working at an inhibitory concentration.[1]

  • Consistent Reagent Preparation: Prepare fresh dilutions of substrates and ATP for each experiment from concentrated, validated stock solutions.[1][2]

  • Temperature Control: Ensure all incubation steps are performed at a consistent temperature, as kinase activity is highly sensitive to thermal fluctuations.[1]

  • Enzyme Handling: Always thaw and keep the p60c-Src enzyme on ice. Briefly centrifuge the vial before use to ensure the contents are at the bottom.[3] Avoid repeated freeze-thaw cycles.[3]

Question: I'm observing a high background signal in my no-enzyme control wells. What is causing this?

Answer: A high background signal can obscure your results and is often due to non-enzymatic issues.[1] Potential causes include:

  • Contaminated Reagents: The substrate or ATP stock solutions may be contaminated with other kinases or phosphatases. Use fresh, high-quality reagents.[1]

  • Non-enzymatic Substrate Phosphorylation: Although rare, some substrates may undergo slow, non-enzymatic phosphorylation under certain buffer conditions.

  • Detection Antibody Issues: If you are using an antibody-based detection method, the antibody may be cross-reacting with other components in the well.

Troubleshooting Steps:

  • Run Proper Controls:

    • No-Enzyme Control: Confirms that the signal is dependent on p60c-Src.[1]

    • No-Substrate Control: Identifies any kinase autophosphorylation.[1]

    • No-ATP Control: Ensures the signal is phosphorylation-dependent.[1]

  • Optimize Assay Conditions: Reducing the incubation time may lower the background signal. Ensure you are still within the linear range of the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is p60c-Src and what is its role in signaling?

p60c-Src (or c-Src) is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular signal transduction pathways. It is involved in processes like cell proliferation, differentiation, motility, and survival.[4] c-Src acts as a molecular switch, phosphorylating specific tyrosine residues on various downstream proteins, including growth factor receptors and focal adhesion proteins, thereby propagating cellular signals.[5][6]

p60c_Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) p60cSrc p60c-Src RTK->p60cSrc Integrin Integrin Integrin->p60cSrc GPCR GPCR GPCR->p60cSrc FAK FAK p60cSrc->FAK pY Ras Ras/MAPK Pathway p60cSrc->Ras pY STAT3 STAT3 p60cSrc->STAT3 pY PI3K PI3K/Akt Pathway p60cSrc->PI3K pY Motility Motility Adhesion FAK->Motility Proliferation Proliferation Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation

Caption: Simplified p60c-Src signaling pathway.

Q2: What causes substrate inhibition in kinase reactions?

Substrate inhibition typically occurs when two molecules of a substrate bind to the kinase simultaneously at different sites. The first molecule binds to the catalytic active site as intended. The second molecule binds to a lower-affinity, allosteric site that only becomes available after the first substrate is bound. This creates a stable, inactive Enzyme-Substrate-Substrate (E-S-S) complex, which prevents the release of the product (ADP and phosphorylated substrate), thereby inhibiting the overall reaction rate.

Substrate_Inhibition_Logic Start Observe Decreased Activity at High [Substrate]? Titrate Perform Full Substrate Titration Start->Titrate Yes ReEvaluate Other Issue: Check Enzyme Activity, Reagent Quality Start->ReEvaluate No Plot Plot Velocity vs. [Substrate] Titrate->Plot Analyze Is Curve Bell-Shaped? Plot->Analyze Optimize Determine Optimal [Substrate] (Peak of Curve) Analyze->Optimize Yes Analyze->ReEvaluate No Proceed Use Optimal [Substrate] for Future Assays Optimize->Proceed

Caption: Troubleshooting logic for substrate inhibition.

Q3: What are some common substrates for p60c-Src and their typical concentrations?

p60c-Src can phosphorylate a variety of protein and peptide substrates. The optimal concentration is highly dependent on the specific substrate's affinity (Km). It is always recommended to determine the optimal concentration empirically.[1]

SubstrateSequenceTypical Km (µM)Notes
cdc2 (6-20) peptide KVEKIGEGTYGVVYK~10 - 150A widely used, efficient synthetic substrate.[7][8]
"Optimal" peptide YIYGSFK~5 - 50Identified from combinatorial library screening as an efficient substrate.[8][9]
Poly(E,Y) 4:1 Random PolymerVariesA generic tyrosine kinase substrate; concentration is often defined by mg/mL.[3]

Note: Km values can vary significantly based on assay buffer conditions (e.g., pH, salt concentration, and cofactors).

Q4: What is the optimal ATP concentration for a p60c-Src kinase assay?

The ATP concentration should ideally be set at or near the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of inhibitors.[1] For p60c-Src, the Km for ATP is typically low, in the range of 1-10 µM .[3] However, cellular ATP concentrations are in the millimolar range. Therefore, if the goal is to screen for ATP-competitive inhibitors with cellular relevance, assays may be run at higher ATP concentrations.[10] Always titrate ATP to find the optimal balance for your specific assay's signal and background.[1]

Experimental Protocols

Protocol: General p60c-Src Kinase Activity Assay

This protocol provides a framework for a radiometric or fluorescence-based in vitro kinase assay. Optimization is required for specific substrates and detection methods.

Kinase_Assay_Workflow Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Plate 2. Plate Kinase Reaction (Buffer, Substrate, Enzyme, Inhibitor) Prep->Plate PreIncubate 3. Pre-incubate (e.g., 5-10 min at RT) Plate->PreIncubate Initiate 4. Initiate Reaction (Add ATP) PreIncubate->Initiate Incubate 5. Incubate (e.g., 30 min at 30°C) Initiate->Incubate Stop 6. Stop Reaction (e.g., Add EDTA) Incubate->Stop Detect 7. Detect Signal (e.g., Read Fluorescence/Radioactivity) Stop->Detect Analyze 8. Analyze Data (Calculate Velocity/Inhibition) Detect->Analyze

Caption: General workflow for an in vitro kinase assay.

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer solution appropriate for Src kinase activity. A common formulation is: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, and 3 µM Na-orthovanadate.[3]

  • p60c-Src Enzyme: Dilute the enzyme stock to the desired working concentration in ice-cold kinase buffer. The final concentration must be determined empirically by enzyme titration.[3]

  • Substrate Stock: Prepare a concentrated stock solution of the peptide substrate in purified water or an appropriate solvent.

  • ATP Stock: Prepare a concentrated stock of high-purity ATP in purified water. For a typical assay, a 2X ATP/substrate cocktail is prepared.[3]

2. Assay Procedure (96-well plate format):

  • Add 25 µL of kinase buffer to each well.

  • Add 10 µL of test compound (inhibitor) or vehicle (e.g., DMSO) to the appropriate wells.

  • Add 10 µL of the diluted p60c-Src enzyme solution to all wells except the "no-enzyme" controls.

  • Pre-incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the 10X ATP/Substrate cocktail. The final reaction volume is 50 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Stop the reaction by adding 25 µL of a stop solution (e.g., 50 mM EDTA, pH 8).

  • Detect the signal using the appropriate method (e.g., transfer to a phosphocellulose membrane for radiometric detection or add detection reagents for fluorescence/luminescence).

3. Data Analysis:

  • Subtract the background signal (from "no-enzyme" control wells) from all other readings.

  • For substrate titration, plot the reaction velocity (signal) against the substrate concentration to determine the optimal range.

  • For inhibitor screening, calculate the percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.

References

Validation & Comparative

A Comparative Guide to p60c-src Substrate II and Other Src Kinase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of p60c-src substrate II with other commonly used substrates for Src family kinases. The information presented is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on in vitro kinase assays.

Performance Comparison of Src Kinase Substrates

The choice of substrate is critical for the accurate assessment of Src kinase activity and the screening of potential inhibitors. The ideal substrate should exhibit high specificity and favorable kinetic parameters. Below is a comparison of commonly used peptide substrates for Src kinase.

Disclaimer: The kinetic parameters presented in the following table are compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as buffer composition, temperature, and enzyme preparation can significantly influence these values.

Substrate NameSequenceMolecular Weight (Da)KmVmaxKcat/KmSource
This compound Ac-Ile-Tyr-Gly-Glu-Phe-NH2748.8368 µM1.02 µmol/min/mg-[1]
p34cdc2-derived peptide KVEKIGEGTYGVVYK1679.9---[2][3]
Poly(Glu, Tyr) 4:1 Random Polymer20,000-50,000VariesVaries-[3]
Src-preferred peptide 1 AEEEIYGEFEAKKKK----[4]
Src-preferred peptide 2 EEEIYGVLFKKKK----[4]
Common Substrate (Src/Lck) DAEIYEIARKKKK---[4]

Key Insights:

  • This compound is a specific and efficient pentapeptide substrate for pp60c-src.[1]

  • The p34cdc2-derived peptide (KVEKIGEGTYGVVYK) is recognized as an efficient and specific substrate for Src-family tyrosine kinases.[3]

  • Poly(Glu, Tyr) 4:1 is a widely used generic substrate for a broad range of tyrosine kinases, but its random polymeric nature can lead to variability in assay results.[3]

  • Recent high-throughput screening studies have identified novel peptide sequences with high efficiency for c-Src, highlighting the importance of residues surrounding the target tyrosine.[4]

Experimental Protocols

Accurate and reproducible measurement of Src kinase activity is fundamental for studying its function and for the development of targeted inhibitors. Below are detailed protocols for two common in vitro Src kinase assays.

Radiometric Kinase Assay using Phosphocellulose Paper

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified active Src kinase

  • Peptide substrate (e.g., this compound or p34cdc2-derived peptide)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, purified Src kinase, and the peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Wash the phosphocellulose paper squares extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. This is a critical step as incomplete washing can lead to high background. The binding of phosphorylated peptides to the paper is dependent on the peptide's amino acid composition.[5]

  • Quantification: Dry the paper squares and place them in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Workflow for Radiometric Kinase Assay:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Reagents (Kinase, Substrate, ATP) mix Mix Kinase, Substrate, and [γ-³²P]ATP prep_reagents->mix incubate Incubate at 30°C mix->incubate spot Spot on P81 Paper incubate->spot wash Wash Paper spot->wash count Scintillation Counting wash->count

Caption: Workflow for a radiometric Src kinase assay.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive alternative with high sensitivity.[6][7][8][9][10]

Materials:

  • Purified active Src kinase

  • Peptide substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate by combining the Src kinase, substrate, and ATP in the kinase reaction buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).[6]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[6][10]

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[6]

Workflow for ADP-Glo™ Kinase Assay:

cluster_reaction Kinase Reaction cluster_adpglo ADP-Glo™ Steps cluster_detection Detection kinase_reaction Perform Kinase Reaction (Src, Substrate, ATP) add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (ADP to ATP, Luciferase/Luciferin) incubate_adpglo->add_detection incubate_detection Incubate 30-60 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ kinase assay.

Src Kinase Signaling Pathways

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, motility, and adhesion.[11] They are often activated downstream of various receptors, including receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs).

Upon activation, Src kinases phosphorylate a wide array of downstream substrates, initiating signaling cascades that ultimately control cellular responses. The SH2 and SH3 domains of Src kinases are crucial for their regulation and for mediating interactions with other proteins.[11]

Simplified Src Signaling Pathway:

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation GPCR GPCR GPCR->Src Activation FAK FAK Src->FAK Phosphorylation STATs STATs Src->STATs Phosphorylation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activation Motility Motility FAK->Motility Proliferation Proliferation STATs->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Simplified overview of Src kinase signaling pathways.

References

Validating p60c-src Kinase Assay Performance with a Known Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of any kinase assay is paramount to ensure the accuracy and reliability of screening data. This guide provides a comprehensive comparison of p60c-src kinase assay performance in the presence and absence of a known inhibitor, Dasatinib. We present supporting experimental data, detailed protocols, and visual workflows to aid in the establishment and validation of robust p60c-src kinase assays.

The proto-oncogene tyrosine-protein kinase Src, commonly referred to as p60c-src, is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of numerous cellular processes. These include cell proliferation, differentiation, survival, and migration.[1] Dysregulation of p60c-src activity has been implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.

Accurate measurement of p60c-src kinase activity is crucial for the discovery and characterization of novel inhibitors. The validation of a p60c-src kinase assay is critically dependent on demonstrating its ability to be modulated by a known inhibitor in a dose-dependent manner. This guide utilizes Dasatinib, a potent and well-characterized inhibitor of Src family kinases, to illustrate this validation process.

Quantitative Comparison of p60c-src Kinase Inhibition

To validate the p60c-src kinase assay, the activity of the enzyme was measured in the presence of increasing concentrations of Dasatinib. The following table summarizes the observed dose-dependent inhibition of p60c-src kinase activity. The data is representative of a typical in vitro kinase assay and demonstrates a clear inverse relationship between inhibitor concentration and kinase activity.

Dasatinib Concentration (nM)p60c-src Kinase Activity (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.8
152.13.9
1015.82.1
1003.21.1
10000.50.3

Note: The data presented is synthesized from typical inhibition profiles and published IC50 values for Dasatinib against p60c-src.[2]

Experimental Protocols

Two common methods for assaying p60c-src kinase activity are the radiometric assay using radiolabeled ATP and the luminescence-based ADP-Glo™ Kinase Assay. Both protocols are detailed below.

Radiometric p60c-src Kinase Assay Protocol

This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Recombinant p60c-src kinase

  • Src Kinase Substrate Peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Src Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP (10 µCi/µl)

  • Unlabeled ATP (10 mM)

  • Known p60c-src inhibitor (e.g., Dasatinib)

  • P81 Phosphocellulose Paper

  • 0.75% Phosphoric Acid

  • Acetone

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing Src Kinase Reaction Buffer, the desired concentration of the substrate peptide, and recombinant p60c-src kinase.

  • Prepare Inhibitor Dilutions: Serially dilute the known inhibitor (Dasatinib) in the reaction buffer to achieve a range of desired concentrations.

  • Initiate Kinase Reaction:

    • To each reaction tube, add the kinase reaction mix.

    • Add the serially diluted inhibitor or vehicle control.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone to dry the papers.

  • Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

ADP-Glo™ Kinase Assay Protocol

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput alternative.

Materials:

  • Recombinant p60c-src kinase

  • Src Kinase Substrate (e.g., a specific peptide substrate)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP

  • Known p60c-src inhibitor (e.g., Dasatinib)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up Kinase Reaction:

    • Add the kinase reaction buffer, p60c-src kinase, and substrate to the wells of a white assay plate.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

Visualizing Key Processes

To further clarify the context and workflow of p60c-src kinase assay validation, the following diagrams are provided.

p60c_src_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) p60c_src p60c-src (inactive) RTK->p60c_src recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK p60c_src_active p60c-src (active) p60c_src->p60c_src_active autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) p60c_src_active->Downstream CellularResponse Cellular Responses (Proliferation, Survival, etc.) Downstream->CellularResponse

Caption: Simplified p60c-src signaling pathway.

kinase_assay_validation_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Components (Kinase, Substrate, Buffer, ATP) Reaction Set up Kinase Reactions with Inhibitor Concentrations Reagents->Reaction Inhibitor Prepare Serial Dilutions of Known Inhibitor Inhibitor->Reaction Incubation Incubate at Optimal Temperature and Time Reaction->Incubation Detection Stop Reaction and Measure Kinase Activity Incubation->Detection Data Record Kinase Activity Data Detection->Data Normalization Normalize Data to Control (No Inhibitor) Data->Normalization IC50 Generate Dose-Response Curve and Calculate IC50 Normalization->IC50

Caption: Experimental workflow for kinase assay validation.

References

A Comparative Guide: Peptide vs. Full-Length Protein Substrates for p60c-Src Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance and utility of the synthetic peptide substrate, p60c-src substrate II, and full-length protein substrates in p60c-Src (c-Src) kinase assays. The selection of an appropriate substrate is a critical determinant for the accuracy and relevance of kinase activity measurements and inhibitor screening. This document presents a data-driven comparison to aid in making an informed decision for your research needs.

At a Glance: Peptide vs. Full-Length Protein Substrates

FeatureThis compound (Peptide)Full-Length Protein Substrates (e.g., Enolase)
Composition Short synthetic polypeptideComplete, folded protein
Biological Relevance Represents the minimal phosphorylation motifMimics the natural cellular target, including secondary binding sites and allosteric regulation
Ease of Use High: readily soluble, defined concentrationModerate to Low: may require purification, folding, and can be prone to degradation
Assay Throughput High: suitable for high-throughput screening (HTS)Low to Moderate: more complex assay setup
Cost Generally lowerGenerally higher, especially for purified, active proteins
Data Interpretation Simpler: direct measure of catalytic activity on a specific motifMore Complex: can reflect broader regulatory mechanisms
Substrate Affinity (Km) In the millimolar (mM) range for some peptide substrates like angiotensin I.[1]In the micromolar (µM) range for protein substrates like enolase.[2]

Performance in Kinase Assays: A Quantitative Look

The choice between a peptide and a full-length protein substrate can significantly impact the kinetic parameters of a c-Src kinase assay. Here, we compare the Michaelis constant (Km), a measure of substrate affinity (a lower Km indicates higher affinity), for a representative peptide substrate and a full-length protein substrate.

Substrate TypeSubstrate Examplec-Src SourceKm (ATP)Km (Substrate)VmaxReference
PeptideAngiotensin IFibroblasts25 ± 3 µM6.5 ± 1.7 mM-[1]
Full-Length ProteinEnolaseNeuroblastoma (LA-N-5)~21 µM-Similar to other neuroblastoma and fibroblast lines[2]
Full-Length ProteinEnolaseFibroblasts (FSD)~17 µM-Similar to neuroblastoma lines[2]

Note: Direct comparison of Vmax is challenging due to variations in experimental conditions and reporting units across different studies. However, the significant difference in Km values highlights the generally higher affinity of c-Src for its full-length protein substrates compared to short peptide substrates.

In-Depth Comparison

Peptide Substrates: The High-Throughput Workhorse

Synthetic peptide substrates, such as this compound, are designed to contain the optimal amino acid sequence for phosphorylation by a specific kinase.

Advantages:

  • Convenience and Consistency: Peptides are chemically synthesized, ensuring high purity and batch-to-batch consistency. They are typically soluble and easy to handle in high-throughput screening (HTS) formats.

  • Specificity: By design, they can be highly specific for a particular kinase, reducing off-target phosphorylation in crude cell lysates.

  • Cost-Effectiveness: Synthesis of short peptides is generally less expensive than producing and purifying full-length proteins.

Disadvantages:

  • Lower Affinity: Peptides often exhibit lower binding affinity (higher Km) for the kinase compared to their full-length counterparts, which may not reflect physiological conditions.[1]

  • Lack of Tertiary Structure: Peptides lack the complex three-dimensional structure of a full-length protein. This means they cannot account for interactions outside the immediate phosphorylation site that may be crucial for kinase regulation and substrate recognition in a cellular context.

Full-Length Protein Substrates: The Biologically Relevant Model

Utilizing a full-length protein substrate, such as enolase or p130Cas, provides a more physiologically relevant system for studying kinase activity.

Advantages:

  • Biological Relevance: Full-length proteins contain all the domains and motifs that may influence kinase binding and activity, including docking sites and allosteric regulatory regions. This provides a more accurate representation of in vivo kinase-substrate interactions.

  • Higher Affinity: Full-length proteins generally have a higher affinity (lower Km) for the kinase, allowing for more sensitive detection of kinase activity.[2]

  • Discovery of Novel Interactions: Assays with full-length proteins can help identify novel regulatory mechanisms and binding partners that would be missed when using a simple peptide substrate.

Disadvantages:

  • Complexity and Cost: Recombinant production and purification of active, full-length proteins can be challenging, time-consuming, and expensive.

  • Lower Throughput: The handling and assay setup for full-length protein substrates are generally more complex, making them less suitable for large-scale screening.

  • Potential for Non-Specific Phosphorylation: In less purified systems, other kinases present may phosphorylate the full-length substrate, leading to higher background signals.

Experimental Protocols

General c-Src Kinase Assay Protocol (using a peptide substrate)

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

  • Recombinant active c-Src enzyme

  • This compound or other peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods

  • ATP solution

  • Stopping solution (e.g., phosphoric acid for radioactive assays)

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods)

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the peptide substrate at the desired concentration, and any test compounds (inhibitors).

  • Initiate the reaction by adding the c-Src enzyme.

  • Start the phosphorylation by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, proceed with the specific detection protocol (e.g., antibody-based detection).

Experimental Workflow for a c-Src Kinase Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents (Buffer, Substrate, ATP) mix Mix Reagents and Test Compounds reagents->mix enzyme Prepare c-Src Enzyme initiate Initiate Reaction (Add Enzyme & ATP) enzyme->initiate compounds Prepare Test Compounds compounds->mix mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation stop->detect analyze Data Analysis detect->analyze

Experimental workflow for a typical c-Src kinase assay.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes. Its activation is tightly controlled and, when dysregulated, can contribute to cancer progression. Understanding its signaling network is crucial for developing targeted therapies.

Upon activation by various stimuli, including growth factor receptors (e.g., EGFR, PDGFR) and integrins, c-Src initiates a cascade of downstream signaling events.[3] Key pathways include:

  • Ras-MAPK Pathway: c-Src can activate the Ras-Raf-MEK-ERK cascade, which is central to cell proliferation and survival.

  • PI3K-Akt Pathway: This pathway, activated by c-Src, is critical for cell growth, survival, and metabolism.

  • FAK/Paxillin Pathway: c-Src's interaction with Focal Adhesion Kinase (FAK) and paxillin is essential for cell adhesion, migration, and invasion.

  • STAT3 Pathway: c-Src can phosphorylate and activate STAT3, a transcription factor that promotes cell proliferation and survival.

c_Src_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_responses Cellular Responses RTK Receptor Tyrosine Kinases (EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc GPCR GPCRs GPCR->cSrc Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt FAK_Paxillin FAK/Paxillin Pathway cSrc->FAK_Paxillin STAT3 STAT3 Pathway cSrc->STAT3 Angiogenesis Angiogenesis cSrc->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration & Invasion FAK_Paxillin->Migration STAT3->Proliferation STAT3->Survival

Simplified c-Src signaling pathway.

Conclusion

The choice between a peptide substrate like this compound and a full-length protein substrate for c-Src kinase assays depends on the specific research question and experimental constraints.

  • For high-throughput screening of large compound libraries to identify potential c-Src inhibitors, the convenience, cost-effectiveness, and reproducibility of peptide substrates are highly advantageous.

  • For detailed mechanistic studies, validation of inhibitor efficacy in a more physiologically relevant context, or the investigation of allosteric regulation, full-length protein substrates are the preferred choice.

Ultimately, a comprehensive approach may involve using peptide substrates for initial screening, followed by validation of lead compounds with full-length protein substrates to ensure their efficacy in a more biologically representative system. This dual-substrate strategy leverages the strengths of both approaches, leading to more robust and translatable findings in drug discovery and development.

References

comparative analysis of kinetic parameters for different Src substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters for various substrates of the Src proto-oncogene, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Understanding the efficiency with which Src phosphorylates its diverse array of substrates is crucial for elucidating its role in signaling pathways and for the development of targeted cancer therapies. While comprehensive kinetic data for all known Src substrates is not exhaustively compiled in a single repository, this guide presents available quantitative data for a model peptide substrate and offers a qualitative comparison of several key protein substrates.

Kinetic Parameters of a Synthetic Src Substrate

The catalytic efficiency of a kinase for a particular substrate is often described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

For the viral form of Src (v-Src), kinetic constants have been determined for the synthetic peptide substrate IYGEFKKK.[1] This peptide serves as a model for understanding the fundamental catalytic activity of Src.

SubstrateKinaseKm (μM)kcat (min-1)kcat/Km (min-1 M-1)
IYGEFKKK (peptide)v-Src--1.6 x 105

Note: Specific Km and kcat values for the IYGEFKKK peptide were not detailed in the provided search results, but the overall catalytic efficiency (kcat/Km) was reported.

Qualitative Comparison of Natural Protein Substrates

Direct comparative kinetic data for full-length, natural protein substrates of Src are less commonly reported in the literature due to the complexity of the assays and the multi-domain nature of these interactions. However, a wealth of qualitative data from in vitro and in vivo studies has identified numerous bona fide Src substrates and elucidated the functional consequences of their phosphorylation. Below is a comparative overview of several key Src substrates.

  • p130Cas (Crk-associated substrate): A docking protein with numerous tyrosine phosphorylation sites, p130Cas is a prominent Src substrate involved in cell adhesion, migration, and invasion. Upon phosphorylation by Src, p130Cas creates binding sites for other signaling proteins containing SH2 domains, such as Crk, leading to the activation of downstream pathways that regulate the cytoskeleton.

  • Cortactin: An actin-binding protein that plays a crucial role in the regulation of the actin cytoskeleton, cell motility, and invasion. Src-mediated phosphorylation of cortactin enhances its ability to promote actin polymerization and is implicated in the formation of invasive structures in cancer cells.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a key component of focal adhesions, which are structures that mediate cell adhesion to the extracellular matrix. Src and FAK form a dual-kinase complex where Src can phosphorylate FAK, leading to the full activation of FAK and the subsequent phosphorylation of other focal adhesion proteins, thereby regulating cell spreading, migration, and survival.

  • Sam68 (Src-associated in mitosis 68 kDa): An RNA-binding protein that is a substrate for Src during mitosis. The phosphorylation of Sam68 by Src is thought to modulate its RNA-binding activity and its role in alternative splicing, thereby influencing gene expression during the cell cycle.

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is a key downstream effector of Src signaling. Src can directly phosphorylate STAT3 on a critical tyrosine residue, leading to its dimerization, nuclear translocation, and the activation of target genes involved in cell proliferation, survival, and angiogenesis. This pathway is often constitutively active in many cancers.

Experimental Protocols

In Vitro Kinase Assay Using Radiolabeled ATP

This protocol describes a common method for measuring the kinase activity of Src using a peptide or protein substrate and radiolabeled ATP ([γ-32P]ATP).[2][3][4]

Materials:

  • Purified active Src kinase

  • Substrate (peptide or purified protein)

  • Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[5]

  • [γ-32P]ATP

  • ATP solution (unlabeled)

  • Phosphocellulose paper (e.g., P81)[2]

  • Wash buffer (e.g., 0.75% phosphoric acid)[2]

  • Scintillation counter

  • Ice

  • Water bath at 30°C

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of the substrate, and unlabeled ATP.

  • Enzyme Preparation: Dilute the purified active Src kinase to the desired concentration in a kinase dilution buffer.

  • Initiation of Reaction: In a microcentrifuge tube, combine the master mix and the diluted Src kinase. To start the reaction, add [γ-32P]ATP to the mixture.

  • Incubation: Incubate the reaction tubes in a water bath at 30°C for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[2]

  • Termination of Reaction: Stop the reaction by adding a solution like 40% trichloroacetic acid (TCA) to precipitate the substrate or by spotting the reaction mixture directly onto phosphocellulose paper.[2]

  • Separation of Phosphorylated Substrate: If using phosphocellulose paper, the positively charged paper will bind the negatively charged phosphorylated peptide/protein substrate, while the unreacted, negatively charged [γ-32P]ATP is washed away.

  • Washing: Wash the phosphocellulose papers several times with the wash buffer to remove unincorporated [γ-32P]ATP.[2]

  • Quantification: Place the dried phosphocellulose papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. To determine kinetic parameters (Km and kcat), the assay is performed with varying concentrations of substrate and ATP, and the data are fitted to the Michaelis-Menten equation.[1]

Visualizations

Src_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Src Src RTK->Src Activates FAK FAK Src->FAK Phosphorylates p130Cas p130Cas Src->p130Cas Phosphorylates Cortactin Cortactin Src->Cortactin Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: A simplified diagram of a Src signaling pathway.

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Substrate, ATP) Start->Prepare_Mix Add_Enzyme Add Src Kinase Prepare_Mix->Add_Enzyme Add_Radio_ATP Add [γ-32P]ATP to Initiate Add_Enzyme->Add_Radio_ATP Incubate Incubate at 30°C Add_Radio_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot Spot onto Phosphocellulose Paper Stop_Reaction->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Calculate Kinetic Parameters) Count->Analyze End End Analyze->End

Caption: Workflow of an in vitro kinase assay.

References

Validating the Specificity of p60c-Src Inhibitors: A Comparative Guide Using Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proto-oncogene tyrosine-protein kinase c-Src (p60c-Src) is a pivotal non-receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its dysregulation is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[2][3] The development of selective c-Src inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy.[3][4] This guide provides a comparative framework for validating the specificity of p60c-Src inhibitors, with a focus on the use of synthetic peptide substrates in in vitro kinase assays.

Biochemical Potency and Selectivity of c-Src Inhibitors

The efficacy of a kinase inhibitor is primarily defined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases.[5] A highly selective inhibitor will exhibit potent activity against the target kinase while having minimal impact on a broad range of other kinases. The following table summarizes the biochemical IC50 values for several well-characterized Src family kinase (SFK) inhibitors, demonstrating their varied potency and selectivity profiles.

Kinase Saracatinib (AZD0530) IC50 (nM) Dasatinib IC50 (nM) Bosutinib IC50 (nM) Ponatinib IC50 (nM) eCF506 IC50 (nM)
Src 2.70.8~1.25.4~5
Abl PotentPotentPotentPotent>10,000
Lck Potent<1~1.2--
Fyn PotentPotent---
Data compiled from multiple sources.[4][5] Exact IC50 values can vary depending on the specific assay conditions.

Dasatinib, for instance, is a multi-targeted inhibitor with potent activity against Abl, c-Kit, and Src family kinases.[5] In contrast, inhibitors like eCF506 have been developed to exhibit exceptional selectivity for Src over other kinases, such as Abl.[4] The choice of inhibitor often depends on the specific research question, whether it requires broad-spectrum kinase inhibition or a more targeted approach.[5]

Experimental Protocol: In Vitro c-Src Kinase Assay

To determine the IC50 values and specificity of p60c-Src inhibitors, a robust in vitro kinase assay is essential. The following protocol outlines a common method using a synthetic peptide substrate, such as "P60c-Src Substrate I" (Sequence: Tyr-Ile-Tyr-Gly-Ser-Phe-Lys)[6], which is a derivative of a well-known efficient substrate for p60c-src.[7] This protocol can be adapted for various detection methods, including radiometric, fluorescence-based, or ELISA-based assays.

Objective: To measure the inhibitory activity of test compounds against p60c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • Src Peptide Substrate (e.g., P60c-Src Substrate I)

  • Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT, 3 µM Na-orthovanadate)[8]

  • ATP

  • Test Inhibitors (dissolved in DMSO)

  • 96-well assay plates

  • Detection reagents (e.g., [γ-32P]ATP for radiometric assay, or phospho-tyrosine specific antibody for ELISA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Reaction Setup: In a 96-well plate, add the diluted test inhibitors or vehicle control.

  • Enzyme Addition: Add the recombinant c-Src enzyme to each well containing the inhibitor and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final concentration of ATP should be close to its Km value for c-Src to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes).[8][9]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA (to chelate Mg2+ ions essential for kinase activity) or by adding acid for radiometric assays.[9]

  • Signal Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[9]

    • ELISA-based Assay: If using a biotinylated substrate, capture it on a streptavidin-coated plate. Detect the phosphorylated substrate using a specific anti-phospho-tyrosine antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate.[10]

    • Fluorescence-based Assay: Utilize a system where the phosphorylation of the substrate leads to a change in fluorescence, which can be measured directly in a plate reader.[3]

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizing Key Processes

To better understand the context of c-Src inhibition, the following diagrams illustrate the experimental workflow and a simplified c-Src signaling pathway.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add c-Src Enzyme Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare Substrate/ATP Mix Start_Reaction Initiate Reaction with Substrate/ATP Substrate_Mix->Start_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro c-Src kinase inhibition assay.

Activated c-Src can trigger multiple downstream signaling cascades that are crucial for various cellular functions.[1][11] Understanding these pathways is essential for interpreting the cellular effects of c-Src inhibitors.

G RTK RTK / Integrins cSrc p60c-Src RTK->cSrc PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras STAT3 STAT3 cSrc->STAT3 FAK FAK cSrc->FAK Inhibitor Src Inhibitor Inhibitor->cSrc AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation Migration Migration FAK->Migration

References

A Head-to-Head Battle: Synthetic Peptides vs. Endogenous Substrates for p60c-src Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of substrate in a p60c-src kinase assay is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of synthetic peptides and endogenous protein substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, and survival.[1] Its dysregulation is frequently implicated in the development and progression of various cancers.[1] Consequently, p60c-src is a major target for drug discovery and a subject of intense research. Central to studying its function and identifying potential inhibitors is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate. The two main categories of substrates used in these assays are synthetic peptides and endogenous full-length proteins. Each offers a unique set of advantages and disadvantages that must be carefully considered.

Performance Comparison: A Quantitative Look at Kinetic Parameters

The efficiency of a substrate for a kinase is typically evaluated by its kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

Here, we summarize available kinetic data for p60c-src with both synthetic peptide and endogenous protein substrates. It is important to note that a direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Substrate TypeSubstrate NameKm (µM)Vmax (µmol/min/mg)Source
Synthetic Peptide Ac-Ile-Tyr-Gly-Glu-Phe-NH23681.02[2]
Ac-Glu-Asp-Ala-Ile-Tyr-NH28801.86[2]
YIYGSFK55Not Reported[3]
Angiotensin I6800 +/- 26007-15 fold higher than fibroblasts[4]
Endogenous Protein Casein~2-3 fold decrease upon stimulationSlightly altered[5]
EnolaseATP Km: 8-21Not Reported[6]
TubulinNot ReportedNot Reported[7]
ActinNot ReportedNot Reported

Key Observations:

  • Affinity: The synthetic peptide YIYGSFK exhibits a significantly lower Km (55 µM) compared to other reported synthetic peptides and likely many endogenous substrates, suggesting a high affinity for p60c-src.[3]

  • Reaction Rate: While some synthetic peptides can achieve high Vmax values, the Vmax for p60c-src with the endogenous substrate casein was only slightly altered upon stimulation, suggesting that the maximal catalytic rate can be comparable between the two substrate types.[5]

The Pros and Cons: Making an Informed Decision

FeatureSynthetic PeptidesEndogenous Substrates
Specificity Can be designed for high specificity to a particular kinase, reducing off-target effects. However, they may not fully recapitulate the recognition motifs present in the full-length protein.Represent the natural context for phosphorylation, including tertiary structure and potential docking sites that influence kinase-substrate interaction. However, they can be phosphorylated by other kinases present in a complex sample.
Ease of Use & Purity Easy to synthesize in large quantities with high purity. They are also readily soluble and stable.[8]Can be challenging to purify in large amounts and may be subject to degradation or contain contaminating proteins.[8]
Cost & Time Generally more cost-effective and time-saving compared to the cloning, expression, and purification of recombinant proteins.[6]Production can be time-consuming and expensive.
Biological Relevance May lack the full biological context of the native protein, including regulatory domains and post-translational modifications that can influence phosphorylation.Provide a more physiologically relevant system for studying kinase activity and regulation.
Assay Development Their defined nature simplifies assay development and optimization. They can be easily modified with tags for detection.[8]Assays can be more complex to develop and may require specific antibodies for detection.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the p60c-src signaling pathway and a typical kinase assay workflow.

p60c_src_signaling_pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) p60c_src p60c-src RTK->p60c_src Integrins Integrins Integrins->p60c_src FAK FAK p60c_src->FAK Ras_MAPK Ras-MAPK Pathway p60c_src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway p60c_src->PI3K_Akt STAT3 STAT3 p60c_src->STAT3 Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Cell_Growth Cell Growth & Proliferation Ras_MAPK->Cell_Growth Cell_Survival Cell Survival PI3K_Akt->Cell_Survival STAT3->Cell_Growth

Caption: p60c-src signaling pathway.

kinase_assay_workflow Start Start: Prepare Reaction Mix Add_Kinase Add p60c-src Kinase Start->Add_Kinase Add_Substrate Add Substrate (Peptide or Protein) Add_Kinase->Add_Substrate Add_ATP Add [γ-32P]ATP or Cold ATP + Antibody Add_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection of Phosphorylation Stop_Reaction->Detection Radioactive Radioactive: Phosphorimaging Detection->Radioactive Non_Radioactive Non-Radioactive: ELISA, Western Blot, etc. Detection->Non_Radioactive

Caption: General workflow for a p60c-src kinase assay.

Experimental Protocols

Radioactive Kinase Assay using a Synthetic Peptide Substrate

This protocol is adapted from a standard method for measuring kinase activity using a radiolabeled ATP.

Materials:

  • Purified p60c-src enzyme

  • Synthetic peptide substrate (e.g., YIYGSFK)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, p60c-src enzyme, and the synthetic peptide substrate in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP to the mixture.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the P81 paper once with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive Kinase Assay using an Endogenous Protein Substrate (e.g., Enolase)

This protocol utilizes an antibody-based method for detecting phosphorylation, avoiding the use of radioactivity.

Materials:

  • Purified p60c-src enzyme

  • Purified endogenous substrate (e.g., recombinant enolase)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • "Cold" (non-radioactive) ATP

  • SDS-PAGE loading buffer

  • Primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-enolase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Set up the kinase reaction by combining the kinase reaction buffer, p60c-src enzyme, and the endogenous protein substrate in a microcentrifuge tube.

  • Initiate the reaction by adding "cold" ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity to determine the extent of phosphorylation.

Conclusion

The choice between a synthetic peptide and an endogenous substrate for a p60c-src kinase assay depends heavily on the specific research question.

  • For high-throughput screening of potential inhibitors and initial characterization of kinase activity, the convenience, purity, and cost-effectiveness of synthetic peptides make them an excellent choice. Their defined nature allows for reproducible and easily quantifiable results.

  • For studies focused on understanding the physiological regulation of p60c-src, the impact of post-translational modifications, and the identification of true in vivo substrates, endogenous proteins are indispensable. They provide a more biologically relevant context, despite the challenges associated with their purification and use.

Ultimately, a comprehensive understanding of p60c-src function will likely involve the strategic use of both types of substrates. Synthetic peptides can be powerful tools for dissecting the fundamental catalytic activity of the kinase, while endogenous substrates are crucial for validating these findings in a more physiological setting. As research progresses, the development of novel, highly specific synthetic substrates that more closely mimic the in vivo context, along with more robust methods for studying endogenous substrate phosphorylation, will continue to advance our understanding of this critical enzyme and its role in health and disease.

References

Performance Analysis of p60c-src Substrate II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the activity of the non-receptor tyrosine kinase p60c-src, the selection of an appropriate substrate is critical for obtaining accurate and reproducible results. This guide provides a comparative analysis of p60c-src Substrate II, a widely utilized pentapeptide substrate, and other notable alternatives. The performance of these substrates is evaluated based on key kinetic parameters, supported by experimental data from peer-reviewed literature.

Comparative Kinetic Data of p60c-src Substrates

The efficiency of a substrate is primarily determined by its Michaelis constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher binding affinity of the substrate for the enzyme, while a higher Vmax signifies a greater maximum rate of reaction. The following table summarizes the kinetic parameters for this compound and two alternative pentapeptide substrates.

Substrate SequenceCommon NameKm (µM)Vmax (µmol/min/mg)
Ac-Ile-Tyr-Gly-Glu-Phe-NH2This compound3681.02
Ac-Glu-Asp-Ala-Ile-Tyr-NH2Alternative Peptide 18801.86
RRLIEDAEYAARGAlternative Peptide 2Not explicitly stated, but used in continuous assaysNot explicitly stated, but used in continuous assays

Data for this compound and Alternative Peptide 1 are derived from a study focused on identifying efficient pentapeptide substrates for pp60c-src.[1] The study aimed to develop small peptide substrates for evaluating inhibitor designs.[1] this compound was identified as the best-known small peptide substrate for the protein tyrosine kinase pp60c-src at the time of publication.[1] Alternative Peptide 2 is noted for its use in a continuous assay for pp60c-src tyrosine kinase, where a lag in its phosphorylation was observed that could be eliminated by preincubation with MgATP.[2]

Experimental Protocols for p60c-src Kinase Assay

Accurate assessment of substrate performance necessitates a standardized and well-defined experimental protocol. The following is a representative methodology for a radioactive endpoint assay using [γ-³²P]ATP, compiled from established protocols.

Materials:

  • Enzyme: Purified recombinant p60c-src

  • Substrate: this compound or alternative peptide

  • Radioisotope: [γ-³²P]ATP

  • Buffer: Src Kinase Reaction Buffer (100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol)[3]

  • Stopping Reagent: 40% Trichloroacetic acid (TCA)

  • Phosphocellulose Paper: P81 paper squares

  • Wash Buffer: 0.75% Phosphoric acid

  • Scintillation Counter

Procedure:

  • Reaction Setup: In a microfuge tube, combine 10 µL of Src Kinase Reaction Buffer, 10 µL of the substrate peptide solution (final concentration typically 150-375 µM), and 10 µL of the p60c-src enzyme solution (2-20 units/assay).[3]

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of diluted [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture for 10 minutes at 30°C.[3]

  • Termination of Reaction: Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature.[3]

  • Substrate Capture: Spot 25 µL of the reaction mixture onto the center of a 2cm x 2cm P81 phosphocellulose paper square.[3]

  • Washing: Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3] Perform a final 5-minute wash with acetone.[3]

  • Quantification: Dry the paper squares and measure the incorporated radioactivity using a scintillation counter.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of p60c-src, the following diagrams have been generated.

G cluster_prep Reaction Preparation cluster_assay Kinase Assay cluster_quant Quantification prep_buffer Prepare Src Kinase Reaction Buffer mix Combine Buffer, Substrate, and Enzyme prep_buffer->mix prep_substrate Prepare Substrate Solution prep_substrate->mix prep_enzyme Prepare p60c-src Enzyme Solution prep_enzyme->mix prep_atp Prepare [γ-³²P]ATP Solution initiate Add [γ-³²P]ATP to Initiate Reaction prep_atp->initiate mix->initiate incubate Incubate at 30°C initiate->incubate terminate Add TCA to Terminate Reaction incubate->terminate spot Spot Reaction Mixture onto P81 Paper terminate->spot wash Wash P81 Paper spot->wash count Scintillation Counting wash->count G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src p60c-src (Inactive) RTK->Src Activation Integrin Integrin Integrin->Src Activation ActiveSrc p60c-src (Active) Src->ActiveSrc Autophosphorylation (Tyr416) Substrate Substrate (e.g., FAK, p130Cas) ActiveSrc->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream

References

Benchmarking p60c-src Substrate II: A Comparative Guide to Commercially Available Src Kinase Assay Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptide p60c-src Substrate II with substrates found in commercially available Src kinase assay kits. The information presented is intended to assist researchers in selecting the most suitable substrate and assay format for their specific experimental needs, focusing on performance, methodology, and data interpretation.

Introduction to Src Kinase and its Substrates

The proto-oncogenic protein tyrosine kinase, p60c-src, is a pivotal regulator of numerous cellular processes, including cell proliferation, differentiation, and migration. Its dysregulation is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention. The in vitro assessment of Src kinase activity is fundamental to understanding its biological function and for the discovery of novel inhibitors. This is primarily achieved through kinase assays that measure the phosphorylation of a specific substrate.

The choice of substrate is a critical determinant of assay performance, influencing specificity, sensitivity, and biological relevance. This guide focuses on a comparative analysis of this compound against two widely used substrates in commercial kits: a synthetic peptide with the sequence KVEKIGEGTYGVVYK and the random polymer Poly(Glu, Tyr) 4:1.

Performance and Kinetic Comparison of Src Kinase Substrates

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic turnover rate.

SubstrateSequence/CompositionKm (µM)Vmax (µmol/min/mg)Detection MethodsKey Characteristics
This compound Ac-Ile-Tyr-Gly-Glu-Phe-NH2368[1]1.02[1]Radiometric, Luminescence, FluorescenceShort, specific pentapeptide.
Src Substrate Peptide KVEKIGEGTYGVVYKNot explicitly reported in a comparable formatNot explicitly reported in a comparable formatRadiometric, ELISA, LuminescenceDerived from p34cdc2, highly specific for Src-family kinases.[2]
Poly(Glu, Tyr) 4:1 Random polymer of Glutamic acid and Tyrosine (4:1)Not explicitly reported in a comparable formatNot explicitly reported in a comparable formatLuminescence, ELISAGeneric tyrosine kinase substrate, less specific but broadly applicable.

Commercially Available Src Kinase Assay Kits: A Snapshot

Several manufacturers offer kits for measuring Src kinase activity, each employing different substrates and detection technologies. The choice of kit often depends on the desired throughput, sensitivity, and the specific research question.

ManufacturerKit NameSubstrateDetection Method
BPS Bioscience Chemi-Verse™ SRC Kinase Assay KitPTK substrate Poly(Glu:Tyr 4:1)Luminescence (ADP-Glo™)[3]
Creative BioMart c-Src Kinase (Human) Assay/Inhibitor Screening Assay KitMeasures autophosphorylationColorimetric (ELISA)[4]
Cell Signaling Technology HTScan® Src Kinase Assay KitBiotinylated peptide substrateLuminescence (DELFIA®)[5]
Merck Millipore Src Kinase Assay KitSynthetic peptide (KVEKIGEGTYGVVYK)Radiometric ([γ-32P]ATP)[6]
Promega ADP-Glo™ Kinase Assay (used with Src enzyme)Various (e.g., Poly(Glu, Tyr) 4:1)Luminescence[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Src kinase assays using different substrates and detection methods.

Protocol 1: Radiometric Src Kinase Assay using a Synthetic Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

This protocol is adapted from the Merck Millipore Src Kinase Assay Kit and relies on the transfer of a radiolabeled phosphate from [γ-32P]ATP to the substrate peptide.

Materials:

  • Purified active Src kinase

  • Src Substrate Peptide (KVEKIGEGTYGVVYK)

  • Src Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing Src Kinase Reaction Buffer, purified Src kinase, and the Src Substrate Peptide.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of a solution like 40% Trichloroacetic acid (TCA).

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Protocol 2: Luminescence-Based Src Kinase Assay using Poly(Glu, Tyr) 4:1 Substrate (e.g., ADP-Glo™ Assay)

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified active Src kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer-compatible microplate

Procedure:

  • Set up the kinase reaction in a microplate well by combining the Kinase Reaction Buffer, Src kinase, Poly(Glu, Tyr) 4:1 substrate, and ATP.

  • Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src GPCR GPCR GPCR->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STATs STATs Src->STATs Cell_Migration Cell Migration Src->Cell_Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Cell_Survival Cell Survival PI3K->Cell_Survival Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation STATs->Cell_Proliferation Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Src Kinase Incubation Incubation (30°C) Enzyme->Incubation Substrate Substrate (e.g., this compound) Substrate->Incubation ATP ATP ([γ-32P]ATP or cold ATP) ATP->Incubation Stop Stop Reaction Incubation->Stop Detection_Method Detection (Radiometry, Luminescence, etc.) Stop->Detection_Method Data_Analysis Data Analysis Detection_Method->Data_Analysis

References

A Researcher's Guide to Synthetic p60c-src Substrates: Assessing Purity and Quality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, cancer biology, and drug development, the non-receptor tyrosine kinase p60c-src is a pivotal target of investigation. Accurate and reproducible in vitro kinase assays are fundamental to this research, and the quality of the peptide substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the widely used synthetic p60c-src substrate II and its alternatives, with a focus on assessing their purity and quality to aid in the selection of the most appropriate reagent for your research needs.

Comparison of p60c-src Peptide Substrates

The selection of a suitable peptide substrate for p60c-src kinase assays is crucial for obtaining reliable and consistent results. While several sequences have been developed, this guide focuses on a comparative analysis of this compound and two common alternatives.

Substrate NameSequencePurityKinetic Parameters (with p60c-src)
This compound Ac-Ile-Tyr-Gly-Glu-Phe-NH2>95%[1]Km = 368 µM
cdc2(6-20)NH2 Peptide KVEKIGEGTYGVVYK-amide≥97%[2]Kinetic data not readily available for direct comparison.
Src Substrate Peptide RRLIEDAEYAARGData not readily availableKinetic data not readily available for direct comparison.

This compound is a pentapeptide known to be an efficient substrate for p60c-src. Its relatively low molecular weight and defined kinetic parameter make it a popular choice for routine kinase assays.

The Src Substrate Peptide (RRLIEDAEYAARG) is also utilized in p60c-src kinase assays. However, comprehensive and directly comparable data on its purity and kinetic performance are not as widely documented in publicly available resources.

Experimental Protocols for Quality Assessment

To ensure the reliability of your experimental data, it is imperative to independently assess the purity and quality of your synthetic peptide substrates. The following are detailed methodologies for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the synthetic peptide substrate by separating it from potential impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically sterile deionized water or a buffer compatible with your HPLC system, to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for peptide separations.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine).

  • Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >95% is generally recommended for quantitative kinase assays.

Identity Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic peptide, thereby verifying its identity.

Methodology:

  • Sample Preparation: Prepare a solution of the peptide at a concentration of approximately 10-100 pmol/µL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile with 0.1% formic acid for electrospray ionization).

  • Mass Spectrometry Analysis:

    • Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptides.

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzers can be used.

    • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.

  • Data Analysis: Compare the experimentally determined monoisotopic mass of the peptide with its theoretical calculated mass. The observed mass should be within a small tolerance (typically <10 ppm) of the theoretical mass.

Quality Assessment by In Vitro p60c-src Kinase Assay

Objective: To evaluate the performance of the synthetic peptide as a substrate for p60c-src by determining its kinetic parameters (Km and Vmax).

Methodology:

This protocol describes a radiometric assay using [γ-³²P]ATP. Non-radioactive methods, such as those based on fluorescence or luminescence, are also available.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a fixed amount of purified active p60c-src enzyme, and varying concentrations of the peptide substrate.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing Key Processes

To further aid in the understanding of the context and methodologies described, the following diagrams illustrate the p60c-src signaling pathway and the experimental workflow for assessing substrate quality.

p60c_src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) p60c_src p60c-src RTK->p60c_src Activation Integrin Integrin FAK FAK Integrin->FAK Ras Ras p60c_src->Ras PI3K PI3K p60c_src->PI3K STAT3 STAT3 p60c_src->STAT3 FAK->p60c_src MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Transcription Gene Transcription STAT3->Transcription Gene Expression MAPK_pathway->Transcription Akt->Transcription Cell Survival, Proliferation

Caption: Simplified p60c-src signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_qc Quality Control cluster_assay Functional Assay cluster_data Data Analysis Synthesis Solid-Phase Peptide Synthesis Purification Crude Peptide Purification (HPLC) Synthesis->Purification HPLC Purity Assessment (Analytical HPLC) Purification->HPLC MS Identity Verification (Mass Spectrometry) Purification->MS Kinase_Assay In Vitro Kinase Assay (p60c-src) Purification->Kinase_Assay Data_Analysis Purity (%) & Kinetic Parameters (Km, Vmax) HPLC->Data_Analysis MS->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for assessing peptide substrate quality.

References

Safety Operating Guide

Proper Disposal Procedures for p60c-src Substrate II: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of p60c-src substrate II, a pentapeptide substrate for the tyrosine kinase pp60c-src.

The following procedural guidance is designed to directly answer operational questions regarding the safe disposal of this research material. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the lyophilized powder should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Disposal of this compound

As a synthetic peptide with uncharacterized long-term toxicological properties, this compound should be treated as potentially hazardous chemical waste. Disposal must adhere to all local, state, and federal regulations.

Liquid Waste Disposal:

  • Collection: All solutions containing this compound, including unused stock solutions and experimental buffers, must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration of the peptide, and any other solvents or reagents present in the solution.

  • Prohibition: Do not pour any liquid waste containing this compound down the sink.

Solid Waste Disposal:

  • Collection: All solid materials that have come into contact with this compound must be disposed of as hazardous solid waste. This includes, but is not limited to:

    • Contaminated gloves, pipette tips, and other disposable labware.

    • Empty vials that originally contained the lyophilized peptide.

    • Absorbent materials used to clean up any spills.

  • Container: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (e.g., "this compound contaminated debris").

Final Disposal:

  • Storage: All hazardous waste containers should be sealed and stored in a designated satellite accumulation area within the laboratory.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Weight 668.74 g/mol [1]
Molecular Formula C₃₃H₄₄N₆O₉[1]
CAS Number 168781-78-0[1]
Form Lyophilized powder[2]
Purity >95%[2]
Solubility Soluble in water[1]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

While a specific protocol for this compound was not available, the following is a detailed methodology for a general c-Src Kinase Assay that can be adapted for its use.[3]

Stock Solutions:

  • Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.

  • [γ-³²P]ATP: Prepare a 1 µCi/µl solution from a stock of 1mCi/100µl (3000Ci/mmol) by diluting with 500µM unlabeled ATP containing 75mM MnCl₂.

  • This compound: Prepare a 0.6-1.5mM stock solution by reconstituting the lyophilized peptide with sterile distilled water or SrcRB.

  • c-Src Kinase: Use 2-20 Units per assay point.

Assay Protocol:

  • Add 10µl of SrcRB to a microfuge tube.

  • Add 10µl of the this compound solution (to a final concentration of 150-375µM per assay).

  • Add 10µl of the c-Src Kinase solution.

  • Initiate the reaction by adding 10µl of the diluted [γ-³²P]ATP solution.

  • Incubate the reaction mixture for 10 minutes at 30°C.

  • Terminate the reaction by adding 20µl of 40% Trichloroacetic Acid (TCA) and incubate for 5 minutes at room temperature.

  • Transfer 25µl of the reaction mixture to the center of a 2cm x 2cm P81 phosphocellulose paper square.

  • Wash the paper squares three times for 5 minutes each with 0.75% phosphoric acid.

  • Wash the paper squares once with acetone for 5 minutes.

  • Transfer the dried paper squares to a scintillation vial, add 5ml of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Visualizations

The following diagrams illustrate a key signaling pathway involving pp60c-src and a typical experimental workflow for a kinase assay.

pp60c_src_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) pp60c_src pp60c-src RTK->pp60c_src Ras Ras pp60c_src->Ras PI3K PI3K pp60c_src->PI3K STAT3 STAT3 pp60c_src->STAT3 MAPK_pathway MAPK Pathway Ras->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Gene_expression Gene Expression STAT3->Gene_expression MAPK_pathway->Gene_expression AKT_pathway->Gene_expression

Caption: A simplified signaling pathway illustrating the activation of pp60c-src by a Receptor Tyrosine Kinase (RTK) and its downstream effects on the Ras-MAPK, PI3K-AKT, and STAT3 pathways, ultimately leading to changes in gene expression.[4][5][6]

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, ATP, Substrate, Kinase) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation terminate_reaction Terminate Reaction (e.g., with TCA) incubation->terminate_reaction spot_on_membrane Spot onto Phosphocellulose Paper terminate_reaction->spot_on_membrane wash_steps Wash to Remove Unincorporated ATP spot_on_membrane->wash_steps scintillation_counting Measure Radioactivity wash_steps->scintillation_counting end End scintillation_counting->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with p60c-src substrate II. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your experimental results.

This compound is a synthetic pentapeptide utilized as an efficient substrate for the p60c-src protein tyrosine kinase, a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth, differentiation, and motility. Understanding its properties and handling requirements is paramount for its effective and safe use in research aimed at developing novel therapeutics, particularly in oncology.

Essential Safety & Handling Information

While this compound is not classified as hazardous, standard laboratory safety protocols should be strictly followed. The primary potential routes of exposure are through skin contact, eye contact, and inhalation of the lyophilized powder.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex, changed regularly and when contaminated.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Skin and Body Protection Laboratory CoatStandard, fully buttoned.
Respiratory Protection Not RequiredUnder normal handling conditions of small quantities. If creating aerosols or handling large quantities, a dust mask or respirator may be considered.
Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
After Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
After Skin Contact Wash off immediately with plenty of water for at least 15 minutes.
After Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
After Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures consistency and safety throughout the experimental process.

Storage and Stability

Proper storage is vital to maintain the integrity of the substrate.

FormStorage TemperatureStability
Lyophilized Powder -20°CUp to 2 years
In Solution -80°CUp to 6 months

Upon receipt, store the lyophilized this compound at -20°C. For experimental use, reconstitute in a suitable buffer and store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Disposal Plan

Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a non-hazardous substance, it can typically be disposed of with regular laboratory chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Protocol: In Vitro p60c-src Kinase Assay

This protocol outlines a typical in vitro kinase assay to measure the activity of p60c-src using this compound. This can be adapted for various detection methods, including radiometric and luminescence-based assays.

Reagents and Materials
  • p60c-src Kinase (recombinant)

  • This compound

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine Triphosphate)

  • Stopping Reagent (e.g., EDTA, or for radiometric assays, trichloroacetic acid - TCA)

  • Detection Reagent (e.g., [γ-³²P]ATP for radiometric assay, or ADP-Glo™ reagents for luminescence assay)

  • Microplate (96-well or 384-well)

  • Incubator

  • Detection Instrument (e.g., scintillation counter or luminometer)

Step-by-Step Procedure
  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound (inhibitor) if screening for inhibitors.

  • Reaction Setup: In a microplate, add the following in order:

    • Kinase Reaction Buffer

    • This compound (to a final concentration typically in the low micromolar range)

    • Test compound or vehicle control

    • p60c-src Kinase

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. For radiometric assays, [γ-³²P]ATP is included in the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Add the stopping reagent to each well to terminate the kinase reaction.

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane. Wash the membranes to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a luminometer.

  • Data Analysis: Calculate the kinase activity based on the signal detected. For inhibitor studies, determine the IC₅₀ value.

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) reaction_setup Reaction Setup (Add reagents to microplate) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add ATP) reaction_setup->initiate_reaction incubation Incubation (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction (Add EDTA or TCA) incubation->stop_reaction detection Signal Detection (Radiometric or Luminescence) stop_reaction->detection data_analysis Data Analysis (Calculate activity / IC50) detection->data_analysis

p60c-src Kinase Assay Experimental Workflow

p60c-src Signaling Pathway

p60c-src is a proto-oncogene that plays a crucial role in regulating various signaling pathways. Its activation can lead to the phosphorylation of multiple downstream substrates, influencing cellular processes like proliferation, survival, and migration. The binding of ligands to receptor tyrosine kinases (RTKs) can lead to the recruitment and activation of p60c-src, which in turn can activate other key signaling molecules.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) p60c_src_inactive p60c-src (Inactive) RTK->p60c_src_inactive Recruitment & Activation p60c_src_active p60c-src (Active) p60c_src_inactive->p60c_src_active Conformational Change Substrate This compound (and other substrates) p60c_src_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) pSubstrate->Downstream Signal Transduction Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Ligand Growth Factor (Ligand) Ligand->RTK Binding

Simplified p60c-src Signaling Pathway

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.